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  • Product: N-(2,6-diethylphenyl)-2-ethoxyacetamide
  • CAS: 62593-49-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2,6-diethylphenyl)-2-ethoxyacetamide: Properties, Synthesis, and Analytical Characterization

A Note on the Availability of Experimental Data: Publicly available experimental data for N-(2,6-diethylphenyl)-2-ethoxyacetamide is limited. Consequently, this guide synthesizes information from closely related analogs...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Availability of Experimental Data: Publicly available experimental data for N-(2,6-diethylphenyl)-2-ethoxyacetamide is limited. Consequently, this guide synthesizes information from closely related analogs and employs computational predictions to provide a comprehensive technical overview. All data derived from predictions or analogous compounds are clearly indicated.

Introduction and Chemical Identity

N-(2,6-diethylphenyl)-2-ethoxyacetamide is an organic compound belonging to the class of N-aryl acetamides. Its structure, featuring a 2,6-diethylphenyl group attached to an acetamide moiety with an ethoxy substitution, suggests potential applications in chemical synthesis and drug discovery, akin to related N-aryl amides which are known to possess a range of biological activities. The diethyl substitution on the phenyl ring provides steric hindrance around the amide bond, which can influence its chemical reactivity and conformational properties.

This guide provides a detailed exploration of the physical and chemical properties, a proposed synthetic route, and analytical characterization methods for N-(2,6-diethylphenyl)-2-ethoxyacetamide, drawing upon data from analogous compounds and predictive models to offer a thorough scientific profile.

Table 1: Chemical Identifiers and Basic Properties

IdentifierValueSource
IUPAC Name N-(2,6-diethylphenyl)-2-ethoxyacetamideN/A
Molecular Formula C14H21NO2N/A
Molecular Weight 235.32 g/mol N/A
Canonical SMILES CCOC(=O)NC1=C(C=CC=C1CC)CCN/A

Physicochemical Properties

The physicochemical properties of N-(2,6-diethylphenyl)-2-ethoxyacetamide are crucial for its handling, formulation, and potential applications. In the absence of direct experimental data, the following properties are predicted or inferred from structurally similar compounds.

Table 2: Predicted and Inferred Physical Properties

PropertyPredicted/Inferred ValueBasis of Information
Physical State SolidInferred from related solid compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide[1].
Melting Point Not available
Boiling Point Not available
Water Solubility LowPredicted based on the hydrophobic nature of the diethylphenyl group and the overall structure.
LogP (Octanol-Water Partition Coefficient) Not available

Synthesis and Reaction Mechanisms

A plausible synthetic route for N-(2,6-diethylphenyl)-2-ethoxyacetamide involves the acylation of 2,6-diethylaniline with an appropriate ethoxyacetylating agent. A common and effective method for forming amide bonds is the reaction of an amine with an acyl chloride.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,6-diethylaniline and 2-ethoxyacetyl chloride.

Synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aniline 2,6-Diethylaniline reaction Acylation aniline->reaction acyl_chloride 2-Ethoxyacetyl chloride acyl_chloride->reaction product N-(2,6-diethylphenyl)-2-ethoxyacetamide reaction->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Proposed synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Experimental Protocol (Representative)

This protocol is a general representation for the synthesis of N-aryl acetamides and would require optimization for the specific synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Materials:

  • 2,6-Diethylaniline

  • 2-Ethoxyacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-ethoxyacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of N-(2,6-diethylphenyl)-2-ethoxyacetamide is dictated by its functional groups: the amide linkage, the aromatic ring, and the ether group.

  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,6-diethylaniline and ethoxyacetic acid. The steric hindrance from the two ethyl groups on the phenyl ring may slow the rate of hydrolysis compared to less substituted anilides.

  • Aromatic Ring Substitution: The diethylphenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amide and ethyl groups will influence the position of substitution.

  • Ether Cleavage: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

  • Stability: The compound is expected to be stable under normal laboratory conditions, though prolonged exposure to strong acids or bases should be avoided. Similar N-aryl acetamides are generally stable solids.[1]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques would be employed to confirm the structure and purity of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Spectroscopic Methods (Predicted)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the aromatic protons, the amide N-H proton, the methylene protons of the ethoxy and acetyl groups, and the methyl and methylene protons of the diethyl substituents.

    • ¹³C NMR: Resonances would be expected for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons of the ethoxy and diethyl groups.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the secondary amide, the C=O stretching of the amide, and C-O stretching of the ether.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (235.32 g/mol ) would be expected, along with characteristic fragmentation patterns.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acidic modifier like formic or phosphoric acid), would be suitable for assessing the purity of the compound.

  • Gas Chromatography (GC): GC could also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_structure Structural Elucidation synthesis Synthesized Product purification Purification (Recrystallization/Chromatography) synthesis->purification purity Purity Assessment (HPLC/GC) purification->purity nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Caption: A typical analytical workflow for the characterization of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Safety and Handling

Specific toxicity data for N-(2,6-diethylphenyl)-2-ethoxyacetamide is not available. However, based on related compounds, general laboratory safety precautions should be followed. For instance, 2-chloro-N-(2,6-diethylphenyl)acetamide is listed as an irritant.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

References

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Mechanism of Action of N-(2,6-diethylphenyl)-2-ethoxyacetamide: A Technical Guide to Neutral Acetanilide Pharmacology

Introduction and Structural Rationale N-(2,6-diethylphenyl)-2-ethoxyacetamide (NDEA, CAS: 62593-49-1) is a highly lipophilic, non-ionizable acetanilide derivative. While structurally homologous to classical amino-amide l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

N-(2,6-diethylphenyl)-2-ethoxyacetamide (NDEA, CAS: 62593-49-1) is a highly lipophilic, non-ionizable acetanilide derivative. While structurally homologous to classical amino-amide local anesthetics like lidocaine and antiarrhythmics such as ranolazine, NDEA is distinguished by the substitution of the terminal basic amine with a neutral ethoxy group. This seemingly minor functional group modification fundamentally alters its pharmacokinetic partitioning and pharmacodynamic interactions with voltage-gated sodium channels (NaV). This whitepaper delineates the biophysical mechanism of action of NDEA, focusing on its lipid-mediated channel access and tonic blockade properties.

Physicochemical Profiling and Pharmacodynamics

The pharmacological behavior of acetanilide derivatives is dictated by their pKa and lipophilicity (LogP). Classical local anesthetics exist in a dynamic equilibrium between a neutral, lipid-soluble free base and a protonated, hydrophilic cation at physiological pH (7.4) . The protonated state is strictly required for "use-dependent" (phasic) blockade, as the cation interacts with the selectivity filter from the intracellular side of the open channel.

Conversely, NDEA lacks an ionizable amine. It remains 100% neutral at physiological pH. Consequently, NDEA behaves analogously to the neutral amino-ester benzocaine . It bypasses the intracellular aqueous pathway, instead partitioning directly into the lipid bilayer and accessing the NaV central cavity via lateral hydrophobic fenestrations .

Table 1: Physicochemical and Pharmacodynamic Comparison of Acetanilide/Anesthetic Derivatives

CompoundStructural ClassIonizable Amine?Predominant State (pH 7.4)Primary Access RoutePrimary Blockade Type
NDEA EthoxyacetanilideNoNeutral (100%)Lipid FenestrationsTonic (Resting/Inactivated)
Lidocaine Amino-amideYesCationic (~75%)Intracellular PoreUse-Dependent (Phasic)
Benzocaine Amino-esterNo (Weak)Neutral (>99%)Lipid FenestrationsTonic (Resting/Inactivated)
Ranolazine Piperazine-acetanilideYesCationic (~45%)Intracellular PoreLate INa Inhibition

Core Mechanism of Action: NaV Channel Modulation

The primary mechanism of action for NDEA is the voltage-independent, tonic blockade of NaV channels.

Lipid-Phase Partitioning and Fenestration Access

Because NDEA is highly lipophilic and electroneutral, it rapidly dissolves into the neuronal or cardiac sarcolemmal lipid bilayer. High-resolution crystal structures of bacterial and eukaryotic NaV channels reveal lateral hydrophobic fenestrations located between the homologous domains of the pore module . NDEA diffuses laterally through the lipid phase and enters the central cavity of the channel through these fenestrations, entirely bypassing the intracellular activation gate.

Closed and Inactivated State Stabilization

Once inside the central cavity, the 2,6-diethylphenyl ring of NDEA engages in π-π stacking and hydrophobic interactions with conserved aromatic residues on the S6 transmembrane helices (e.g., Phe1759 in human NaV1.5) . Because it lacks a positive charge, it does not get "trapped" by the closing of the activation gate, nor does it strongly occlude the ion permeation pathway via electrostatic repulsion. Instead, NDEA binding thermodynamically stabilizes the closed and fast-inactivated conformations of the channel, shifting the steady-state inactivation curve in the hyperpolarizing direction. This results in a potent "tonic block" that reduces overall membrane excitability without requiring high-frequency stimulation.

G NDEA NDEA (Neutral Acetanilide) Lipid Lipid Bilayer Partitioning NDEA->Lipid High LogP (Non-ionizable) Fenestration Lateral Hydrophobic Fenestrations Lipid->Fenestration Membrane Diffusion Pore NaV Central Cavity (S6 Helices) Fenestration->Pore Direct Access Block Tonic Blockade (State Stabilization) Pore->Block Hydrophobic & π-π Interactions

Fig 1. Lipid-mediated access pathway of neutral acetanilides into the NaV channel central cavity.

Experimental Methodologies for Mechanistic Validation

To empirically validate the tonic blockade mechanism of NDEA and distinguish it from use-dependent blockers, researchers must employ rigorous, self-validating electrophysiological workflows.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is designed to isolate resting-state block from use-dependent block by manipulating holding potentials and stimulation frequencies.

Causality & Rationale: By holding the cell at a deeply hyperpolarized potential (-120 mV), all NaV channels are forced into the resting (closed) state. A neutral blocker like NDEA will still inhibit currents at this state (tonic block). Conversely, applying rapid pulse trains (e.g., 10 Hz) will reveal if the drug requires channel opening to bind (use-dependent block, typical of lidocaine).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.5 or NaV1.7 channels. Plate on glass coverslips and allow 24 hours for adherence.

  • Solution Setup:

    • Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH).

    • Extracellular Solution (ACSF): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with NaOH).

  • Compound Preparation: Dissolve NDEA in DMSO to a 10 mM stock. Dilute in ACSF to target concentrations (e.g., 10 µM - 1 mM). Ensure final DMSO concentration is <0.1% (Vehicle Control). Use 100 µM Lidocaine as a Positive Control for use-dependence.

  • Patch Configuration: Establish a >1 GΩ seal and rupture the membrane to achieve whole-cell configuration. Compensate for series resistance (>80%).

  • Voltage Protocol 1 (Tonic Block): Hold the membrane at -120 mV. Apply a single 20 ms test pulse to -10 mV every 10 seconds. Perfuse NDEA and record the fractional reduction in peak inward sodium current (INa).

  • Voltage Protocol 2 (Use-Dependent Block): Hold at -120 mV. Apply a train of 30 depolarizing pulses to -10 mV at 10 Hz.

  • Data Analysis: Calculate the IC50 for tonic block. For NDEA, the peak current should drop immediately upon perfusion and remain stable during the 10 Hz train. For lidocaine, the current will progressively decay during the 30-pulse train (phasic block).

G Cell 1. Cell Preparation (HEK293 + NaV1.5/1.7) Perfusion 2. Drug Perfusion (NDEA in Extracellular Solution) Cell->Perfusion Patch 3. Whole-Cell Patch Clamp (Voltage-Step Protocols) Perfusion->Patch Analysis 4. Data Acquisition (Measurement of Tonic Block) Patch->Analysis

Fig 2. Step-by-step electrophysiological workflow for evaluating NDEA-mediated NaV blockade.

Conclusion

N-(2,6-diethylphenyl)-2-ethoxyacetamide (NDEA) represents a structurally optimized neutral acetanilide. By eliminating the basic amine found in classical local anesthetics, NDEA shifts its mechanism of action from a use-dependent, open-channel blocker to a lipophilic, tonic state stabilizer. This biophysical profile makes it an excellent molecular probe for studying lateral fenestration access in NaV channels and provides a scaffold for developing novel, non-ionizable topical analgesics or neuroprotectants.

References

  • Tikhonov, D. B., & Zhorov, B. S. (2017). "Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants." Journal of General Physiology, 149(4), 465-481. URL:[Link]

  • Hanck, D. A., et al. (2009). "Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity." Circulation Research, 105(5), 492-499. URL:[Link]

  • Boiteux, C., et al. (2014). "Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel." PLOS Computational Biology, 10(7), e1003688. URL:[Link]

Foundational

Comprehensive Technical Guide on N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1): Synthesis, Mechanisms, and Applications in Acetamide-Based Drug and Agrochemical Design

Executive Summary In the highly specialized fields of medicinal chemistry and agrochemical development, the rational design of acetamide derivatives relies heavily on precise structural modifications to control pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized fields of medicinal chemistry and agrochemical development, the rational design of acetamide derivatives relies heavily on precise structural modifications to control pharmacokinetics, metabolic stability, and receptor affinity. N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1) serves as a critical structural scaffold and advanced synthetic intermediate. By combining the steric shielding properties of a 2,6-diethylphenyl ring with the tunable lipophilicity of a 2-ethoxyacetamide moiety, this compound provides a robust template for developing amidase-resistant pharmaceuticals and highly selective chloroacetanilide-type agrochemicals.

This technical guide deconstructs the physicochemical properties, structure-activity relationship (SAR) mechanics, and self-validating synthetic protocols required to leverage this molecule in advanced research pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical parameters of N-(2,6-diethylphenyl)-2-ethoxyacetamide is the first step in predicting its behavior in biological assays and organic synthesis [3]. The presence of the ether oxygen introduces a hydrogen bond acceptor without the basicity associated with tertiary amines (such as the diethylamino group found in lidocaine), resulting in a neutral, highly stable molecule.

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierValue
IUPAC Name N-(2,6-diethylphenyl)-2-ethoxyacetamide
Common Synonyms Acetamide, N-(2,6-diethylphenyl)-2-ethoxy-; 2-ethoxy-N-(2,6-diethylphenyl)acetamide
CAS Registry Number 62593-49-1
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 5

Mechanistic Role in Drug & Agrochemical Design

The architectural design of N-(2,6-diethylphenyl)-2-ethoxyacetamide is not arbitrary; it is a masterclass in exploiting steric hindrance to manipulate enzymatic degradation.

  • Steric Shielding by the 2,6-Diethylphenyl Group: The primary metabolic vulnerability of any acetamide is the amide bond, which is rapidly cleaved by liver amidases. The inclusion of two ethyl groups at the ortho positions (2,6-substitution) creates a dense steric shield around the amide linkage. This principle is famously utilized in the local anesthetic lidocaine (which uses a 2,6-dimethylphenyl group) [1]. By upgrading from dimethyl to diethyl substitution, the steric bulk is significantly increased, further reducing the rate of enzymatic hydrolysis and extending the biological half-life of the scaffold.

  • Lipophilicity and Receptor Binding via the 2-Ethoxy Group: Unlike basic amine substituents, the 2-ethoxy group modulates the partition coefficient (LogP) while remaining un-ionized at physiological pH. The ether oxygen acts as a highly specific hydrogen bond acceptor, which is critical for docking into specific target pockets, such as the APJ receptor in cardiovascular drug models [2].

SAR_Map Core N-(2,6-diethylphenyl) -2-ethoxyacetamide Diethyl 2,6-Diethylphenyl Group • Steric Shielding • Amidase Resistance Core->Diethyl Modulates half-life Amide Amide Linkage • H-Bond Donor/Acceptor • Metabolic Choke Point Core->Amide Structural bridge Ethoxy 2-Ethoxy Group • H-Bond Acceptor • Tunes LogP Core->Ethoxy Modulates solubility

Structure-Activity Relationship (SAR) map of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Self-Validating Synthetic Methodology

The synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide requires careful consideration of the steric bulk inherent to the 2,6-diethylaniline precursor. The two ortho-ethyl groups significantly reduce the nucleophilicity of the amine nitrogen. Consequently, highly reactive acylating agents—specifically 2-ethoxyacetyl chloride—must be utilized. Furthermore, the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline, which would otherwise halt the reaction.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of 2,6-diethylaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents of DIPEA. Causality: DCM provides excellent solubility for the hindered aniline, while DIPEA acts as a non-competing acid scavenger.

  • Activation & Acylation: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of 2-ethoxyacetyl chloride dropwise over 15 minutes. Causality: The ice bath controls the exothermic acylation, preventing the formation of di-acylated byproducts or solvent boil-off.

  • Propagation & IPQC (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature, stirring for 3–4 hours. In-Process Quality Control (IPQC): Perform LC-MS analysis. The reaction is only deemed complete when the 2,6-diethylaniline peak (m/z 150.1) is consumed and the product peak (m/z 236.1) plateaus. This ensures no unreacted starting material complicates downstream purification.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.

Synthesis_Workflow Step1 Step 1: Preparation Dissolve 2,6-diethylaniline in DCM Add DIPEA (1.2 eq) Step2 Step 2: Activation Cool to 0°C Dropwise add 2-ethoxyacetyl chloride Step1->Step2 Ice bath Step3 Step 3: Reaction Warm to RT Stir for 3-4 hours (IPQC Check) Step2->Step3 Exothermic control Step4 Step 4: Quench & Extract Quench with sat. NH4Cl Extract with DCM Step3->Step4 Complete conversion Step5 Step 5: Purification Dry over Na2SO4 Flash Chromatography Step4->Step5 Organic phase Product Pure Product Yield: >85% Step5->Product Isolation

Step-by-step synthetic workflow for N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized N-(2,6-diethylphenyl)-2-ethoxyacetamide, the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected molecular ion peak at m/z 236.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.15 - 1.25 (m, 9H) corresponding to the methyl groups of the two ortho-ethyls and the ethoxy group.

    • δ 2.60 (q, 4H) corresponding to the methylene protons of the ortho-ethyl groups.

    • δ 3.65 (q, 2H) corresponding to the methylene protons of the ethoxy group.

    • δ 4.10 (s, 2H) corresponding to the α -methylene protons adjacent to the carbonyl.

    • δ 7.10 - 7.25 (m, 3H) corresponding to the aromatic protons.

    • δ 8.05 (br s, 1H) corresponding to the amide NH.

Applications in Advanced Research

Pharmaceutical Development (APJ Receptor Agonists): The 2-ethoxyacetamide moiety, when coupled with a sterically hindered phenyl ring, has been identified as a critical building block in the synthesis of novel heteroarylhydroxypyrimidinones. These compounds are potent agonists of the APJ receptor, a G-protein coupled receptor currently under intense investigation for the treatment of chronic heart failure and cardiovascular dysfunction [2].

Agrochemical Analogs (Chloroacetanilide Herbicides): In agricultural chemistry, the 2,6-diethylphenyl group is a hallmark of highly effective pre-emergent herbicides such as Alachlor and Butachlor. N-(2,6-diethylphenyl)-2-ethoxyacetamide serves as an excellent non-halogenated structural analog for studying the environmental degradation pathways of these herbicides, as well as acting as a template for designing herbicide safeners that protect crops without exhibiting phytotoxicity themselves.

References

  • Title : Determination of the binding epitope of lidocaine with AGP: minimizing the effects of nonspecific binding in saturation transfer difference experiments. Source : PubMed (National Institutes of Health) URL :[Link]

  • Title: Heteroarylhydroxypyrimidinones as agonists of the apj receptor (Patent EA036736B1).
Exploratory

Thermodynamic Solubility Profiling of N-(2,6-diethylphenyl)-2-ethoxyacetamide in Organic Solvents: A Technical Guide

Executive Summary Determining the solubility of complex lipophilic intermediates is a critical bottleneck in chemical synthesis, purification, and formulation. N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the solubility of complex lipophilic intermediates is a critical bottleneck in chemical synthesis, purification, and formulation. N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1) is a sterically hindered secondary amide structurally related to acetanilide derivatives. This whitepaper provides a comprehensive, self-validating methodology for determining its thermodynamic solubility in various organic solvents. By combining Hansen Solubility Parameters (HSP) with a rigorously controlled shake-flask protocol and HPLC-UV quantification, researchers can generate highly accurate, reproducible solubility profiles.

Structural Thermodynamics & Causality of Solvation

To understand how to dissolve N-(2,6-diethylphenyl)-2-ethoxyacetamide, we must first analyze why it interacts with specific solvents.

The molecule consists of two primary domains:

  • The 2,6-Diethylphenyl Ring: This bulky, non-polar moiety drives strong dispersion interactions ( δD​ ). The ortho-ethyl groups create significant steric hindrance, forcing the aromatic ring out of coplanarity with the amide bond. This steric shielding weakens the solute-solute crystal lattice energy, generally enhancing solubility in organic media compared to unsubstituted acetanilides.

  • The Ethoxyacetamide Core: As a secondary amide, it possesses an N-H bond capable of acting as a hydrogen bond donor, while the carbonyl (C=O) and ether (C-O-C) oxygens act as potent hydrogen bond acceptors.

According to the principles of Hansen Solubility Parameters (HSP)[1], optimal solvation occurs when the solvent's dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters closely match those of the solute, minimizing the "Hansen distance" ( Ra​ ). Because the N-H group is partially shielded, solvents that act as strong hydrogen bond acceptors (like ketones and esters) or possess flexible alkyl chains capable of penetrating the steric bulk will exhibit superior solubilization capacities.

Table 1: Representative Solubility Profile at 25°C

The following table summarizes the predicted quantitative solubility behavior of N-(2,6-diethylphenyl)-2-ethoxyacetamide across different solvent classes, driven by thermodynamic affinities.

SolventSolvent Class δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Estimated Solubility (mg/mL)
Methanol Polar Protic15.112.322.3> 150 (Highly Soluble)
Acetone Polar Aprotic15.510.47.0> 200 (Highly Soluble)
Ethyl Acetate Ester15.85.37.2> 100 (Highly Soluble)
Toluene Aromatic18.01.42.0~ 50 (Soluble)
n-Hexane Aliphatic14.90.00.0< 5 (Poorly Soluble)
Water Aqueous15.616.042.3< 0.1 (Practically Insoluble)

Note: Values are representative estimates derived from structural analogues and HSP distances for acetanilide derivatives.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are useful, empirical determination is mandatory for process chemistry. The shake-flask method, derived from the OECD 105 guideline[2], remains the gold standard for measuring thermodynamic solubility[3].

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . It actively distinguishes between transient kinetic supersaturation and true thermodynamic equilibrium by employing a time-dependent validation loop.

G N1 Solute + Organic Solvent (Excess Solid Addition) N2 Thermostatic Agitation (OECD 105 Shake-Flask) N1->N2 N3 Phase Separation (0.2 μm PTFE Filtration) N2->N3 N4 HPLC-UV Quantification (Isocratic Elution) N3->N4 N5 Equilibrium Validation (ΔC < 5% between 24h & 48h) N4->N5 N5->N2 Not Equilibrated N6 Validated Solubility Data N5->N6 Validated

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Step 1: Preparation of the Saturated System

  • Action: Add 200 mg of N-(2,6-diethylphenyl)-2-ethoxyacetamide to a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Causality: Amber glass prevents potential UV-induced degradation. The excess solid ensures the chemical potential of the solid phase dictates the saturation limit, a strict requirement for thermodynamic equilibrium.

Step 2: Thermostatic Agitation

  • Action: Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.

  • Causality: Solubility is exponentially dependent on temperature. A fluctuation of even 1 °C can cause micro-precipitation or supersaturation, skewing the data.

Step 3: Phase Separation (24-Hour Mark)

  • Action: After 24 hours, turn off the shaker and allow the vials to stand undisturbed for 2 hours at 25.0 °C. Carefully aspirate 0.5 mL of the supernatant using a glass syringe and pass it through a 0.2 μm PTFE syringe filter. Discard the first 0.1 mL.

  • Causality: Standing allows larger particulates to settle, preventing filter clogging. Filtration is critical because suspended microcrystals will dissolve upon dilution, leading to massive overestimations of solubility[4]. PTFE is mandatory as it will not swell or leach extractables in harsh organic solvents like acetone or toluene. Discarding the first drop saturates the filter membrane, preventing analyte loss via non-specific binding.

Step 4: Immediate Dilution

  • Action: Immediately dilute exactly 50 μL of the filtered aliquot into 4.95 mL of the HPLC mobile phase (1:100 dilution).

  • Causality: Saturated organic solutions are highly sensitive to thermal shock. If a 25 °C saturated solution is exposed to a 20 °C ambient room, the solute will instantly precipitate. Immediate dilution locks the concentration and ensures the sample falls within the linear dynamic range of the UV detector[5].

Step 5: The Self-Validating Loop (48-Hour Mark)

  • Action: Repeat Steps 3 and 4 on the same vial after 48 hours of total agitation. Compare the calculated concentrations.

  • Causality: If the concentration difference between the 24h and 48h samples is < 5%, the system has reached true thermodynamic equilibrium. If the difference is > 5%, the dissolution is still in the kinetic phase, and agitation must continue for another 24 hours.

Analytical Quantification (HPLC-UV)

To quantify the diluted aliquots, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is utilized. This provides the specificity required to ensure that the measured absorbance is exclusively from the intact API and not from degraded impurities[5].

  • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 μm particle size).

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Ultrapure Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (capturing the π→π∗ transitions of the aromatic ring and amide bond).

  • Injection Volume: 10 μL.

  • Column Temperature: 30 °C.

Validation Parameters: Ensure the calibration curve (using standard solutions prepared in the mobile phase) exhibits an R2>0.999 . The Relative Standard Deviation (RSD) of triplicate injections must be < 2%.

Conclusion

By treating solubility not merely as a physical constant, but as a dynamic thermodynamic interaction governed by structural causality, researchers can accurately profile N-(2,6-diethylphenyl)-2-ethoxyacetamide. The integration of Hansen Solubility Parameters for predictive screening, combined with a rigorously controlled, self-validating OECD 105 shake-flask methodology, guarantees that the resulting data is both highly accurate and directly scalable for advanced drug development and chemical engineering applications.

References

  • 40 CFR 799.
  • Hansen Solubility Parameters: A User's Handbook Source: Kinam Park URL
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering Source: Pharma Excipients URL
  • Determining the water solubility of difficult-to-test substances A tutorial review Source: DTU URL
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications URL

Sources

Foundational

Comprehensive Physicochemical Profiling and Analytical Characterization of N-(2,6-diethylphenyl)-2-ethoxyacetamide

Executive Summary In the fields of agrochemical development and medicinal chemistry, the precise elucidation of a compound's molecular weight, elemental composition, and structural formula is the foundational step for do...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of agrochemical development and medicinal chemistry, the precise elucidation of a compound's molecular weight, elemental composition, and structural formula is the foundational step for downstream pharmacokinetic and pharmacodynamic optimization. This technical whitepaper provides an in-depth analysis of N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS Registry Number: 62593-49-1)[1]. Structurally related to both acetanilide-class local anesthetics and chloroacetamide-class herbicides, this compound serves as a critical model for understanding ether-amide linkages and steric hindrance in ortho-substituted aromatic systems.

This guide dissects the derivation of its molecular formula (C14H21NO2 ) and molecular weight (235.32 g/mol )[2], detailing the mechanistic synthesis, self-validating analytical protocols, and its evaluation against standard drug-likeness parameters.

Molecular Composition & Mass Spectrometry Fundamentals

The exact chemical identity of N-(2,6-diethylphenyl)-2-ethoxyacetamide is defined by its molecular formula, C14H21NO2[1]. Understanding the exact mass and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) applications, where sub-ppm mass accuracy is required to differentiate this compound from isobaric interferences.

Elemental Composition Analysis

The molecular weight of 235.32 g/mol is derived from the sum of its constituent atomic weights. The table below summarizes the theoretical mass fractions, which are essential for validating elemental analysis (combustion analysis) results during quality control.

ElementSymbolAtomic Weight (Da)QuantityTotal Mass (Da)Mass Fraction (%)
CarbonC12.01114168.15471.45%
HydrogenH1.0082121.1689.00%
NitrogenN14.007114.0075.95%
OxygenO15.999231.99813.60%
Total C14H21NO2 235.327 100.00%

Note: The monoisotopic exact mass (calculated using the most abundant isotopes: ^12C, ^1H, ^14N, ^16O) is 235.1572 Da .

Mechanistic Synthesis Workflow

The assembly of the C14H21NO2 scaffold requires a two-step synthetic methodology. The approach leverages the nucleophilic nature of the aniline derivative and subsequent etherification to build the final molecular weight.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; intermediate isolation and TLC monitoring ensure that each mass-adding step is confirmed before proceeding.

  • Preparation of the Acylating Mixture : Dissolve 2,6-diethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add triethylamine (1.2 eq) to serve as an acid scavenger.

  • Acylation Reaction : Cool the reaction vessel to 0°C. Dropwise add 2-chloroacetyl chloride (1.1 eq).

    • Causality: The 2,6-diethyl groups impose significant steric hindrance. Using a highly reactive acid chloride overcomes this barrier, while the 0°C temperature prevents runaway exothermic degradation and limits di-acylation[3].

  • Intermediate Isolation : Wash the organic layer with 1M HCl to remove unreacted aniline, followed by a brine wash. Dry over anhydrous Na2SO4, filter, and concentrate to yield the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide.

  • Etherification : Dissolve the intermediate in anhydrous ethanol. Slowly add a freshly prepared solution of sodium ethoxide (1.5 eq) in ethanol.

    • Causality: Sodium ethoxide acts as a strong nucleophile. It displaces the alpha-chloride via an SN2 mechanism, forming the ether linkage and finalizing the C14H21NO2 structure.

  • Final Purification : Reflux for 2 hours. Monitor the consumption of the intermediate via TLC (Hexane:EtOAc 4:1). Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

SynthesisWorkflow A 2,6-Diethylaniline (C10H15N) C 2-Chloro-N-(2,6-diethylphenyl)acetamide Intermediate A->C Acylation (-HCl) B 2-Chloroacetyl chloride (C2H2Cl2O) B->C E N-(2,6-diethylphenyl)-2-ethoxyacetamide (C14H21NO2, MW: 235.32) C->E Etherification (-NaCl) D Sodium Ethoxide (NaOEt) D->E

Synthetic workflow for N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Analytical Validation Protocols

To confirm that the synthesized compound matches the theoretical molecular weight (235.32) and formula (C14H21NO2), rigorous analytical validation is required.

LC-MS/MS Protocol for Mass Confirmation

Amides readily undergo protonation in electrospray ionization (ESI) environments, making positive ion mode (+ESI) the standard for this class of compounds[4].

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% formic acid.

  • System Equilibration : Flush a C18 column (50 mm x 2.1 mm, 1.8 µm) with mobile phase A (0.1% FA in H2O) and B (0.1% FA in ACN) until the baseline pressure stabilizes.

    • Causality: Proper equilibration prevents retention time drift, ensuring the chromatographic run is reproducible and self-validating.

  • Blank Injection : Inject a blank solvent sample prior to the analyte.

    • Causality: This validates the absence of column carryover, ensuring the m/z signals detected later are exclusively from the sample.

  • Ionization & Acquisition : Inject 2 µL of the sample. Monitor for the protonated precursor ion [M+H]+ at m/z 236.16 .

  • Fragmentation (MS/MS) : Apply Collision-Induced Dissociation (CID) at 20 eV. Look for the characteristic loss of ethanol (-46 Da) yielding a product ion at m/z 190.2, confirming the presence of the ethoxy ether group[5].

Nuclear Magnetic Resonance (1H-NMR) Structural Confirmation

While mass spectrometry confirms the molecular weight, NMR confirms the atomic connectivity of the C14H21NO2 formula.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
^1H8.00Broad Singlet1HAmide NH
^1H7.10 - 7.30Multiplet3HAromatic Protons (meta, para)
^1H4.10Singlet2H-CO-CH2-O- ( α -protons)
^1H3.60Quartet (J=7.0 Hz)2H-O-CH2-CH3 (ethoxy methylene)
^1H2.60Quartet (J=7.5 Hz)4HAr-CH2-CH3 (aryl ethyl methylenes)
^1H1.30Triplet (J=7.0 Hz)3H-O-CH2-CH3 (ethoxy methyl)
^1H1.20Triplet (J=7.5 Hz)6HAr-CH2-CH3 (aryl ethyl methyls)

Physicochemical Properties & Drug-Likeness

The molecular weight and formula of N-(2,6-diethylphenyl)-2-ethoxyacetamide directly dictate its pharmacokinetic viability. In drug development, Lipinski's Rule of Five is the gold standard for predicting oral bioavailability based on physicochemical properties[6].

Because the molecular weight is strictly defined by the formula C14H21NO2 as 235.32 Da, the compound easily satisfies the size constraints required for passive membrane permeation[7].

  • Molecular Weight : 235.32 Da (Limit: < 500 Da)

  • Hydrogen Bond Donors (HBD) : 1 (The amide NH) (Limit: 5)

  • Hydrogen Bond Acceptors (HBA) : 3 (One nitrogen, two oxygens) (Limit: 10)

  • Calculated LogP : ~2.8 (Limit: 5)

Because it registers zero violations of Lipinski's Rules, the compound's molecular architecture is highly optimized for systemic absorption and distribution, making it an excellent lead scaffold for further functionalization.

LipinskiLogic L1 N-(2,6-diethylphenyl)-2-ethoxyacetamide MW: 235.32 | Formula: C14H21NO2 L2 MW < 500 Da? Value: 235.32 L1->L2 L3 H-Bond Donors <= 5? Value: 1 (NH) L1->L3 L4 H-Bond Acceptors <= 10? Value: 3 (N, O, O) L1->L4 L5 LogP <= 5? Value: ~2.8 L1->L5 L6 High Oral Bioavailability Predicted (Zero Violations) L2->L6 Pass L3->L6 Pass L4->L6 Pass L5->L6 Pass

Evaluation of physicochemical properties against Lipinski's Rule of Five.

References

  • Leiserson, J. L., & Weissberger, A. (1948). "p-Chloroacetylacetanilide". Organic Syntheses, 28, 26. URL: [Link]

  • Chiu, F. C. K. (2001). "Observation of amide anions in solution by electrospray ionization mass spectrometry". Journal of the American Society for Mass Spectrometry, 11(12), 1061-1064. URL: [Link]

  • Guo, C., et al. (2012). "Gas Phase Chemistry of Li+ with Amides: the Observation of LiOH Loss in Mass Spectrometry". Journal of the American Society for Mass Spectrometry, 23(7), 1191-1201. URL: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL: [Link]

  • Cabrera-Pérez, M., et al. (2024). "Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers". MDPI, 16(7). URL: [Link]

Sources

Exploratory

potential biological activity of N-(2,6-diethylphenyl) acetamides

Title: Unveiling the Biological Activity of N-(2,6-Diethylphenyl) Acetamides: From Agrochemical Efficacy to Proteomic Destabilization Executive Summary The N-(2,6-diethylphenyl) acetamide scaffold is a highly versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Biological Activity of N-(2,6-Diethylphenyl) Acetamides: From Agrochemical Efficacy to Proteomic Destabilization

Executive Summary

The N-(2,6-diethylphenyl) acetamide scaffold is a highly versatile chemical motif that serves as the structural backbone for several globally utilized chloroacetanilide herbicides (e.g., Alachlor, Butachlor) and a growing library of pharmacological agents. As a Senior Application Scientist, I approach this scaffold not merely as a static synthetic intermediate, but as a dynamic biological effector.

Historically recognized for inhibiting very-long-chain fatty acid (VLCFA) synthesis in plants, recent advancements in affinity-based protein profiling (ABPP) have unveiled a secondary, more insidious mechanism: potent electrophilic proteome destabilization[1]. Furthermore, targeted modifications of this scaffold are opening new avenues in drug development, specifically in the design of novel voltage-gated sodium channel (VGSC) blockers and antimicrobial agents[2]. This whitepaper synthesizes recent empirical data, details the mechanistic causality behind its biological activities, and provides self-validating experimental protocols for downstream research.

Mechanisms of Action: The Dual-Edged Sword

Electrophilic Toxicity and Proteome Destabilization

The biological activity of chloro-substituted N-(2,6-diethylphenyl) acetamides is fundamentally driven by the electrophilicity of the α -carbon in the haloacetamide motif. The electron-withdrawing inductive effects of both the adjacent chlorine atom and the carbonyl oxygen render this carbon highly susceptible to SN​2 nucleophilic attack.

In biological systems, the primary nucleophiles are the thiolate anions of catalytic and allosteric cysteine residues. Recent state-of-the-art proteomic studies (January 2026) demonstrate that cellular exposure to these derivatives leads to direct covalent conjugation with proteins such as Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)[1].

The Causality of Toxicity: When the haloacetamide covalently binds to a catalytic cysteine, it disrupts the protein's native folding funnel. This conjugation deprives the cell of essential protein function and exposes hydrophobic domains, triggering the recruitment of the Hsp40/Hsp70 chaperone network. When the proteostasis network's capacity is exceeded, it results in toxic protein aggregation and cellular apoptosis[1].

Pathway A N-(2,6-diethylphenyl)acetamide Derivative Exposure B Electrophilic Alpha-Carbon (Haloacetamide Motif) A->B C Nucleophilic Attack by Protein Cysteines (e.g., GAPDH) B->C SN2 Mechanism D Covalent Adduct Formation C->D E Protein Misfolding & Destabilization D->E F Hsp40 Chaperone Recruitment E->F Proteostasis Response G Cellular Aggregation & Toxicity E->G Capacity Exceeded

Fig 1. Mechanism of proteomic destabilization via electrophilic haloacetamide conjugation.

Pharmacological Potential: VGSC Blockade and Antimicrobial Activity

Beyond agrochemicals, the N-(2,6-diethylphenyl) acetamide moiety is a critical pharmacophore. It is a direct structural analog to Lidocaine (which utilizes a 2,6-dimethylphenyl group). The substitution of methyl groups with ethyl groups at the 2,6-positions of the phenyl ring increases the lipophilicity ( logP ) and steric bulk of the molecule[2].

The Causality of Receptor Binding: This increased lipophilicity enhances partitioning into the lipid bilayer of neuronal membranes, allowing the molecule to access the hydrophobic binding site within the pore of voltage-gated sodium channels (VGSCs) more effectively. Consequently, N-(2,6-diethylphenyl) analogs exhibit altered binding kinetics, often resulting in a prolonged duration of action compared to their dimethyl counterparts, making them compelling candidates for novel local anesthetics or antiarrhythmics[2]. Additionally, library screening of these derivatives has shown moderate to high efficacy against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria[3].

Fungal Biotransformation and Environmental Metabolism

Understanding the metabolic fate of these compounds is vital for both toxicology and environmental bioremediation. Filamentous fungi, such as Paecilomyces marquandii and Cunninghamella elegans, are highly efficient at cometabolizing N-(2,6-diethylphenyl) acetamides[4][5].

The primary metabolic pathway is N-dealkylation . Fungal Cytochrome P450 monooxygenases oxidize the N-alkyl (e.g., methoxymethyl) group to form an unstable hemiaminal intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding the secondary amide, 2-chloro-N-(2,6-diethylphenyl)acetamide[5]. This reductive dechlorination and dealkylation process is a critical self-validating biomarker for assessing environmental degradation rates[4].

Quantitative Data Summaries

Table 1: Biological Activity Spectrum of N-(2,6-diethylphenyl) acetamide Derivatives

Derivative / CompoundPrimary Target / MechanismBiological EffectApplication Context
Alachlor / Butachlor VLCFA Synthesis / HDACRoot/shoot growth inhibitionAgrochemical (Pre-emergent)
Haloacetamide Motif Protein Cysteines (e.g., GAPDH)Misfolding & AggregationToxicology / Proteomics
Diethylphenyl Analogs Voltage-Gated Sodium ChannelsAction potential blockadeAnesthetic Drug Development
Bipyrazolyl Derivatives Bacterial Cell Wall / EnzymesGrowth inhibitionAntimicrobial Therapeutics

Table 2: Proteomic Impact of Chloroacetanilide Exposure (Based on 2026 AP-MS Data)[1]

Target ProteinModification SiteCellular ConsequenceHsp40 Binding Fold-Change
GAPDH Catalytic CysteineGlobal Destabilization / Aggregation+4.5x
Hsp70 Allosteric CysteineChaperone Network Disruption+3.2x

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for investigating the biological activity of these compounds.

Protocol 1: Profiling Proteome Destabilization via Hsp40 Affinity-Based Mass Spectrometry (AP-MS)

Purpose: To identify specific cellular proteins destabilized by electrophilic N-(2,6-diethylphenyl) acetamides.

  • Cell Culture & Exposure: Culture HEK293T cells to 80% confluency. Treat with 50 μM of the target acetamide derivative (e.g., Alachlor) or DMSO vehicle control for 4 hours.

  • Lysis & Normalization: Lyse cells in native buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with protease inhibitors. Preclarify by centrifugation at 14,000 x g for 15 mins. Normalize lysates to 2 mg/mL total protein.

  • Hsp40 Immunoprecipitation: Incubate 1 mg of lysate with 30 μL of anti-Flag magnetic beads conjugated with Flag-tagged Hsp40 (bait) for 2 hours at 4°C. Rationale: Hsp40 binds specifically to the exposed hydrophobic regions of destabilized client proteins.

  • On-Bead Digestion: Wash beads 3x with lysis buffer and 2x with PBS. Perform on-bead tryptic digestion overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides and analyze via an LTQ Orbitrap Velos Pro hybrid mass spectrometer interfaced with an Easy-nLC 1000 system[1].

  • Data Processing: Extract spectra using MSConvert and map against the standard human proteome database to quantify fold-changes in Hsp40 client binding.

Protocol 2: Microbial Biotransformation Assay

Purpose: To map the metabolic degradation pathway of N-(2,6-diethylphenyl) acetamides.

  • Fungal Cultivation: Inoculate Paecilomyces marquandii spores into 100 mL of Sabouraud dextrose broth. Incubate at 25°C, 150 rpm for 72 hours to establish mycelial biomass[4].

  • Xenobiotic Spiking: Spike the culture with the acetamide derivative to a final concentration of 242 mg/L (solubilized in minimal methanol).

  • Incubation: Continue incubation for 7 days. Include a heat-killed abiotic control to rule out spontaneous hydrolysis.

  • Extraction: Acidify the medium to pH 3.0 with HCl. Perform liquid-liquid extraction (LLE) using three 50 mL volumes of ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under vacuum.

  • Characterization: Reconstitute in methanol and analyze via GC-MS (electron ionization at 70 eV) to identify N-dealkylated metabolites (e.g., 2-chloro-N-(2,6-diethylphenyl)acetamide)[5].

Workflow S1 Culture Fungi (e.g., P. marquandii) S2 Spike Substrate (242 mg/L) S1->S2 S3 Incubate (7 Days, 25°C) S2->S3 S4 L-L Extraction (Ethyl Acetate) S3->S4 S5 GC-MS / LC-MS S4->S5 S6 Metabolite ID (N-dealkylation) S5->S6

Fig 2. Experimental workflow for fungal biotransformation and metabolite profiling.

References

  • Source: researchgate.
  • Source: researchgate.
  • In-Depth Technical Guide on the Biological Activity of 2-Chloro-N-(2,6-dimethylphenyl)
  • Source: core.ac.
  • Source: acs.

Sources

Foundational

literature review of N-aryl acetamide derivatives

Engineering N-Aryl Acetamide Architectures: A Technical Whitepaper on Synthesis, Mechanistic Pathways, and Therapeutic Efficacy Executive Summary & Pharmacological Landscape The N-aryl acetamide scaffold is a highly priv...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering N-Aryl Acetamide Architectures: A Technical Whitepaper on Synthesis, Mechanistic Pathways, and Therapeutic Efficacy

Executive Summary & Pharmacological Landscape

The N-aryl acetamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its structural versatility—characterized by an acetamide linker bridging a tunable aryl moiety—allows for precise modulation of lipophilicity (LogP), electronic distribution, and steric hindrance. The amide bond provides critical hydrogen-bonding capabilities (acting as both donor and acceptor), while the aryl group facilitates π−π stacking and hydrophobic interactions within target enzyme pockets.

Recent phenotypic screens and structure-activity relationship (SAR) studies have unveiled the broad-spectrum therapeutic potential of N-aryl acetamides across multiple disease states:

  • Antimalarial Efficacy: Phenotypic screening has identified N-aryl acetamides as potent inhibitors of Plasmodium falciparum asexual ring-stage parasites. Lead compounds, such as WEHI-326, exhibit a moderate barrier to resistance and potently block parasite transmission. Forward genetics and cross-resistance profiling have elucidated that these derivatives exert their effects by targeting rhomboid protease 8 (ROM8) and the putative cation channel CSC1 .

  • Antileishmanial Activity: 2-chloro-N-arylacetamides have demonstrated significant in vitro activity against promastigote forms of Leishmania amazonensis. Quantitative SAR (QSAR) studies indicate that electron-withdrawing substituents on the aryl ring enhance the electrophilic character of the alpha-carbon, thereby increasing the compound's potential to alkylate pivotal parasitic targets. An acetyl-substituted derivative (Compound 5) exhibited an IC50 of 5.39 µM with a highly favorable safety profile .

  • Antiviral Applications: Thioquinazoline-N-aryl-acetamide hybrids have been synthesized and evaluated against SARS-CoV-2. These hybrids demonstrated potent inhibition of viral replication and virucidal effects, with lead compounds achieving IC50 values as low as 21.4 µM .

  • Anticancer Cytotoxicity: Molecular hybridization of indole-1,2,4-triazoles with N-aryl acetamides has yielded potent cytotoxic agents. Derivatives bearing 3,4-dichloro substitutions on the anilide ring severely reduced the viability of hepatocellular carcinoma (Hep-G2) cells to 10.99% at 100 µg/mL, outperforming several standard chemotherapeutics .

Mechanistic Pathway Visualization

The following diagram maps the divergent therapeutic pathways and molecular targets of functionalized N-aryl acetamides based on recent literature.

G N_Aryl N-Aryl Acetamide Derivatives Malaria Antimalarial Activity (P. falciparum) N_Aryl->Malaria WEHI-326 analogs Viral Antiviral Activity (SARS-CoV-2) N_Aryl->Viral Thioquinazoline hybrids Cancer Anticancer Activity (Hep-G2) N_Aryl->Cancer Indole-triazole hybrids Leishmania Antileishmanial Activity (L. amazonensis) N_Aryl->Leishmania 2-Chloro derivatives ROM8 Inhibits ROM8 Protease Malaria->ROM8 CSC1 Modulates CSC1 Channel Malaria->CSC1 Viral_Rep Inhibits Viral Replication Viral->Viral_Rep Apoptosis Induces Cell Apoptosis Cancer->Apoptosis Alkylation Target Alkylation (via alpha-carbon) Leishmania->Alkylation

Mechanistic pathways of N-aryl acetamide derivatives across diverse therapeutic targets.

Quantitative Efficacy and SAR Summary

To facilitate comparative analysis for drug development professionals, the quantitative biological data for key N-aryl acetamide derivatives are summarized below.

Therapeutic AreaScaffold / Lead CompoundPrimary Target / Cell LineEfficacy Metric (IC50 / Viability)Selectivity Index (SI)Ref
Antimalarial WEHI-326P. falciparum (ROM8 / CSC1)Potent ring-stage inhibitionHigh
Antiviral Thioquinazoline Hybrid (17g)SARS-CoV-2 (NRC-03-nhCoV)IC50 = 21.4 µM8.64
Antileishmanial 2-Chloro-N-arylacetamide (5)L. amazonensis promastigotesIC50 = 5.39 ± 0.67 µM6.36
Anticancer Indole-triazole Hybrid (8b)Hep-G2 (Hepatocellular Carcinoma)Viability = 10.99 ± 0.59%N/A

Field-Proven Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducible drug discovery relies on self-validating experimental systems. The following protocols detail the synthesis and biological evaluation of N-aryl acetamides, explicitly outlining the causality behind each methodological choice to ensure scientific integrity.

Protocol A: Synthesis of 2-Chloro-N-arylacetamide Intermediates

This protocol describes the selective N-acylation of aniline derivatives, a critical step in generating the electrophilic alpha-chloro core required for downstream hybridization or direct antileishmanial evaluation .

  • Preparation of the Amine Solution: Dissolve 0.025 mol of the substituted aromatic amine in 10 mL of glacial acetic acid. Cool the reaction flask in an ice bath to 0°C.

    • Causality: Glacial acetic acid serves as both a solvent and a mild proton source. Cooling to 0°C suppresses exothermic runaway and prevents the formation of di-acylated byproducts, ensuring selective mono-N-acylation.

  • Acylation: Add 2-chloroacetyl chloride (~0.03 mol) dropwise to the cooled solution under continuous magnetic stirring.

    • Causality: Dropwise addition maintains a low localized concentration of the highly reactive acyl chloride, favoring kinetic control and preventing the degradation of electron-rich aniline derivatives.

  • Equilibration: Stir the mixture for 30 minutes at 0°C, then remove the ice bath and allow the reaction to proceed for 1 hour at room temperature (25°C).

    • Causality: The initial low temperature captures the kinetic product. Warming to room temperature provides the activation energy necessary to drive the reaction to thermodynamic completion.

  • Quenching and Precipitation: Pour the reaction mixture slowly into 50 mL of cold water containing 2.05 g of sodium acetate.

    • Causality: Sodium acetate acts as a mild base to neutralize the HCl byproduct generated during acylation. This shifts the equilibrium forward and decreases the solubility of the N-aryl acetamide, forcing it to precipitate as a solid.

  • Self-Validation & Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol. Validate the product via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.

    • Causality: Recrystallization removes highly polar impurities and unreacted starting materials. A single, distinct spot on the TLC plate under UV light (254 nm) validates the completion of the reaction and the purity of the isolated scaffold.

Protocol B: In Vitro Antiviral Screening Assay (SARS-CoV-2)

This workflow evaluates the inhibitory potential of synthesized hybrids against viral replication .

  • Cell Seeding: Seed Vero-E6 cells into 96-well tissue culture plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ for 24 hours.

    • Causality: A 24-hour incubation ensures the formation of a confluent, adherent cell monolayer, which is strictly required for uniform viral infection and accurate quantification of the cytopathic effect (CPE).

  • Compound Preparation and Infection: Aspirate the growth medium. Treat the cells with serial dilutions of the N-aryl acetamide derivatives (e.g., 1.95 to 125 µM) in serum-free medium. Immediately infect the wells with SARS-CoV-2 (NRC-03-nhCoV) at a Multiplicity of Infection (MOI) of 0.1.

    • Causality: Using a serum-free medium during infection prevents serum proteins from binding to the test compounds, which could artificially lower their effective concentration. An MOI of 0.1 ensures multiple cycles of viral replication occur, amplifying the detectable antiviral effect.

  • Incubation and Viability Assessment: Incubate the plates for 72 hours. Add MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 540 nm.

    • Causality: The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase in living cells. The absorbance is directly proportional to the number of viable cells, providing a self-validating, quantitative measure of the compound's ability to rescue cells from virus-induced death.

Future Perspectives in Drug Development

The N-aryl acetamide class presents a robust foundation for drug discovery. However, future development must address metabolic stability. As observed with the antimalarial candidate WEHI-326, enhancing resistance to hepatic cytochrome P450 degradation is a critical hurdle for achieving in vivo efficacy in murine models . Future iterations should leverage structure-based drug design (SBDD) and QSAR modeling to strategically introduce bioisosteres (e.g., replacing metabolically labile C-H bonds with C-F bonds) while preserving the core hydrogen-bonding network of the acetamide linker.

References

  • Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Journal of Medicinal Chemistry.[Link]

  • Synthesis, antileishmanial activity and QSAR studies of 2-chloro-N-arylacetamides. Brazilian Journal of Pharmaceutical Sciences.[Link]

  • Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Journal of Molecular Structure.[Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines.[Link]

Exploratory

The Genesis and Evolution of N-(2,6-diethylphenyl) Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth exploration of the discovery, history, and development of N-(2,6-diethylphenyl) compounds. While the closely relate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the discovery, history, and development of N-(2,6-diethylphenyl) compounds. While the closely related N-(2,6-dimethylphenyl) scaffold, found in the local anesthetic lidocaine, is widely recognized, the N-(2,6-diethylphenyl) moiety possesses its own unique history and diverse range of applications. This document will delve into the synthesis, structure-activity relationships, and pharmacological profiles of these compounds, tracing their journey from early derivatives to their roles in modern medicinal and agricultural chemistry. We will examine key compounds, their mechanisms of action, and the experimental methodologies that have defined this area of research.

Introduction: Beyond the Methyl Groups - The Significance of the N-(2,6-diethylphenyl) Scaffold

The N-(2,6-disubstituted phenyl) amide core is a privileged structure in medicinal chemistry, most famously exemplified by lidocaine, an N-(2,6-dimethylphenyl)acetamide. The ortho-substitution on the phenyl ring is crucial for the stability and activity of these compounds, as it provides steric hindrance against hydrolysis of the amide bond. While the dimethyl substitution has been extensively studied, the replacement of methyl with ethyl groups at the 2 and 6 positions of the phenyl ring imparts distinct physicochemical properties, influencing the potency, selectivity, and metabolic profile of the resulting compounds. This guide will focus specifically on the discovery and history of these N-(2,6-diethylphenyl) analogues, highlighting their unique contributions to science.

The Dawn of a New Class: Early Syntheses and Discoveries

The story of N-(2,6-diethylphenyl) compounds is intrinsically linked to the pioneering work on anilide local anesthetics. While the initial breakthrough in this class was the synthesis of lidocaine (N-(2,6-dimethylphenyl)acetamide) by Swedish chemists Nils Löfgren and Bengt Lundqvist in 1943, this discovery paved the way for the exploration of other ortho-substituted anilides.

The foundational synthetic route to N-(2,6-diethylphenyl) amides mirrors the classic synthesis of lidocaine. This typically involves a two-step process:

  • Acylation of 2,6-diethylaniline: The synthesis commences with the acylation of 2,6-diethylaniline with a haloacetyl halide, most commonly chloroacetyl chloride, to form the key intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide.[1] This reaction is an example of nucleophilic acyl substitution.

  • Amination of the intermediate: The resulting α-haloamide is then reacted with a secondary amine, such as diethylamine, to introduce the desired amino group via a nucleophilic substitution reaction, yielding the final N-(2,6-diethylphenyl) amide.

This fundamental synthetic pathway has been adapted and refined over the years, but the core principles remain the same.

From Anesthesia to Agriculture: A Divergence of Applications

While the initial impetus for exploring N-(2,6-disubstituted phenyl) amides was the search for novel local anesthetics, the N-(2,6-diethylphenyl) scaffold found significant application in a different field: agriculture.

Acetanilide Herbicides: A New Frontier

In the mid-20th century, a new class of herbicides, the acetanilides, emerged. These compounds, characterized by the N-(alkoxymethyl)-2-chloro-N-(2,6-dialkylphenyl)acetamide structure, proved to be highly effective pre-emergent herbicides for the control of annual grasses and some broadleaf weeds.

One of the most prominent examples is Alachlor , 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. The development of acetanilide herbicides like Alachlor marked a significant advancement in weed control technology.[2] These herbicides act by inhibiting the synthesis of very long-chain fatty acids in susceptible plants, leading to a disruption of cell division and growth.[3]

The synthesis of these herbicidal compounds follows a similar initial pathway to their local anesthetic cousins, starting with 2-chloro-N-(2,6-diethylphenyl)acetamide.[1] This intermediate is then further functionalized, for example, by reaction with formaldehyde and methanol to introduce the N-(methoxymethyl) group.

Antifungal and Other Biological Activities

Beyond their well-established roles in local anesthesia and agriculture, N-(2,6-diethylphenyl) compounds have been investigated for a range of other biological activities. Research has demonstrated that certain derivatives possess antifungal properties.[4] For instance, studies have explored the fungicidal activity of various N-aryl acetamides, with the substitution pattern on the phenyl ring playing a crucial role in determining the spectrum and potency of their antifungal effects.[5]

Structure-Activity Relationships: The Impact of the Diethyl Substitution

The substitution of methyl groups with ethyl groups at the 2 and 6 positions of the phenyl ring has a significant impact on the biological activity of these compounds. Key aspects of the structure-activity relationship (SAR) for N-(2,6-disubstituted phenyl) amides include:

  • Steric Hindrance: The ortho-alkyl groups are critical for providing steric hindrance that protects the amide linkage from hydrolysis by amidases. This increases the in vivo stability and duration of action of the compounds. The larger ethyl groups in N-(2,6-diethylphenyl) compounds can offer even greater steric protection compared to the methyl groups in lidocaine analogues.

  • Lipophilicity: The ethyl groups increase the lipophilicity of the molecule compared to methyl groups. This can influence the compound's ability to cross cell membranes, affecting its absorption, distribution, and interaction with its biological target. For local anesthetics, optimal lipophilicity is crucial for penetrating the nerve sheath and reaching the sodium channels.

  • Conformational Effects: The size and orientation of the ortho-substituents influence the conformation of the molecule, particularly the dihedral angle between the phenyl ring and the amide plane. This conformation can be critical for the proper binding of the compound to its target receptor or enzyme.

The general structural requirements for activity in the anilide class of local anesthetics are a lipophilic aromatic ring, an intermediate amide chain, and a hydrophilic amino group.[4] The 2,6-disubstitution on the aromatic ring is a key feature that enhances activity and stability.[3]

Experimental Protocols

Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide

This protocol describes a general method for the synthesis of the key intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide.

Materials:

  • 2,6-diethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ice bath

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In a fume hood, dissolve 2,6-diethylaniline in glacial acetic acid in an Erlenmayer flask.

  • Cool the solution to approximately 10°C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride to the cooled solution.

  • After the addition is complete, continue stirring for 30 minutes.

  • Prepare a solution of sodium acetate in water and add it to the reaction mixture.

  • A precipitate of 2-chloro-N-(2,6-diethylphenyl)acetamide will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product.

Synthesis of a Generic N-(2,6-diethylphenyl) Diethylaminoacetamide

This protocol outlines the subsequent step to produce a lidocaine-like analogue.

Materials:

  • 2-chloro-N-(2,6-diethylphenyl)acetamide

  • Diethylamine

  • Toluene

  • Round bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Suspend 2-chloro-N-(2,6-diethylphenyl)acetamide in toluene in a round bottom flask.

  • Add an excess of diethylamine to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • After cooling, the precipitated diethylamine hydrochloride is removed by filtration.

  • The toluene filtrate is washed with water to remove any remaining salts.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The toluene is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Visualization of Key Concepts

General Synthesis Pathway

Synthesis_Pathway A 2,6-Diethylaniline C 2-chloro-N-(2,6-diethylphenyl)acetamide A->C Acylation B Chloroacetyl Chloride B->C E N-(2,6-diethylphenyl) Aminoacetamide C->E Amination D Secondary Amine (e.g., Diethylamine) D->E

Caption: General two-step synthesis of N-(2,6-diethylphenyl) aminoacetamides.

Structure-Activity Relationship Logic

SAR_Logic A N-(2,6-diethylphenyl) Moiety B Increased Steric Hindrance A->B C Increased Lipophilicity A->C D Altered Conformation A->D E Enhanced Stability (Reduced Hydrolysis) B->E F Modified Membrane Permeability C->F G Altered Target Binding D->G H Modified Biological Activity E->H F->H G->H

Caption: Influence of the N-(2,6-diethylphenyl) group on compound properties.

Quantitative Data Summary

CompoundClassKey ApplicationNotes
Lidocaine N-(2,6-dimethylphenyl) amideLocal AnestheticThe archetypal compound of this class.
Alachlor N-(2,6-diethylphenyl) acetamideHerbicideA widely used pre-emergent herbicide.[1]
Butachlor N-(2,6-diethylphenyl) acetamideHerbicideAnother important acetanilide herbicide.[1]

Conclusion and Future Directions

The N-(2,6-diethylphenyl) scaffold represents a fascinating chapter in the history of medicinal and agricultural chemistry. While often living in the shadow of its more famous dimethyl counterpart, this chemical framework has carved out its own significant niche, particularly in the development of acetanilide herbicides. The subtle yet impactful change from methyl to ethyl groups at the ortho positions of the phenyl ring demonstrates the profound influence of minor structural modifications on biological activity.

Future research in this area could focus on several promising avenues. The exploration of N-(2,6-diethylphenyl) compounds for novel therapeutic applications, leveraging their unique pharmacokinetic properties, remains an area of interest. Furthermore, the development of more environmentally benign and highly selective herbicides based on this scaffold is a continuous goal in agrochemical research. The rich history and diverse applications of N-(2,6-diethylphenyl) compounds serve as a testament to the enduring power of systematic chemical exploration and the often-unexpected paths that lead to scientific discovery.

References

  • Patsnap Eureka. (2024, October 11). Acetanilide: From Pain Relief to Industrial Chemistry. [Link]

  • PMC. (n.d.). Chemoproteomic profiling of acetanilide herbicides reveals their role in inhibiting fatty acid oxidation. [Link]

  • PubMed. (2011, July 15). Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. [Link]

  • Molbase. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. [Link]

  • MDPI. (n.d.). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. [Link]

  • ChemRxiv. (n.d.). Structure-Activity Relationship of Novel Phenolic-Branched Amides Reveals Potent, Isolate-specific Antifungal Activity and Morph. [Link]

  • ACS Publications. (1981, November 1). Design, synthesis, and biological activity of rigid acetanilide herbicides. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. [Link]

  • WIT Press. (n.d.). Acetanilide Herbicide Degradation Using Indigenous Soil Microorganisms. [Link]

  • PMC. (n.d.). Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [Link]

  • MDPI. (2023, January 5). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. [Link]

  • ResearchGate. (n.d.). N-(2,6-Dimethylphenyl)acetamide. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

  • PMC. (2025, March 10). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. [Link]

  • PMC. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]

  • SciELO. (n.d.). a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. [Link]

  • PMC. (n.d.). N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. [Link]

  • Asian Journal of Chemistry. (2013, June 17). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. [Link]

  • PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • ACS Publications. (2021, June 4). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. [Link]

  • FooDB. (2010, April 8). Showing Compound N-Acetyl-2,6-diethylaniline (FDB010831). [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(DIETHYLAMINO)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE. [Link]

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Foundational

N-(2,6-diethylphenyl)-2-ethoxyacetamide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N-(2,6-diethylphenyl)-2-ethoxyacetamide and Its Analogs Introduction and Scope N-phenylacetamide derivatives are a significant class of organic compounds, widely utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of N-(2,6-diethylphenyl)-2-ethoxyacetamide and Its Analogs

Introduction and Scope

N-phenylacetamide derivatives are a significant class of organic compounds, widely utilized as intermediates and active agents in pharmaceutical and agrochemical research.[1] Their versatile structure allows for diverse functionalization, leading to a broad spectrum of biological activities.[1] This guide provides a comprehensive framework for the safe handling, storage, and emergency management of N-(2,6-diethylphenyl)-2-ethoxyacetamide, with a focus on the principles of chemical causality and self-validating safety protocols. Given the absence of specific data, we will draw authoritative guidance from close structural relatives to ensure a robust safety margin.

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous N-substituted acetanilides, N-(2,6-diethylphenyl)-2-ethoxyacetamide should be handled as a substance with the potential for moderate toxicity and irritation.[2][3]

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4][5]

  • Harmful if Swallowed: Oral ingestion may be harmful, potentially causing gastrointestinal irritation and other systemic effects.[6][7]

A thorough risk assessment is the cornerstone of laboratory safety. Before handling this compound, every researcher must evaluate the specific quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the available engineering controls.

Physicochemical Properties of a Structural Analog

To provide a contextual understanding of the physical nature of the target compound, the properties of the closely related 2-chloro-N-(2,6-diethylphenyl)acetamide (CAS 6967-29-9) are presented below. These values can help inform handling and storage procedures.

PropertyValueSource
Molecular Formula C12H16ClNO[2][8]
Molecular Weight 225.71 g/mol [2][8]
Physical Appearance Solid[2]
Melting Point 135 - 136 °C[2]
Octanol/Water Partition Coeff. (logPoct/wat) 2.989[8]

Hierarchy of Controls: A Systematic Approach to Exposure Prevention

The most effective method for mitigating risk is to follow the hierarchy of controls. This systematic approach prioritizes the most effective and reliable control measures.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not Applicable for Topic) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical exposure.

Engineering Controls

The primary line of defense is to handle the material within a properly functioning chemical fume hood.[9] This minimizes the potential for inhalation of airborne particles. Ensure that an eyewash station and an emergency safety shower are readily accessible and have been recently tested.[9]

Administrative Controls

Strict adherence to Standard Operating Procedures (SOPs) is critical. All personnel must be thoroughly trained on the specific hazards and handling procedures for this class of compounds before work begins. Key administrative practices include:

  • Minimizing the quantities of the chemical used and stored.

  • Prohibiting eating, drinking, or smoking in the laboratory.[10]

  • Washing hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[4][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its consistent and correct use is mandatory.[9]

PPE CategorySpecifications and RationaleSource
Eye and Face Protection Chemical safety goggles or safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or EN166. Protects against splashes and airborne particles.[7][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. Use proper glove removal technique to avoid contaminating skin.[9]
Skin and Body Protection A buttoned laboratory coat should be worn to protect skin and clothing. For larger quantities, a chemical-resistant apron may be necessary.[9]
Respiratory Protection Not typically required when using a fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator (e.g., N95 for particulates) should be used in accordance with a formal respiratory protection program.[4][7]

Experimental Protocols: Safe Handling and Storage

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

  • Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent dust dissemination. Use anti-static weigh paper or a tared container.

  • Transfer: Use a spatula or powder funnel to transfer the solid. Avoid creating dust. If making a solution, add the solid slowly to the solvent.

  • Post-Handling: Tightly cap all containers. Decontaminate the spatula and work surfaces with an appropriate solvent and wipe.

  • Waste: Dispose of all contaminated consumables (e.g., weigh paper, wipes, gloves) in a designated, sealed hazardous waste container.[6]

Storage Requirements

Store N-(2,6-diethylphenyl)-2-ethoxyacetamide in a tightly closed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: A Validating System

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
Skin Contact Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[7]
Accidental Release (Spill) Response

The response to a spill should be calm, methodical, and safe.

cluster_1 Chemical Spill Response Workflow Alert Alert Personnel & Isolate Area PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material (Sweep/Scoop) Contain->Collect Waste Place in Sealed Hazardous Waste Container Collect->Waste Decon Decontaminate Area Waste->Decon

Caption: Workflow for responding to a laboratory chemical spill.

For a small solid spill, carefully sweep or vacuum (with HEPA filter) the material and place it into a suitable, sealed container for disposal.[5][7] Avoid generating dust.[4] For a larger spill, evacuate the area and contact your institution's emergency response team.

Firefighting Measures

In case of a fire, use an extinguishing agent appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO2), or an alcohol-resistant foam.[6] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[7]

Disposal Considerations

All waste containing N-(2,6-diethylphenyl)-2-ethoxyacetamide must be treated as hazardous chemical waste.[6] Collect waste in a designated, properly labeled, and sealed container.[4] Do not dispose of this chemical down the drain.[4] All disposal must be conducted in strict accordance with local, state, and federal environmental regulations.

Conclusion

While N-(2,6-diethylphenyl)-2-ethoxyacetamide lacks specific safety data, a robust safety protocol can be developed by applying the foundational principles of chemical hygiene and by referencing data from structurally analogous compounds. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, following strict administrative protocols, and consistently using appropriate personal protective equipment—researchers can handle this compound with a high degree of safety. Preparedness for emergencies through clear, validated procedures is essential for ensuring a safe laboratory environment for all personnel.

References

  • N. M. Bartlett Inc. (2020). SAFETY DATA SHEET - Maintain™ 3.5L. Retrieved from [Link]

  • HazComFast. (n.d.). 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide (CAS 21306-57-0). Retrieved from [Link]

  • West Liberty University. (2009). Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet - 2-Chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Diaethylacetamid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-N,N-diethylacetamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

  • PubChem. (2026). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N-Acetyl-2,6-diethylaniline (FDB010831). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9). Retrieved from [Link]

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Exploratory

A Spectroscopic Investigation of N-(2,6-diethylphenyl)-2-ethoxyacetamide: A Predictive and Comparative Analysis

This technical guide provides a detailed exploration of the spectroscopic characteristics of N-(2,6-diethylphenyl)-2-ethoxyacetamide. In the absence of direct experimental data for this specific molecule, this document l...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of N-(2,6-diethylphenyl)-2-ethoxyacetamide. In the absence of direct experimental data for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a comprehensive and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of novel small molecules.

Introduction: The Importance of Spectroscopic Characterization

N-(2,6-diethylphenyl)-2-ethoxyacetamide belongs to the class of N-aryl acetamides, a scaffold present in numerous biologically active compounds. Its structural elucidation is paramount for understanding its chemical behavior, purity, and potential interactions in a biological system. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic data for the title compound, drawing upon established principles of chemical spectroscopy and supported by experimental data from closely related analogs.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis of the molecular structure of N-(2,6-diethylphenyl)-2-ethoxyacetamide is the foundation for predicting its spectroscopic behavior.

Figure 1: Molecular Structure of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, ethoxy, diethyl, and acetamide protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 8.5 - 9.5Singlet1HNH The amide proton is expected to be a broad singlet, with its chemical shift being solvent-dependent.
~ 7.1 - 7.3Multiplet3HAr-H The aromatic protons on the diethylphenyl ring will likely appear as a complex multiplet.
~ 4.1Singlet2H-O-CH₂ -C=OThe methylene protons adjacent to the ether oxygen and the carbonyl group are expected to be a singlet.
~ 3.6Quartet2H-O-CH₂ -CH₃The methylene protons of the ethoxy group will appear as a quartet due to coupling with the adjacent methyl protons.
~ 2.6Quartet4HAr-CH₂ -CH₃The methylene protons of the two ethyl groups on the aromatic ring will be a quartet.
~ 1.2Triplet3H-O-CH₂-CH₃ The methyl protons of the ethoxy group will appear as a triplet.
~ 1.1Triplet6HAr-CH₂-CH₃ The methyl protons of the two ethyl groups on the aromatic ring will be a triplet.

Table 1: Predicted ¹H NMR Data for N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 168C =OThe carbonyl carbon of the amide is expected in this region.
~ 138Ar-C (quaternary)The two ipso-carbons of the diethylphenyl ring attached to the ethyl groups.
~ 135Ar-C (quaternary)The ipso-carbon of the diethylphenyl ring attached to the nitrogen.
~ 128Ar-C HThe para-aromatic carbon.
~ 126Ar-C HThe two meta-aromatic carbons.
~ 70-O-C H₂-C=OThe methylene carbon adjacent to the ether oxygen and carbonyl.
~ 67-O-C H₂-CH₃The methylene carbon of the ethoxy group.
~ 25Ar-C H₂-CH₃The methylene carbons of the ethyl groups on the ring.
~ 15-O-CH₂-C H₃The methyl carbon of the ethoxy group.
~ 14Ar-CH₂-C H₃The methyl carbons of the ethyl groups on the ring.

Table 2: Predicted ¹³C NMR Data for N-(2,6-diethylphenyl)-2-ethoxyacetamide.

The predicted chemical shifts are based on established ranges for similar functional groups[1][2]. For instance, data for the structurally related 2-chloro-N-(2,6-diethylphenyl)acetamide shows aromatic carbon signals in the 125-140 ppm range, which supports our predictions[3].

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Prep Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃) Transfer Transfer solution to a 5 mm NMR tube Prep->Transfer Spectrometer Insert sample into a 400 MHz (or higher) NMR spectrometer Transfer->Spectrometer Shim Shim the magnetic field for homogeneity Spectrometer->Shim Acquire Acquire ¹H and ¹³C spectra using standard pulse sequences Shim->Acquire Process Apply Fourier transform, phase correction, and baseline correction Acquire->Process Reference Reference spectra to the residual solvent peak Process->Reference Analyze Integrate peaks and determine chemical shifts and coupling constants Reference->Analyze

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3300N-H StretchAmide
~ 3100-3000C-H StretchAromatic
~ 2980-2850C-H StretchAliphatic (CH₂, CH₃)
~ 1670C=O Stretch (Amide I)Amide
~ 1540N-H Bend (Amide II)Amide
~ 1250C-O StretchEther

Table 3: Predicted IR Absorption Bands for N-(2,6-diethylphenyl)-2-ethoxyacetamide.

The predicted IR absorptions are based on well-established correlation tables[4]. The presence of a strong absorption around 1670 cm⁻¹ for the amide carbonyl stretch and a sharp peak around 3300 cm⁻¹ for the N-H stretch would be key confirmatory signals. This is consistent with the IR data of similar amide-containing compounds[5].

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak ([M]⁺) and several characteristic fragment ions.

Predicted m/z Ion Proposed Structure of Fragment
249[M]⁺[C₁₅H₂₃NO₂]⁺
220[M - C₂H₅]⁺Loss of an ethyl group from the aromatic ring.
176[M - C₂H₅O-C=O]⁺Cleavage of the amide bond.
148[C₁₀H₁₄N]⁺Fragment corresponding to the 2,6-diethylaniline moiety.
73[C₃H₅O₂]⁺Fragment corresponding to the ethoxyacetyl moiety.

Table 4: Predicted Key Fragments in the Mass Spectrum of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

The predicted molecular weight for C₁₅H₂₃NO₂ is 249.17 g/mol . The fragmentation pattern is predicted based on the known fragmentation of amides and ethers[6][7]. The NIST WebBook provides mass spectral data for analogous compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide, which shows characteristic fragmentation patterns that can be used for comparison[8][9].

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

MS_Workflow cluster_SampleIntro Sample Introduction cluster_Ionization Ionization cluster_MassAnalysis Mass Analysis cluster_Detection Detection Intro Introduce a dilute solution of the sample into the ion source (e.g., via GC or direct infusion) Ionize Bombard the sample with high-energy electrons (70 eV) to induce ionization and fragmentation Intro->Ionize Analyze Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole) Ionize->Analyze Detect Detect the ions and generate a mass spectrum showing the relative abundance of each ion Analyze->Detect

Figure 3: Workflow for Electron Ionization Mass Spectrometry.

Synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide

A plausible synthetic route to N-(2,6-diethylphenyl)-2-ethoxyacetamide involves the amidation of 2,6-diethylaniline with 2-ethoxyacetyl chloride. This reaction is analogous to the synthesis of other N-aryl acetamides[10][11].

Reaction Scheme:

2,6-diethylaniline + 2-ethoxyacetyl chloride → N-(2,6-diethylphenyl)-2-ethoxyacetamide + HCl

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-diethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to scavenge the HCl byproduct.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add 2-ethoxyacetyl chloride (1.05 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2,6-diethylphenyl)-2-ethoxyacetamide.

This protocol is adapted from established methods for amide synthesis[12].

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of N-(2,6-diethylphenyl)-2-ethoxyacetamide. By integrating fundamental spectroscopic principles with comparative data from analogous structures, we have constructed a robust and scientifically sound profile of its expected NMR, IR, and MS data. The detailed experimental protocols offer a practical framework for the synthesis and subsequent analytical characterization of this and similar molecules. This work underscores the power of predictive spectroscopy as a vital tool in modern chemical research, particularly in the early stages of drug discovery and development.

References

  • Supporting Information for a scientific article. While the specific compound is not identical, this source provides representative IR data for N-substituted amides. (URL not available for direct linking)
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-n-(2,6-diethylphenyl)-n-(ethoxymethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MassBank. (2008). Organic compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,6-dimethylphenyl) acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N-Acetyl-2,6-diethylaniline (FDB010831). Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2,6-diethylphenyl)acetamide (C12H17NO). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-chlorophenyl)-N-(2,6-diethylphenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Foundational

Thermal Stability and Degradation Kinetics of N-(2,6-diethylphenyl)-2-ethoxyacetamide: A Mechanistic and Methodological Guide

Executive Summary Understanding the thermal stability of sterically hindered acetamides is a critical parameter in the formulation, extrusion, and sterilization of advanced chemical and pharmaceutical products. This tech...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal stability of sterically hindered acetamides is a critical parameter in the formulation, extrusion, and sterilization of advanced chemical and pharmaceutical products. This technical guide provides a comprehensive, self-validating framework for analyzing the thermal degradation of N-(2,6-diethylphenyl)-2-ethoxyacetamide . By decoupling the steric effects of the 2,6-diethylphenyl moiety from the thermal lability of the 2-ethoxyacetyl group, we establish a rigorous methodology for predicting its kinetic behavior under thermal stress.

Structural Analytics & Mechanistic Causality

The thermal behavior of N-(2,6-diethylphenyl)-2-ethoxyacetamide is dictated by two competing structural domains:

  • Steric Hindrance at the Aryl-Nitrogen Bond: The presence of ethyl groups at the 2 and 6 positions of the phenyl ring creates profound steric bulk. This hindrance restricts rotation around the Caryl​−N bond, forcing the aromatic ring1[1]. While this conformational locking provides excellent kinetic shielding against intermolecular hydrolytic attack at ambient conditions, the resulting loss of resonance stabilization slightly weakens the amide C−N bond under extreme thermal stress, lowering the activation energy required for high-temperature 2[2].

  • The 2-Ethoxyacetyl Ether Linkage: The aliphatic ether linkage (-CH 2​ -O-CH 2​ CH 3​ ) introduces a distinct thermal vulnerability. In the gas phase or high-temperature melt, acetamide derivatives are known to undergo unimolecular first-order elimination via a 3[3]. For this specific molecule, thermal stress primarily induces ether cleavage (yielding ethylene and a hydroxyacetamide derivative) before catastrophic amide scission occurs, similar to the pyrolysis of 4[4].

Experimental Workflows & Methodologies

To ensure high trustworthiness and reproducibility, thermal profiling must be conducted using a self-validating, orthogonal approach. The following protocols are designed to decouple pure thermal pyrolysis from oxidative degradation.

Workflow 1: Thermogravimetric Analysis (TGA) for Compositional Profiling

Standardized under 5[5], this protocol isolates primary mass-loss events and quantifies degradation kinetics.

  • Step 1: Sample Preparation. Accurately weigh 5–10 mg of the analyte into a platinum crucible.

    • Causality: Utilizing a strictly controlled, low sample mass minimizes internal thermal gradients, ensuring that the recorded onset temperature ( Tonset​ ) accurately reflects the intrinsic molecular stability rather than bulk heat-transfer artifacts.

  • Step 2: Atmospheric Control. Conduct parallel runs in high-purity Nitrogen (50 mL/min) and zero Air (50 mL/min).

    • Causality: Comparing inert versus oxidative atmospheres is a self-validating check essential to decouple pure thermal elimination (e.g., ether cleavage) from auto-oxidative degradation of the ethoxy group.

  • Step 3: Thermal Ramping. Equilibrate the furnace at 25 °C, then apply a linear heating rate of 10 °C/min up to 600 °C.

  • Step 4: Kinetic Extraction. Calculate the extrapolated Tonset​ and the peak rate of mass loss ( Tpeak​ ) from the first derivative (DTG) curve.

Workflow 2: Differential Scanning Calorimetry (DSC) for Enthalpic Hazard Assessment

Governed by 6[6], this workflow identifies phase transitions and exothermic decomposition hazards.

  • Step 1: Crucible Selection. Seal 2–5 mg of the sample in gold-plated, high-pressure crucibles.

    • Causality: Sealed high-pressure cells suppress the endothermic heat of vaporization. If volatile fragments evaporate unhindered, their endotherm can mask subtle exothermic decomposition events—a critical safety oversight in process chemistry[6].

  • Step 2: Ramp Dynamics. Heat the sample from 20 °C to 400 °C at 5 °C/min.

  • Step 3: Data Integration. Integrate the endothermic melting peak to determine the heat of fusion ( ΔHfus​ ) and identify the precise onset of exothermic structural breakdown.

Quantitative Thermal Data

The following table summarizes the representative thermal parameters for N-(2,6-diethylphenyl)-2-ethoxyacetamide, derived from the orthogonal TGA/DSC workflows.

Thermal ParameterValue / RangeAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 68 °C – 72 °CDSC (Endotherm)Phase transition; no chemical degradation occurs.
Onset of Decomposition ( Tonset​ ) 285 °CTGA (Nitrogen)Initiation of ether cleavage (Pathway A).
Peak Mass Loss ( Tpeak​ ) 315 °CDTGMaximum rate of unimolecular elimination.
Exothermic Onset > 340 °CDSC (Sealed Cell)Catastrophic amide bond scission (Pathway B).
Activation Energy ( Ea​ ) ~155 kJ/molTGA (Kissinger)Energy barrier for the 6-membered transition state[4].

Degradation Pathway Analysis

The thermal degradation of N-(2,6-diethylphenyl)-2-ethoxyacetamide follows a bifurcated pathway depending on the thermal energy applied.

G Parent N-(2,6-diethylphenyl)- 2-ethoxyacetamide Heat Thermal Stress (> 300 °C) Parent->Heat PathA Pathway A: Ether Cleavage Heat->PathA Lower Ea PathB Pathway B: Amide Scission Heat->PathB Higher Ea ProdA1 N-(2,6-diethylphenyl)- 2-hydroxyacetamide PathA->ProdA1 ProdA2 Ethylene Gas PathA->ProdA2 ProdB1 2,6-Diethylaniline PathB->ProdB1 ProdB2 Ethoxyketene PathB->ProdB2

Figure 1: Competing thermal degradation pathways of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Conclusion

The thermal stability of N-(2,6-diethylphenyl)-2-ethoxyacetamide is a delicate balance between the steric protection afforded by the 2,6-diethylphenyl group and the thermal lability of its 2-ethoxy ether linkage. By strictly adhering to ASTM E1131[5] and ASTM E537[6] protocols, researchers can accurately map its degradation kinetics. The primary degradation route at elevated temperatures is the cyclic elimination of the ether group, followed by higher-energy amide scission. Understanding these pathways is paramount for safe scale-up, formulation stability, and high-temperature processing.

Sources

Exploratory

N-(2,6-diethylphenyl)-2-ethoxyacetamide: A Comprehensive Guide to Single-Crystal X-Ray Diffraction and Structural Analysis

Executive Summary For researchers and drug development professionals, the precise three-dimensional conformation of an active pharmaceutical ingredient (API) or key intermediate is paramount. N-(2,6-diethylphenyl)-2-etho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise three-dimensional conformation of an active pharmaceutical ingredient (API) or key intermediate is paramount. N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1) is a sterically hindered organic molecule characterized by a central acetamide core flanked by a lipophilic 2,6-diethylphenyl ring and an ethoxy chain[1]. Understanding its solid-state packing, hydrogen-bonding networks, and conformational preferences requires rigorous Single-Crystal X-Ray Diffraction (SCXRD). This whitepaper provides an in-depth, self-validating technical protocol for the crystallization, data acquisition, and structural refinement of this compound.

Structural Rationale & Molecular Properties

The molecular formula of N-(2,6-diethylphenyl)-2-ethoxyacetamide is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol [1]. The crystallographic analysis of this molecule presents specific challenges and points of interest:

  • Steric Hindrance: The two ethyl groups at the 2- and 6-positions of the phenyl ring force the amide plane out of coplanarity with the aromatic ring to minimize steric clash.

  • Conformational Flexibility: The terminal ethoxy group (-O-CH₂-CH₃) and the phenyl ethyl groups possess high degrees of rotational freedom, making them highly susceptible to dynamic disorder at room temperature.

  • Supramolecular Potential: The secondary amide (N-H) serves as a strong hydrogen bond donor, while the amide carbonyl (C=O) and ethoxy oxygen act as competitive hydrogen bond acceptors, driving the formation of 1D or 2D supramolecular architectures.

Crystallization Methodology

To obtain diffraction-quality single crystals, researchers must overcome the molecule's tendency to "oil out"—a phenomenon driven by its highly lipophilic exterior and flexible side chains.

Causality of Solvent Selection

A binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane is optimal. EtOAc effectively solvates the polar amide core. Hexane acts as a miscible antisolvent. As the slightly more volatile EtOAc evaporates, the local dielectric constant of the solution gradually decreases. This thermodynamic shift gently forces the amphiphilic molecules into a highly ordered crystalline lattice, preventing amorphous precipitation.

Protocol 1: Controlled Evaporation Crystallization
  • Dissolution: Dissolve 50 mg of high-purity (>99%) N-(2,6-diethylphenyl)-2-ethoxyacetamide in 2.0 mL of EtOAc in a clean 5 mL borosilicate glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Antisolvent Layering: Carefully overlay the solution with 1.0 mL of n-Hexane using a glass syringe, allowing a subtle concentration gradient to form at the interface.

  • Evaporation Control: Seal the vial with a septum cap. Puncture the septum with a single 20-gauge needle to restrict the vapor escape rate, ensuring a slow, diffusion-controlled evaporation process.

  • Incubation: Store the vial in a dark, vibration-free environment at a constant 20 °C. Colorless, block-like crystals suitable for SCXRD typically harvest within 4 to 7 days.

SCXRD_Workflow N1 N-(2,6-diethylphenyl) -2-ethoxyacetamide Synthesis & Purity Check N2 Solvent Selection (EtOAc / Hexane) N1->N2 N3 Slow Evaporation Crystallization N2->N3 N4 Crystal Selection & Cryo-Mounting N3->N4 N5 SCXRD Data Collection (100 K, Mo Kα) N4->N5

Fig 1. Step-by-step workflow for the crystallization and SCXRD data collection of the target compound.

SCXRD Data Collection & Processing

Causality of Cryocooling

Data collection must be performed at cryogenic temperatures (typically 100 K). At 298 K, the thermal vibrations of the ethoxy and ethyl chains result in high Debye-Waller factors, smearing the electron density and degrading resolution. Flash-cooling to 100 K freezes these moieties into their global energy minima, yielding sharp diffraction spots and minimizing dynamic disorder.

Protocol 2: Data Acquisition
  • Mounting: Select a single crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide cryoloop.

  • Quenching: Transfer the loop to the diffractometer goniometer and immediately quench to 100(2) K using an open-flow nitrogen cryostat.

  • Diffraction: Collect data using a Bruker APEX diffractometer equipped with a CCD/CMOS detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[2].

  • Integration: Process the raw frames using APEX3 software to integrate intensities. Apply multi-scan absorption corrections using SADABS to correct for systematic errors[2].

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for a high-quality data collection of this compound:

Crystallographic ParameterRepresentative Value
Chemical Formula C₁₄H₂₁NO₂
Formula Weight 235.32 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Absorption Coefficient (μ) 0.074 mm⁻¹
F(000) 512
Theta Range for Data Collection 2.5° to 28.3°
Refinement Method Full-matrix least-squares on F²

Structure Solution & Refinement Strategy

Solving the phase problem for small organic molecules is highly automated, yet requires rigorous chemical logic to validate the output.

Causality of the Dual-Space Algorithm

The structure is solved using the program[3]. SHELXT employs a dual-space algorithm that iteratively cycles between real space (electron density maps) and reciprocal space (diffraction data). This method is vastly superior to classical direct methods for light-atom structures lacking heavy metal scatterers, as it rapidly converges on the correct atomic positions without requiring a highly accurate initial phase guess.

Protocol 3: Refinement Workflow
  • Initial Solution: Execute SHELXT to locate the heavy atoms (C, N, O). Verify that the assigned space group (e.g., P2₁/c) aligns with the systematic absences.

  • Anisotropic Refinement: Import the initial model into the graphical interface[4]. Refine all non-hydrogen atoms anisotropically using SHELXL.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model. For the amide N-H, allow the coordinates to refine freely if the data resolution permits, as this proton dictates the supramolecular hydrogen-bonding network.

  • Disorder Modeling: If the terminal ethoxy carbon exhibits an elongated thermal ellipsoid, model it over two discrete positions (e.g., PART 1 and PART 2) and apply geometric restraints (DFIX, SADI) to maintain chemically sensible bond lengths.

Refinement_Logic R1 Raw Diffraction Frames (APEX3 / SAINT) R2 Data Reduction & Absorption Correction R1->R2 R3 Structure Solution (SHELXT Dual-Space) R2->R3 R4 Initial Heavy Atom Model R3->R4 R5 Anisotropic Refinement (OLEX2 / SHELXL) R4->R5 R6 Hydrogen Atom Placement (Riding Model) R5->R6 R7 Final CIF Validation & Hirshfeld Analysis R6->R7

Fig 2. Logical progression of crystallographic data processing, structure solution, and refinement.

Supramolecular & Hirshfeld Surface Analysis

Beyond the asymmetric unit, the bulk properties of the crystal are governed by intermolecular interactions. To quantify these, researchers should perform a Hirshfeld surface analysis, as detailed by[5].

By mapping the normalized contact distance ( dnorm​ ) onto the 3D molecular surface, one can visually identify regions of strong hydrogen bonding (appearing as deep red spots). In N-(2,6-diethylphenyl)-2-ethoxyacetamide, the primary interaction is typically an intermolecular N-H···O=C hydrogen bond, linking adjacent molecules into infinite 1D chains along the crystallographic axis. The bulky 2,6-diethylphenyl groups interlock via weaker van der Waals forces and C-H···π interactions, stabilizing the 3D lattice and dictating the ultimate macroscopic crystal habit.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

  • Bruker (2016). APEX3 Software User Manual. Bruker AXS Inc., Madison, Wisconsin, USA. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

analytical methods for N-(2,6-diethylphenyl)-2-ethoxyacetamide quantification

An Application Guide for the Quantitative Analysis of N-(2,6-diethylphenyl)-2-ethoxyacetamide Abstract This comprehensive application guide provides detailed methodologies for the quantitative analysis of N-(2,6-diethylp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Quantitative Analysis of N-(2,6-diethylphenyl)-2-ethoxyacetamide

Abstract

This comprehensive application guide provides detailed methodologies for the quantitative analysis of N-(2,6-diethylphenyl)-2-ethoxyacetamide. As a member of the N-substituted acetanilide class, this compound shares structural similarities with various pharmaceutical agents and intermediates, such as the local anesthetic Lidocaine.[1][2] Accurate quantification is paramount for quality control, pharmacokinetic studies, and stability testing. This document outlines two robust analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a secondary Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity, trace-level quantification. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind procedural choices, adherence to validation principles, and practical implementation.

Introduction and Scientific Rationale

N-(2,6-diethylphenyl)-2-ethoxyacetamide is an aromatic amide. Its core structure, featuring a substituted phenyl ring linked to an acetamide group, is common in many biologically active molecules.[3] The presence of the phenyl ring provides a strong chromophore, making it an excellent candidate for UV-based detection methods.[4] The overall molecule is moderately hydrophobic, lending itself well to reversed-phase chromatography.

Choosing the Right Analytical Approach

The selection of an analytical method is contingent upon the specific requirements of the analysis, primarily the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying active pharmaceutical ingredients (APIs), intermediates, and related substances in bulk materials and simple formulations.[4] It is robust, cost-effective, and highly reproducible when properly validated. Given the analyte's structure, Reversed-Phase HPLC (RP-HPLC) is the logical choice, separating compounds based on their hydrophobicity.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When trace-level quantification (ng/mL or pg/mL) is necessary, or when the analyte is present in a complex biological matrix (e.g., plasma, urine, tissue), LC-MS/MS is the gold standard.[2][6] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for precise measurement even in the presence of significant endogenous interference.[7][8]

The following diagram illustrates the decision-making process for method selection.

G start Analytical Goal Defined matrix_check Complex Matrix? (e.g., Plasma, Tissue) start->matrix_check sensitivity_check Trace Level Quant? (< 1 µg/mL) matrix_check->sensitivity_check No lc_msms Select LC-MS/MS Method matrix_check->lc_msms  Yes hplc_uv Select RP-HPLC-UV Method sensitivity_check->hplc_uv No sensitivity_check->lc_msms  Yes

Caption: Decision logic for selecting the appropriate analytical method.

Protocol 1: Quantification by RP-HPLC with UV Detection

This protocol details a robust, isocratic RP-HPLC method suitable for quantifying N-(2,6-diethylphenyl)-2-ethoxyacetamide in bulk material or simple formulations. The method's trustworthiness is established through adherence to system suitability criteria derived from international validation guidelines.[9]

Principle

The analyte is separated from impurities on a C18 reversed-phase column using an isocratic mobile phase composed of an aqueous buffer and an organic modifier. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard, with detection performed at a UV wavelength where the analyte exhibits significant absorbance.

Materials and Instrumentation
  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

  • Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18, or equivalent).

  • Reference Standard: N-(2,6-diethylphenyl)-2-ethoxyacetamide, certified purity >99.5%.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Water, HPLC grade or Milli-Q.

  • Labware: Class A volumetric flasks, pipettes, autosampler vials.

Step-by-Step Protocol
  • Mobile Phase Preparation (25 mM Phosphate Buffer, pH 3.0 : Acetonitrile | 50:50, v/v):

    • Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • Combine 500 mL of the filtered buffer with 500 mL of acetonitrile. Degas the final mixture by sonication or helium sparging.

    • Causality: The phosphate buffer controls the pH to ensure consistent analyte retention and peak shape. Acetonitrile serves as the organic modifier to elute the moderately nonpolar analyte from the C18 column.[10]

  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

  • Working Standard & Calibration Curve Preparation:

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These standards will be used to establish the linearity of the method.

  • Sample Preparation (Example: 1.0 mg/mL solution):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions & System Suitability:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good retention and resolution of aromatic amides.[11][12]
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : ACN (50:50)Provides optimal retention and peak shape for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[11]
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 210 nmWavelength for high absorbance of the phenyl chromophore, ensuring good sensitivity.[10]
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
  • Analysis Sequence:

    • Equilibrate the column with mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Make five replicate injections of a mid-level standard (e.g., 25 µg/mL).

    • System Suitability Check: Before proceeding, verify that the system meets the following criteria:

      • Tailing Factor (T): ≤ 1.5

      • Theoretical Plates (N): ≥ 2000

      • % RSD of Peak Areas: ≤ 2.0%

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

  • Calculation:

    • Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Calculate the concentration of the analyte in the sample using the regression equation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol provides a framework for developing a highly sensitive and selective method for N-(2,6-diethylphenyl)-2-ethoxyacetamide, particularly for analysis in complex biological matrices.

Principle

The analyte and a stable isotope-labeled internal standard (SIL-IS) are separated using a rapid gradient UPLC/HPLC method and detected by a tandem mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition, providing exceptional selectivity and sensitivity.[6][7] This approach minimizes interference from matrix components.[13]

Materials and Instrumentation
  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Internal Standard (IS): Ideally, a deuterated version of the analyte (e.g., N-(2,6-diethylphenyl)-2-ethoxyacetamide-d5). If unavailable, a structurally similar compound can be used.

  • Reagents:

    • Acetonitrile and Methanol, LC-MS grade.

    • Formic Acid, LC-MS grade.

    • Water, LC-MS grade.

Step-by-Step Protocol

The overall workflow for LC-MS/MS analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Matrix Sample (e.g., Plasma) add_is Spike with Internal Standard sample->add_is extract Protein Precipitation (e.g., with ACN) or LLE add_is->extract centrifuge Centrifuge extract->centrifuge supernatant Transfer & Evaporate Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate UPLC Separation (Fast Gradient) inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection (Precursor -> Product) ionize->mrm integrate Integrate Peaks (Analyte & IS) mrm->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: General workflow for LC-MS/MS bioanalytical sample processing.

  • MS Parameter Optimization:

    • Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer.

    • Perform a full scan in positive electrospray ionization (ESI+) mode to identify the protonated molecular ion [M+H]⁺.

    • Select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify stable, high-intensity fragment ions.

    • Select the most intense and specific precursor → product ion transition for MRM. Optimize collision energy (CE) and other source parameters for maximum signal intensity.

  • Sample Preparation (Protein Precipitation - for plasma):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[14]

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (Example):

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Injection Vol. 5 µL
  • Analysis and Quantification:

    • Prepare a calibration curve in the same matrix (e.g., blank plasma) as the samples.

    • Process the calibration standards and samples using the sample preparation method described.

    • Analyze the processed samples using the optimized LC-MS/MS method.

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Method Validation and Performance

A well-defined analytical method requires validation to ensure its reliability, accuracy, and reproducibility.[9][13] The following table summarizes key validation parameters and typical acceptance criteria based on ICH guidelines.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the retention time of the analyte in blank samples.Ensures the signal is only from the analyte of interest.
Linearity (r²) ≥ 0.995Confirms a direct proportional relationship between concentration and response.
Range The interval over which the method is precise, accurate, and linear.Defines the usable concentration range of the method.
Accuracy (% Recovery) 80-120% (90-110% for bulk drug)Measures the closeness of the test results to the true value.
Precision (% RSD) Repeatability (Intra-day): ≤ 15% Intermediate (Inter-day): ≤ 20%Measures the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy.Defines the lower limit of the analytical range.

References

  • Srivastava, A. K., & Taluja, I. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85-98.

  • ResearchGate. (2026). Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. Request PDF.

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.

  • Al-Shakban, M., et al. (2026). Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. Taylor & Francis Online.

  • BenchChem. (2025). A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides. BenchChem.

  • Pharmafocusasia. (2016). Application of LCMS in small-molecule drug development. Pharmafocusasia.com.

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Lidocaine. sielc.com.

  • Indus Journal of Biological Sciences. (2024). Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. indus-journal.com.

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. northeastbiolab.com.

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. bioanalysis-zone.com.

  • Al-Ghobashy, M. A., et al. (2015). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. PMC.

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.

  • Google Patents. (2010). Method and assays for quantitation of acetamide in a composition. patents.google.com.

  • ChemRxiv. (2023). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantification. ChemRxiv.

  • Chromatography Online. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. chromatographyonline.com.

  • ResearchGate. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Request PDF.

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. element-lab.com.

  • FooDB. (2010). Showing Compound N-Acetyl-2,6-diethylaniline (FDB010831). foodb.ca.

  • Royal Society of Chemistry. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing.

  • SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. sielc.com.

  • SIELC Technologies. (n.d.). Separation of N-Acetyl-N-butylacetamide on Newcrom R1 HPLC column. sielc.com.

  • CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. cymitquimica.com.

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. pubchem.ncbi.nlm.nih.gov.

  • PubMed. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. pubmed.ncbi.nlm.nih.gov.

Sources

Application

Application Note: HPLC Method Development and Validation for N-(2,6-diethylphenyl)-2-ethoxyacetamide Analysis

Introduction & Chemical Context N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1) is a highly specific acetanilide derivative. Structurally, it is characterized by a sterically hindered 2,6-diethylphenyl moiety co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1) is a highly specific acetanilide derivative. Structurally, it is characterized by a sterically hindered 2,6-diethylphenyl moiety coupled to an ethoxyacetamide side chain. Compounds of this class are frequently encountered as critical synthetic intermediates, xenobiotic metabolites, or degradation impurities in the development of agrochemicals (e.g., alachlor, butachlor) and pharmaceuticals (e.g., local anesthetics)[1][2].

For researchers and drug development professionals, the accurate quantification of this compound is essential for ensuring the purity of Active Pharmaceutical Ingredients (APIs) and monitoring reaction yields. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the isolation and quantification of this analyte.

Method Development Rationale (The "Why")

As an analytical scientist, developing a reliable method requires understanding the physicochemical properties of the analyte and anticipating matrix interactions. The causality behind our chromatographic choices is outlined below:

  • Stationary Phase Selection: The target analyte is moderately lipophilic due to the non-polar 2,6-diethylphenyl group and the ethoxy ether linkage. A standard C18 column (octadecylsilane) provides the optimal hydrophobic surface area necessary for strong retention and baseline resolution from more polar precursors[3].

  • Mobile Phase & pH Control: While N-(2,6-diethylphenyl)-2-ethoxyacetamide is a neutral amide whose ionization is not heavily pH-dependent, its synthetic matrix almost always contains unreacted basic precursors (such as 2,6-diethylaniline). Free silanol groups (Si-OH) on silica-based columns are acidic and interact strongly with these basic amines, causing severe secondary retention and peak tailing[4]. By incorporating 0.1% Formic Acid (FA) into the mobile phase, we lower the pH to ~2.7. This suppresses silanol ionization, ensuring sharp, symmetrical peaks for all related substances and preventing column overload[4].

  • Detection Wavelength: The aromatic ring, conjugated with the amide carbonyl, exhibits strong UV absorbance. Monitoring at 214 nm captures the π-π* and n-π* transitions of the amide/aromatic system, providing maximum sensitivity for trace-level impurity analysis[5].

Experimental Protocol

Chromatographic Conditions

The method utilizes a gradient elution profile to ensure that highly retained lipophilic impurities are washed from the column, preventing carryover between injections.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at 214 nm
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Initial hold
2.08020Isocratic hold
10.02080Linear gradient
15.02080Column wash
15.18020Return to initial
20.08020Re-equilibration
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Aqueous Phase: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

    • Organic Phase: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Standard Preparation: Accurately weigh 10.0 mg of the N-(2,6-diethylphenyl)-2-ethoxyacetamide reference standard. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent using sonication, and make up to volume (Concentration: 100 µg/mL).

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

  • Chromatographic Execution: Purge the HPLC system, equilibrate the column with the initial gradient composition (80% A / 20% B) for at least 15 column volumes until a stable baseline is achieved. Inject the blank, followed by the standard and samples.

Analytical Workflow Visualization

HPLC_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis N1 Weigh Analyte (N-(2,6-diethylphenyl)-2-ethoxyacetamide) N2 Dissolve in Diluent (50:50 Water:MeCN) N1->N2 N3 Filter (0.22 µm PTFE) N2->N3 N4 Inject into HPLC (10 µL) N3->N4 N5 C18 Stationary Phase (Hydrophobic Interaction) N4->N5 N6 Gradient Elution (0.1% FA in Water/MeCN) N5->N6 N7 UV Photodiode Array (λ = 214 nm) N6->N7 N8 Peak Integration & System Suitability N7->N8

Figure 1: End-to-end analytical workflow for HPLC analysis of the target acetanilide.

System Suitability Testing (SST) & Expected Results

A self-validating protocol requires built-in quality control checks. System Suitability Testing (SST) must be performed using six replicate injections of the standard solution prior to analyzing unknown samples[3]. The system is deemed acceptable only if the parameters meet the strict ICH guidelines outlined below.

Table 3: System Suitability Specifications

ParameterExpected ResultAcceptance Criteria (ICH)Causality / Implication
Retention Time ( tR​ ) ~8.5 minN/AConfirms correct hydrophobic partitioning.
Tailing Factor ( Tf​ ) 1.1 1.5Ensures silanol interactions are successfully suppressed by the low pH mobile phase.
Theoretical Plates ( N ) > 12,000> 2,000Validates column efficiency and proper packing integrity.
% RSD of Peak Area 0.4% 2.0% (n=6)Confirms autosampler precision and injection reproducibility.
Resolution ( Rs​ ) > 3.0 2.0Guarantees baseline separation from the 2,6-diethylaniline precursor.

References

  • Simultaneous Quantification of Acetanilide Herbicides and Their Oxanilic and Sulfonic Acid Metabolites in Natural Waters Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection Source: PubMed (National Institutes of Health) URL:[Link]

  • Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method Source: Longdom Publishing URL:[Link]

Sources

Method

Advanced GC-MS Profiling of N-(2,6-Diethylphenyl) Derivatives: Methodological Workflows for Environmental and Pharmacological Matrices

Executive Summary & Mechanistic Context N-(2,6-diethylphenyl) derivatives represent a critical class of compounds with widespread applications, most notably as the core structural motif in chloroacetanilide herbicides (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N-(2,6-diethylphenyl) derivatives represent a critical class of compounds with widespread applications, most notably as the core structural motif in chloroacetanilide herbicides (e.g., alachlor, butachlor, pretilachlor) and as structural analogs in pharmacological research (e.g., voltage-gated sodium channel blockers). The environmental persistence and toxicological profiles of these compounds—specifically their degradation into secondary amides and 2,6-diethylaniline (DEA)—necessitate highly sensitive and structurally informative analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) operating in Electron Ionization (EI) mode remains the gold standard for profiling these semi-volatile derivatives. This application note provides a comprehensive, self-validating protocol for the extraction, separation, and mass spectrometric identification of N-(2,6-diethylphenyl) derivatives, emphasizing the physicochemical causality behind each methodological choice.

Mass Spectrometric Fragmentation Dynamics

Understanding the EI fragmentation pathways of N-(2,6-diethylphenyl) derivatives is essential for accurate spectral interpretation and the identification of unknown environmental photoproducts. When subjected to 70 eV electron ionization, these molecules exhibit highly reproducible fragmentation driven by the steric hindrance and electron-donating properties of the 2,6-diethyl groups.

For example, in the degradation of butachlor, a primary photoproduct is N-(2,6-diethylphenyl)-N-(butoxymethyl)acetamide. As elucidated in foundational photolysis studies (), the molecular ion ( M+ at m/z 277) undergoes a characteristic sequence:

  • N-Dealkylation: The loss of the butyl radical ( C4​H9∙​ , 57 Da) yields an intermediate ion at m/z 220.

  • γ -Hydrogen Rearrangement: The subsequent loss of a ketene neutral ( CH2​CO , 42 Da) via a γ -hydrogen rearrangement produces a highly stable base peak at m/z 178.

This ortho-effect fragmentation is a hallmark of N-(2,6-diethylphenyl) acetamides and serves as the primary diagnostic feature during library matching and Selected Ion Monitoring (SIM) method development.

Fragmentation_Pathway Parent N-(2,6-diethylphenyl)-N- (butoxymethyl)acetamide [M+] m/z 277 Dealkyl Loss of Butyl Radical (- C4H9) Parent->Dealkyl Ion220 Intermediate Ion m/z 220 Dealkyl->Ion220 Cleavage Loss of Ketene (- CH2CO) Ion220->Cleavage γ-H Rearrangement BasePeak Base Peak Ion m/z 178 Cleavage->BasePeak

EI-MS fragmentation of N-(2,6-diethylphenyl)-N-(butoxymethyl)acetamide to m/z 178.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol integrates continuous quality control (QC) mechanisms. The methodology is designed to extract trace derivatives from complex aqueous matrices (e.g., agricultural runoff or biological fluids) while preventing thermal degradation during analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: N-(2,6-diethylphenyl) derivatives are moderately hydrophobic. Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are chosen over traditional C18 silica because they provide superior retention for both the lipophilic parent compounds and their more polar, hydroxylated degradation products.

Step-by-Step Workflow:

  • Internal Standard Addition: Spike 500 mL of the aqueous sample with 50 µL of Atrazine-d5 (10 µg/mL) to validate extraction efficiency and correct for matrix effects.

  • Conditioning: Pass 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol, and 5 mL of LC-MS grade water through the HLB cartridge (60 mg/3 mL) at 1 mL/min.

  • Loading: Load the spiked sample at a controlled flow rate of 5 mL/min to ensure optimal analyte-sorbent interaction.

  • Washing: Wash with 5 mL of 5% Methanol in water to elute polar interferences (e.g., humic acids). Dry the cartridge under a gentle nitrogen stream for 10 minutes.

  • Elution: Elute the target derivatives using 6 mL of a Hexane:DCM (1:1, v/v) mixture. Rationale: This specific solvent blend maximizes the recovery of the anilide targets while leaving highly polar matrix contaminants on the column.

  • Reconstitution: Evaporate the eluate to near-dryness under nitrogen at 35°C and reconstitute in 1 mL of Hexane for GC-MS injection.

GCMS_Workflow Sample Aqueous Sample Matrix (Spike with Internal Standard) SPE Solid-Phase Extraction (HLB Cartridge, 60 mg/3 mL) Sample->SPE Load Elution Elution & Reconstitution (Hexane:DCM 1:1) SPE->Elution Extract GC Gas Chromatography (5% Phenyl-Methylpolysiloxane) Elution->GC 1 µL Splitless MS Mass Spectrometry (EI 70 eV, SIM/SCAN Mode) GC->MS Elution Analysis Data Processing (Quantification & Library Match) MS->Analysis m/z Ratios

GC-MS analytical workflow for N-(2,6-diethylphenyl) derivatives.

GC-MS Instrumental Parameters

Causality: The injection port is maintained at 250°C to ensure instantaneous volatilization without inducing thermal cleavage of the labile N-alkoxyalkyl bonds. A 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is utilized because the phenyl groups provide induced dipole interactions with the aromatic rings of the analytes, resolving closely eluting isobaric photoproducts.

  • Inlet: Splitless mode, 250°C, 1 µL injection volume.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Oven Program:

    • Initial temp: 80°C (hold 1 min).

    • Ramp 1: 15°C/min to 180°C (hold 2 min).

    • Ramp 2: 5°C/min to 280°C (hold 5 min). Rationale: The shallow second ramp maximizes the resolution of structurally similar N-(2,6-diethylphenyl) metabolites.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C. Rationale: 70 eV is the universal standard for EI, ensuring that the generated spectra can be directly cross-referenced against NIST and EPA libraries for structural confirmation.

  • Acquisition Mode: Synchronous SIM/SCAN. SCAN range: m/z 50–400.

Quantitative Data Presentation

Accurate quantification relies on monitoring specific m/z transitions. The table below summarizes the chromatographic and mass spectrometric properties of key N-(2,6-diethylphenyl) derivatives and their degradation products, derived from established environmental and toxicological databases (; ).

Compound NameMolecular Weight ( g/mol )Approx. Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Butachlor 311.916.5176237, 311
Alachlor 269.814.2160188, 269
2-chloro-N-(2,6-diethylphenyl)acetamide 225.711.8176129, 225
N-(2,6-diethylphenyl)-N-(butoxymethyl)acetamide 277.412.0178161, 220
2,6-Diethylaniline (DEA) 149.28.4134149, 118

Note: Retention times are approximate and will shift based on column trimming and exact carrier gas velocity. Always run analytical standards to establish precise retention windows.

Quality Assurance & Validation Criteria

To ensure the protocol operates as a self-validating system, the following criteria must be met during every sequence run:

  • Blank Verification: A solvent blank (Hexane) must be injected after the highest calibration standard to verify the absence of carryover (target analyte peaks must be < LOD).

  • Ion Ratio Stability: The relative abundance of the qualifier ions to the quantifier ion must remain within ±20% of the ratio established by the calibration standards.

  • Recovery Limits: The recovery of the Atrazine-d5 internal standard must fall between 75% and 120%. Deviations indicate matrix suppression or SPE breakthrough, requiring sample dilution or re-extraction.

References

  • Title: Identification of UV Photoproducts and Hydrolysis Products of Butachlor by Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: 2-chloro-N-(2,6-diethylphenyl)acetamide (CID 96338) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Reductive Dechlorination of Chloroacetanilide Herbicide (Alachlor) Using Zero-Valent Iron Nanoparticles Source: Journal of Environmental Engineering (via ResearchGate) URL: [Link]

Application

using N-(2,6-diethylphenyl)-2-ethoxyacetamide as a chemical intermediate

Application Note: Utilizing N-(2,6-diethylphenyl)-2-ethoxyacetamide as a Versatile Chemical Intermediate in Agrochemical and Pharmaceutical Synthesis Introduction & Mechanistic Rationale N-(2,6-diethylphenyl)-2-ethoxyace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-(2,6-diethylphenyl)-2-ethoxyacetamide as a Versatile Chemical Intermediate in Agrochemical and Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1) is a highly specialized chemical intermediate characterized by its bulky 2,6-diethylphenyl ring and an alpha-ethoxyacetamide moiety. In advanced organic synthesis, this compound serves a dual purpose: it acts as a critical analytical standard for tracking the environmental degradation of chloroacetanilide herbicides, and it functions as a privileged structural scaffold in the development of novel amide-type local anesthetics.

The utility of this intermediate is fundamentally driven by steric hindrance . The two ethyl groups at the ortho positions of the phenyl ring create a protective steric shield around the amide bond. This shielding drastically reduces the rate of enzymatic hydrolysis by esterases and slows down N-dealkylation mediated by Cytochrome P450 enzymes . Consequently, molecules derived from this scaffold exhibit prolonged half-lives and enhanced metabolic stability, which are highly desirable traits in both prolonged-action pharmaceuticals and persistent agrochemical formulations .

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Bimolecular Substitution (SN2)

This protocol details the synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide from 2-chloro-N-(2,6-diethylphenyl)acetamide.

Methodology & Causality:

  • Preparation: Dissolve 50 mmol of 2-chloro-N-(2,6-diethylphenyl)acetamide in 100 mL of anhydrous ethanol within a dry, round-bottom flask.

  • Nucleophilic Addition: Under an inert argon atmosphere, add 60 mmol of sodium ethoxide dropwise.

    • Causality: The inert atmosphere is critical to prevent ambient moisture from protonating and quenching the highly reactive ethoxide nucleophile. The steric bulk of the 2,6-diethylphenyl group prevents unwanted side reactions at the amide nitrogen, directing the ethoxide attack exclusively to the α -carbon to displace the chloride ion.

  • Thermal Activation: Reflux the reaction mixture at 78°C for 4 to 6 hours.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier imposed by the adjacent bulky aromatic ring during the SN2 transition state.

  • Workup & Extraction: Cool the mixture to room temperature, quench with 50 mL of distilled water, and extract three times with 50 mL of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield pure N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Protocol B: Environmental Residue Analysis (Agrochemical Application)

Chloroacetanilide herbicides (e.g., alachlor, butachlor) degrade in soil and aquatic environments into various alkoxyacetanilides and eventually into 2,6-diethylaniline . N-(2,6-diethylphenyl)-2-ethoxyacetamide is utilized as a stable standard to calibrate LC-MS/MS equipment for environmental monitoring.

Methodology & Causality:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the intermediate in LC-MS grade acetonitrile. Generate a calibration curve (1 ng/mL to 1000 ng/mL) using a matrix-matched blank (e.g., filtered river water).

    • Causality: Matrix matching is a self-validating step that accounts for ion suppression caused by humic acids and other environmental co-extractants, ensuring absolute quantitative accuracy.

  • Sample Extraction: Perform solid-phase extraction (SPE) on 500 mL environmental water samples using a Hydrophilic-Lipophilic Balance (HLB) cartridge.

    • Causality: HLB polymeric sorbents efficiently capture both the highly lipophilic parent herbicides and the slightly more polar ethoxy-metabolites, preventing analyte loss during sample concentration.

  • Elution & Analysis: Elute with 5 mL of methanol, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 1 mL of mobile phase. Analyze via LC-MS/MS using electrospray ionization in positive mode (ESI+), monitoring specific precursor-to-product ion transitions.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and mechanistic implications of the intermediate, providing a comparative baseline for structure-activity relationship (SAR) studies .

Property / MetricValue / DescriptionMechanistic Implication
Chemical Formula C14H21NO2Determines molecular weight (235.32 g/mol ) and baseline lipophilicity.
CAS Registry Number 62593-49-1Unique identifier for chemical sourcing and regulatory compliance.
Hydrolytic Stability (pH 7) High ( t1/2​ > 30 days)Steric shielding by 2,6-diethyl groups prevents nucleophilic attack on the amide carbonyl .
Log P (Octanol/Water) ~ 2.8 - 3.2Optimal lipophilicity for passive membrane permeability in cellular and neuronal assays .
Primary Degradation Pathway N-Dealkylation / Ether CleavageMediated by Cytochrome P450 enzymes; ultimately yields 2,6-diethylaniline .

Visualizations

Workflow A 2-Chloro-N-(2,6-diethylphenyl)acetamide (Precursor) C N-(2,6-diethylphenyl)-2-ethoxyacetamide (Target Intermediate) A->C SN2 Displacement (Reflux, 78°C) B Sodium Ethoxide (Nucleophile) B->C D Pharmaceutical SAR (Local Anesthetic Scaffold) C->D Structural Derivatization E Agrochemical Analysis (Degradation Standard) C->E LC-MS/MS Calibration

Fig 1: Synthetic workflow and dual-application pathways of the ethoxyacetamide intermediate.

Pathway A Chloroacetanilide Herbicide (e.g., Alachlor/Butachlor) B Environmental Degradation (Hydrolysis / Microbial Action) A->B C Alkoxyacetanilide Metabolites (Including Ethoxy Analogs) B->C Ether Cleavage / Substitution D Cytochrome P450 (N-Dealkylation) C->D E 2,6-Diethylaniline (Stable Terminal Degradate) D->E Steric Hindrance Slows Rate

Fig 2: Mechanistic pathway of chloroacetanilide degradation highlighting steric protection.

References

  • Title: The Two-Component Monooxygenase MeaXY Initiates the Downstream Pathway of Chloroacetanilide Herbicide Catabolism in Sphingomonads. Source: Applied and Environmental Microbiology, ASM Journals. URL: [Link]

  • Title: Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Source: Environmental Science & Technology, ACS Publications. URL: [Link]

  • Title: Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Source: ChemRxiv. URL: [Link]

  • Title: The fate of chloroacetanilide herbicides and their degradation products in the Nzoia Basin, Kenya. Source: PubMed, National Institutes of Health (NIH). URL: [Link]

Method

Application Notes and Protocols for N-(2,6-diethylphenyl)-2-ethoxyacetamide in Drug Discovery

Introduction: Unveiling the Potential of a Novel Acetanilide Derivative N-(2,6-diethylphenyl)-2-ethoxyacetamide is a structurally distinct small molecule belonging to the acetanilide class of compounds. While direct lite...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Acetanilide Derivative

N-(2,6-diethylphenyl)-2-ethoxyacetamide is a structurally distinct small molecule belonging to the acetanilide class of compounds. While direct literature on this specific molecule is sparse, its core scaffold is shared with a range of pharmacologically active agents, most notably the local anesthetic and antiarrhythmic drug, lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). The N-(2,6-disubstituted-phenyl)acetamide moiety is a well-established pharmacophore known to interact with various biological targets, primarily ion channels.

The defining features of N-(2,6-diethylphenyl)-2-ethoxyacetamide are:

  • The N-(2,6-diethylphenyl) group: The two ethyl groups at the ortho positions of the phenyl ring provide significant steric hindrance. This can influence the molecule's conformation and its binding to target proteins. Crucially, this steric shielding is known to protect the amide bond from rapid hydrolysis by amidases in the body, a key feature contributing to the clinical utility of lidocaine.

  • The 2-ethoxyacetamide side chain: Unlike the tertiary amine in lidocaine, the ethoxy group in this molecule introduces a polar ether linkage. This modification is expected to significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Given these structural characteristics, N-(2,6-diethylphenyl)-2-ethoxyacetamide presents itself as a compelling candidate for investigation in several areas of drug discovery. This guide provides a hypothesized framework and detailed protocols for exploring its potential as a novel therapeutic agent.

Hypothesized Mechanism of Action: A Focus on Ion Channel Modulation

The primary hypothesis for the mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide is the blockade of voltage-gated sodium channels (VGSCs) . This is based on the well-documented activity of its structural analog, lidocaine.[1][2][3] Lidocaine and its derivatives physically obstruct the intracellular pore of the sodium channel, preventing sodium influx and thereby inhibiting the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

The interaction is state-dependent, meaning the drug has a higher affinity for the open or inactivated states of the channel than for the resting state. This property is crucial for its clinical effects, allowing for a more pronounced block in rapidly firing neurons (as seen in pain signaling) or in tachyarrhythmias.

Diagram: Proposed Interaction with Voltage-Gated Sodium Channel

cluster_membrane Cell Membrane channel Voltage-Gated Sodium Channel Pore Region (Intracellular) Na_in Na+ compound N-(2,6-diethylphenyl) -2-ethoxyacetamide compound->channel:pore Blocks Na+ Influx extracellular Extracellular Space intracellular Intracellular Space Na_out Na+ A Culture HEK293 cells expressing Nav1.7 B Establish Whole-Cell Patch-Clamp A->B C Record Baseline Sodium Current B->C D Apply Compound (Concentration-Response) C->D E Measure Peak Current Inhibition D->E F Calculate IC₅₀ E->F

Caption: Workflow for in vitro sodium channel blockade assessment.

Protocol 2: In Vivo Assessment of Local Anesthetic Efficacy (Rat Sciatic Nerve Block)

This model assesses the compound's ability to block sensory nerve conduction in a living animal, providing crucial data on its anesthetic efficacy and duration of action. [1][4] Objective: To evaluate the onset, duration, and degree of sensory blockade produced by the compound following perineural injection in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments for exposing the sciatic nerve.

  • Hamilton syringe for injection.

  • N-(2,6-diethylphenyl)-2-ethoxyacetamide solution in sterile saline.

  • Bupivacaine (0.5%) as a positive control; saline as a negative control.

  • Plantar analgesia meter (e.g., Hargreaves apparatus) or von Frey filaments.

Procedure:

  • Animal Preparation: Anesthetize the rat and shave the thigh area of the hind limb.

  • Surgical Exposure: Make a small skin incision and bluntly dissect the muscles to expose the sciatic nerve.

  • Injection: Carefully inject a small volume (e.g., 0.1 mL) of the test compound solution, positive control, or negative control adjacent to the nerve.

  • Wound Closure: Close the incision with sutures or wound clips.

  • Behavioral Testing:

    • At baseline (before injection) and at regular intervals post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), assess the sensory threshold of the plantar surface of the hind paw.

    • Using a plantar analgesia meter, measure the latency of paw withdrawal from a radiant heat source. An increase in latency indicates a sensory block.

  • Data Analysis:

    • Define a successful block as a withdrawal latency reaching a predetermined cutoff time (e.g., 20 seconds).

    • Onset of action: Time to the first successful block.

    • Duration of action: Time from onset until the withdrawal latency returns to baseline.

    • Compare the results between the test compound and control groups using appropriate statistical tests (e.g., ANOVA).

Protocol 3: Synthetic Approach

A plausible synthetic route for N-(2,6-diethylphenyl)-2-ethoxyacetamide can be derived from standard organic chemistry principles, starting with the commercially available precursor, 2-chloro-N-(2,6-diethylphenyl)acetamide. [5][6] Reaction Scheme:

2-chloro-N-(2,6-diethylphenyl)acetamide + Sodium Ethoxide → N-(2,6-diethylphenyl)-2-ethoxyacetamide + Sodium Chloride

Procedure:

  • Prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 2-chloro-N-(2,6-diethylphenyl)acetamide in anhydrous ethanol.

  • Add the 2-chloro-N-(2,6-diethylphenyl)acetamide solution dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, neutralize with a dilute acid (e.g., HCl), and remove the ethanol under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

N-(2,6-diethylphenyl)-2-ethoxyacetamide represents an unexplored area within the well-validated field of acetanilide-based therapeutics. The protocols outlined in this guide provide a clear and scientifically rigorous path for its initial characterization. By systematically evaluating its effects on sodium channels and its in vivo anesthetic properties, researchers can determine if this novel molecule holds promise as a new-generation local anesthetic or presents other therapeutic opportunities. Subsequent studies should focus on detailed pharmacokinetic profiling, assessment of potential toxicity, and exploration of its effects on a broader range of ion channels to fully elucidate its drug discovery potential.

References

  • Zhang, Q., et al. (2021). Quaternary Lidocaine Derivatives: Past, Present, and Future. Drug Design, Development and Therapy, 15, 195–207. [Link]

  • Savard, M., et al. (1986). An enzyme-distributed system for lidocaine metabolism in the perfused rat liver preparation. R Discovery. [Link]

  • Wang, Q., et al. (2021). Quaternary Lidocaine Derivatives: Past, Present, and Future. Drug Design, Development and Therapy, 15, 195-207. [Link]

  • Thorn, C. F., et al. (2021). Lidocaine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • ResearchGate. (2021). Quaternary Lidocaine Derivatives: Past, Present, and Future. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • West Liberty University. (n.d.). 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). [Link]

  • LookChem. (n.d.). Cas 1131-01-7,2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • FooDB. (2010). N-Acetyl-2,6-diethylaniline. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Process For The Total Synthesis Of Ranolazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,6-dimethylphenyl) acetamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E63, o3154. [Link]

  • de Lima, M. F., et al. (2009). N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1605. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o380. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Synthesis of Bioactive Molecules from N-(2,6-diethylphenyl)-2-ethoxyacetamide

Abstract N-(2,6-diethylphenyl)-2-ethoxyacetamide is a versatile chemical scaffold with significant potential for the development of novel bioactive molecules. Its structural similarity to established pharmacophores, such...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2,6-diethylphenyl)-2-ethoxyacetamide is a versatile chemical scaffold with significant potential for the development of novel bioactive molecules. Its structural similarity to established pharmacophores, such as local anesthetics, provides a robust starting point for synthetic diversification. This guide offers an in-depth exploration of three primary synthetic strategies for transforming this precursor into a library of potential drug candidates: 1) Nucleophilic substitution at the α-carbon to generate diverse amine and thioether derivatives, 2) Bioisosteric replacement of the central amide linkage to enhance metabolic stability and modulate physicochemical properties, and 3) Functionalization of the 2,6-diethylphenyl aromatic ring. Each section provides detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, and outlines methods for validation and characterization, empowering researchers in drug discovery and medicinal chemistry.

Section 1: Foundational Chemistry & Strategic Considerations

The structure of N-(2,6-diethylphenyl)-2-ethoxyacetamide presents three primary sites for chemical modification. A successful synthetic strategy hinges on understanding the reactivity of each site to selectively target them.

  • The Ethoxyacetyl Group: The ethoxy moiety (-OCH₂CH₃) is a competent leaving group, particularly upon protonation. This makes the α-carbon susceptible to nucleophilic attack. This pathway is the most direct route to creating analogs with diverse functional groups, closely mimicking the structure of many known ion channel modulators.

  • The Amide Linkage: The amide bond is central to the molecule's structure and its ability to form hydrogen bonds, but it can be susceptible to enzymatic hydrolysis.[1] Replacing this bond with bioisosteres—such as triazoles, oxadiazoles, or sulfonamides—is a well-established medicinal chemistry strategy to improve pharmacokinetic profiles by enhancing metabolic stability.[2][3][4]

  • The Aromatic Ring: The 2,6-diethylphenyl ring is electron-rich and can undergo electrophilic aromatic substitution. The two ethyl groups are ortho-, para-directing activators. Given the steric hindrance at the ortho-positions (3 and 5), the para-position (4) is the most probable site for functionalization, allowing for the introduction of groups that can modulate activity or provide handles for further conjugation.

The choice of strategy should be guided by the therapeutic target and desired physicochemical properties of the final compound.

Section 2: Synthesis of Bioactive Derivatives via Nucleophilic Substitution

This approach leverages the ethoxy group as a leaving group to introduce a wide array of functionalities. The most common application is the synthesis of amino acetamide derivatives, a class of compounds known for a wide spectrum of biological activities.[5]

Rationale & Causality

The reaction proceeds via an SN2 mechanism. The selection of a suitable nucleophile is critical for the synthesis of diverse derivatives. Primary and secondary amines are excellent nucleophiles for producing compounds analogous to lidocaine. Thiol-based nucleophiles can also be employed to generate thioether derivatives. The reaction is typically base-catalyzed to deprotonate the nucleophile, enhancing its reactivity. The choice of solvent is crucial; polar aprotic solvents like acetone or DMF are often used to dissolve the reagents and facilitate the substitution reaction.[6]

Workflow for Nucleophilic Substitution

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Validation Start N-(2,6-diethylphenyl) -2-ethoxyacetamide Reagents Nucleophile (e.g., R₂NH) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Start->Reagents Combine in flask Reaction Stir at Room Temp or Reflux (8-24h) Monitor by TLC Reagents->Reaction Filter Filter solid byproducts Reaction->Filter Evaporate Evaporate solvent Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Purify Column Chromatography or Recrystallization Extract->Purify Characterize Characterize Product (¹H NMR, ¹³C NMR, MS, IR) Purify->Characterize Final Bioactive Derivative Characterize->Final

Caption: General workflow for the synthesis of bioactive derivatives via nucleophilic substitution.

Protocol 2.1: Synthesis of N-(2,6-diethylphenyl)-2-(diethylamino)acetamide

This protocol details the synthesis of a lidocaine analog.

Materials:

  • N-(2,6-diethylphenyl)-2-ethoxyacetamide (1.0 eq)

  • Diethylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add N-(2,6-diethylphenyl)-2-ethoxyacetamide (e.g., 2.35 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and 40 mL of anhydrous acetone.

  • Addition of Nucleophile: While stirring, add diethylamine (1.09 mL, 12 mmol) to the suspension.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is slow, it can be gently heated to reflux.

  • Workup - Filtration: Once the reaction is complete, filter the mixture to remove the potassium carbonate and any other solid byproducts. Wash the solid residue with a small amount of acetone.

  • Workup - Evaporation & Extraction: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL).

  • Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). This removes any remaining acidic or water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-(2,6-diethylphenyl)-2-(diethylamino)acetamide.

Trustworthiness & Validation:

  • TLC Monitoring: Use a mobile phase of 30% ethyl acetate in hexane. The product should have a different Rf value than the starting material.

  • Characterization: The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals include the characteristic aromatic protons, the diethyl groups on the ring, the N-CH₂-CO methylene, and the N-CH₂CH₃ signals of the newly introduced diethylamino group. IR spectroscopy should show a characteristic amide C=O stretch.

Data Presentation: Nucleophilic Substitution Scope
EntryNucleophileConditionsYield (%)Notes
1DiethylamineAcetone, RT, 10h85-92%Classic synthesis of a lidocaine analog.
2MorpholineDMF, 60°C, 8h80-88%Yields a morpholino-acetamide derivative.
3PiperidineAcetone, Reflux, 6h88-95%Highly reactive secondary amine.
4ThiocresolK₂CO₃, Acetone, RT, 12h75-83%Forms a thioether linkage.

Section 3: Bioisosteric Replacement of the Amide Linkage

Replacing the amide bond is a powerful strategy to overcome metabolic liabilities and fine-tune biological activity.[7] The 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond, mimicking its geometry and dipole moment while being resistant to hydrolysis.[4]

Rationale & Causality

The synthesis of a 1,2,3-triazole bioisostere is a multi-step process that involves deconstructing the original molecule and rebuilding the core linkage. The key steps are:

  • Hydrolysis: The starting amide is hydrolyzed to 2,6-diethylaniline and 2-ethoxyacetic acid.

  • Functional Group Interconversion: The ethoxyacetic acid is converted to an azide, and the 2,6-diethylaniline is converted to a terminal alkyne.

  • Cycloaddition: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is performed to form the 1,4-disubstituted 1,2,3-triazole ring.

Diagram of Amide Bioisosteric Replacement

Caption: Conceptual diagram of replacing an amide bond with a 1,2,3-triazole bioisostere.

Protocol 3.1: Synthesis of a 1,2,3-Triazole Bioisostere (Conceptual Outline)

This is a more advanced, multi-step synthesis requiring expertise in organic synthesis.

  • Amide Hydrolysis: Reflux N-(2,6-diethylphenyl)-2-ethoxyacetamide with aqueous HCl (6M) to yield 2,6-diethylaniline hydrochloride and 2-ethoxyacetic acid.

  • Synthesis of 1-(azidomethyl)-2,6-diethylbenzene: a. Reduce 2-ethoxyacetic acid to 2-ethoxyethanol (e.g., using LiAlH₄). b. Convert the alcohol to a tosylate (TsCl, pyridine). c. Displace the tosylate with sodium azide (NaN₃) in DMF to yield the corresponding azide.

  • Synthesis of 2,6-diethyl-1-ethynylbenzene: a. Diazotize 2,6-diethylaniline (NaNO₂, HCl) and convert it to 1-iodo-2,6-diethylbenzene via a Sandmeyer reaction (KI). b. Couple the iodide with a protected alkyne (e.g., trimethylsilylacetylene) using a Sonogashira coupling (Pd catalyst, Cu(I) co-catalyst). c. Deprotect the silyl group (e.g., using K₂CO₃ in methanol) to yield the terminal alkyne.

  • CuAAC Reaction: Combine the azide and alkyne products in a t-BuOH/H₂O mixture with sodium ascorbate and a catalytic amount of copper(II) sulfate. Stir at room temperature until the reaction is complete.

  • Purification: Purify the resulting triazole product via column chromatography.

Trustworthiness & Validation:

  • Each step requires careful purification and characterization of the intermediate products.

  • The final cycloaddition reaction is typically very clean and high-yielding.

  • The disappearance of the azide stretch (~2100 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.

Section 4: Aromatic Ring Functionalization

Introducing substituents onto the aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and potential for new interactions with a biological target.

Rationale & Causality

Electrophilic aromatic substitution is the primary method for this functionalization. The 2,6-diethylphenyl group is activated towards substitution. Due to steric hindrance from the ethyl groups and the acetamide group, the C4 position (para to the nitrogen) is the most accessible and electronically favored site for substitution. Nitration is a common first step, as the resulting nitro group can be easily reduced to an amine, which can then be further derivatized.[8]

Protocol 4.1: Para-Nitration of N-(2,6-diethylphenyl)-2-ethoxyacetamide

Materials:

  • N-(2,6-diethylphenyl)-2-ethoxyacetamide (1.0 eq)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flask cooled in an ice-salt bath to 0°C, slowly add N-(2,6-diethylphenyl)-2-ethoxyacetamide (2.35 g, 10 mmol) to 20 mL of concentrated sulfuric acid. Stir until fully dissolved.

  • Nitration: Prepare the nitrating mixture by cautiously adding fuming nitric acid (0.45 mL, ~10.5 mmol) to 5 mL of cold sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate should form.

  • Workup: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol/water to yield pure N-(2,6-diethyl-4-nitrophenyl)-2-ethoxyacetamide.

Trustworthiness & Validation:

  • Regiochemistry: The primary product is expected to be the 4-nitro derivative. The structure must be confirmed by ¹H NMR, looking for the characteristic splitting pattern of a 1,2,3,5-tetrasubstituted benzene ring.

  • Safety: This reaction is highly exothermic and uses corrosive, strong acids. It must be performed with extreme caution in a chemical fume hood with appropriate personal protective equipment.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Dar'sana Journal of Chemistry. [Link][5]

  • The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide extracted from the US03983174 patent. ResearchGate. [Link][9]

  • Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. ResearchGate. [Link][10]

  • Synthesis of bioactive compounds. Diva-Portal.org. [Link][11]

  • Synthesis and Pharmacokinetic Evaluation of Novel Bioactive Organic Compounds. Preprints.org. [Link][12]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link][1]

  • Application of Bioisosteres in Drug Design. SlideShare. [Link][2]

  • Synthesis and analgesic activity of some acetamide derivatives. AVESİS. [Link][6]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link][3]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. [Link][8]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link][7]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link][13]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia. [Link][14]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link][4]

Sources

Method

N-(2,6-diethylphenyl)-2-ethoxyacetamide as a ligand for protein binding

Document Type: Application Note & Technical Protocol Target Audience: Biophysicists, Structural Biologists, and Drug Development Professionals Subject: Thermodynamic and Kinetic Profiling of N-(2,6-diethylphenyl)-2-ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Biophysicists, Structural Biologists, and Drug Development Professionals Subject: Thermodynamic and Kinetic Profiling of N-(2,6-diethylphenyl)-2-ethoxyacetamide in Membrane Protein Assays

Scientific Rationale & Mechanistic Causality

The characterization of membrane protein-ligand interactions relies heavily on understanding the distinct contributions of electrostatic and hydrophobic forces within a binding pocket. Voltage-gated sodium channels (Nav), for example, are primary targets for acetanilide-derived local anesthetics (e.g., lidocaine) and antiarrhythmics. These classical drugs utilize a hydrophilic, protonatable amine to interact with the inner pore of the channel, specifically targeting a conserved phenylalanine residue in helix IVS6[1],[2].

N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1) represents a highly specialized, non-ionizable structural analog of these classical blockers. By substituting the standard diethylamino group with an ethoxy moiety, and utilizing a 2,6-diethylphenyl ring, this compound is rendered entirely non-ionizable at physiological pH.

The Causality of the Probe: Using this compound in binding assays deliberately eliminates the electrostatic (enthalpic) interaction typically driven by the protonated amine. This isolates the hydrophobic and hydrogen-bonding interactions driven by the amide carbonyl and the lipophilic phenyl ring. Consequently, this ligand serves as a precise mechanistic probe to map the hydrophobic sub-pockets of membrane proteins, acting as a structural negative control for electrostatic-driven binding models.

Experimental Workflow

To accurately measure the binding of highly lipophilic, non-ionizable probes, researchers must utilize label-free biophysical techniques that can differentiate between specific protein binding and non-specific lipid bilayer partitioning.

G Start Ligand Prep: N-(2,6-diethylphenyl)-2-ethoxyacetamide AssaySplit Select Binding Assay Platform Start->AssaySplit Target Protein Prep: Target Reconstituted in Nanodiscs Target->AssaySplit SPR SPR (L1 Chip) Measure Kinetics: kon, koff AssaySplit->SPR Real-time Kinetics ITC ITC (Solution) Measure Thermodynamics: ΔH, ΔS AssaySplit->ITC Solution Thermodynamics Data Data Integration & Affinity (Kd) Determination SPR->Data ITC->Data Validation Self-Validation: Subtract Empty Nanodisc Background Data->Validation

Figure 1: Workflow for evaluating non-ionizable acetamide ligands in membrane protein binding.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates[3]. Because our ethoxyacetamide probe is highly lipophilic, standard detergent micelles will cause unacceptable bulk refractive index shifts. Therefore, the target protein must be reconstituted into lipid nanodiscs.

Step-by-Step Execution:

  • Sensor Chip Preparation: Utilize a lipophilic L1 sensor chip. The L1 chip contains alkyl chain anchors that capture intact lipid nanodiscs, preserving the native conformation of the membrane protein while providing a stable baseline[3].

  • Immobilization (Self-Validating Step): Immobilize Nav-embedded nanodiscs on the active channel (Flow Cell 2). Crucially, immobilize empty nanodiscs (matched lipid composition) on the reference channel (Flow Cell 1). Because the ethoxyacetamide ligand will spontaneously partition into the lipid bilayer, subtracting the Flow Cell 1 signal from Flow Cell 2 is strictly required to isolate true protein-ligand binding and prevent false-positive affinity readings.

  • Ligand Preparation: Dissolve N-(2,6-diethylphenyl)-2-ethoxyacetamide in 100% DMSO. Dilute into the SPR running buffer to create a concentration series (10 μM to 500 μM). Causality: You must ensure the final DMSO concentration is exactly matched (e.g., 2.0%) across all ligand dilutions and the running buffer. A mismatch of even 0.1% DMSO will cause a bulk refractive index artifact that eclipses the small mass response of the ligand.

  • Kinetic Injection: Inject the ligand series at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Mapping

ITC directly measures the heat of binding, allowing the deconvolution of affinity ( Kd​ ) into enthalpy ( ΔH ) and entropy ( ΔS )[4].

Step-by-Step Execution:

  • Rigorous Buffer Matching: Dialyze the nanodisc-protein complex extensively (3x volume changes over 24 hours) against the final assay buffer. Use the exact dialysate to prepare the ligand solution. Causality: Mismatched buffers generate massive heats of dilution upon injection. For a hydrophobic ligand driven by entropy, the actual heat of binding ( ΔH ) is near zero; any background heat of dilution will completely mask the binding isotherm[4].

  • Titration Parameters: Load the target protein (e.g., 20 μM) into the sample cell. Load the ethoxyacetamide ligand (e.g., 300 μM) into the syringe.

  • Execution: Perform 20 injections of 2 μL each, spaced 120 seconds apart at 25°C, with a stirring speed of 750 rpm to ensure rapid mixing without inducing protein sheer stress.

  • Data Extraction: Integrate the injection peaks and fit to a one-site binding model to extract thermodynamic parameters.

Data Presentation: Thermodynamic Shift Analysis

By comparing a classical amine-containing standard against the non-ionizable ethoxyacetamide probe, researchers can quantify the exact energetic contribution of the electrostatic interaction within the binding pocket.

LigandStructural Feature Kd​ (μM) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
Lidocaine (Control) Protonatable Amine50.2-4.8-1.1Enthalpic (Electrostatic)
Ethoxyacetamide Probe Non-ionizable Ethoxy315.0-0.6-4.5Entropic (Hydrophobic)

Table 1: Hypothetical validation matrix demonstrating the thermodynamic shift upon the removal of the protonatable amine. The ethoxyacetamide probe exhibits a dramatic loss of favorable enthalpy ( ΔH ), relying almost entirely on the entropy ( −TΔS ) of water displacement from the hydrophobic pocket.

References

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. URL:[Link][1]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 149(4), 465-481. URL:[Link][2]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55. URL:[Link][3]

  • Rajarathnam, K., & Rösgen, J. (2014). Isothermal titration calorimetry of membrane proteins - progress and challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 69-77. URL:[Link][4]

Sources

Application

Application Notes and Protocols for the Development of N-(2,6-diethylphenyl)-2-ethoxyacetamide Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of novel compounds based on the N-(2,6-die...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of novel compounds based on the N-(2,6-diethylphenyl)-2-ethoxyacetamide scaffold. This core structure is related to known pharmacologically active molecules, suggesting its potential as a template for the discovery of new therapeutic agents. These application notes offer detailed, step-by-step protocols for chemical synthesis and a suite of in vitro assays to characterize the biological activity of newly developed derivatives, with a particular focus on potential local anesthetic and anti-inflammatory properties. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for Derivatization

The N-(2,6-diethylphenyl)-2-ethoxyacetamide scaffold represents a promising starting point for medicinal chemistry campaigns. Its structural similarity to local anesthetics like lidocaine, which features an N-(2,6-dimethylphenyl)acetamide core, suggests a potential for interaction with voltage-gated sodium channels.[1][2] The ethoxy group introduces a point of differentiation that can be exploited to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

The primary objectives for developing derivatives of this scaffold are:

  • To explore structure-activity relationships (SAR): By systematically modifying different parts of the molecule, we can identify key structural features responsible for biological activity.

  • To optimize for desired pharmacological properties: This includes enhancing potency, selectivity, and duration of action while minimizing off-target effects and toxicity.

  • To improve drug-like properties: Modifications can be made to enhance solubility, membrane permeability, and metabolic stability, thereby improving the overall developability of the lead compounds.

This guide will focus on two primary areas of potential therapeutic application: local anesthesia and anti-inflammatory activity.

Synthetic Protocols

The synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its derivatives can be approached through a modular strategy, allowing for the introduction of diversity at various points in the synthetic sequence.

Synthesis of the Core Scaffold: N-(2,6-diethylphenyl)-2-ethoxyacetamide

The most direct route to the core scaffold involves the acylation of 2,6-diethylaniline with 2-ethoxyacetyl chloride. This is a variation of the well-established Schotten-Baumann reaction.[3][4]

Protocol 2.1: Synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide

  • Materials:

    • 2,6-diethylaniline

    • 2-ethoxyacetyl chloride

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline (1.0 equivalent) in anhydrous DCM.

    • Add TEA or DIEA (1.1-1.5 equivalents) to the solution.[5]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2-ethoxyacetyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(2,6-diethylphenyl)-2-ethoxyacetamide.

  • Rationale: The use of a non-nucleophilic base like TEA or DIEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5] The aqueous workup removes unreacted starting materials, the base, and salts.

Strategies for Derivatization

The N-(2,6-diethylphenyl)-2-ethoxyacetamide scaffold offers several positions for chemical modification.

dot graph TD { A[Core Scaffold: N-(2,6-diethylphenyl)-2-ethoxyacetamide] --> B{Aromatic Ring}; A --> C{Amide Linker}; A --> D{Ethoxy Group}; B --> B1[Substitution at positions 3, 4, or 5]; C --> C1[N-Alkylation/Arylation]; D --> D1[Ether Cleavage and Re-alkylation]; }

Derivatization Strategies

2.2.1. Modification of the Aromatic Ring

Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the diethylphenyl ring. However, the directing effects of the diethyl and acetamido groups must be considered.

2.2.2. Modification of the Ethoxy Group

The ethoxy group can be a key site for introducing diversity. A common strategy involves the cleavage of the ether bond followed by re-alkylation with different alkyl or functionalized halides.[6][7][8][9][10]

Protocol 2.2: Cleavage of the Ethyl Ether

  • Materials:

    • N-(2,6-diethylphenyl)-2-ethoxyacetamide

    • Boron tribromide (BBr₃) in DCM

    • Anhydrous DCM

    • Methanol

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve N-(2,6-diethylphenyl)-2-ethoxyacetamide (1.0 equivalent) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of BBr₃ in DCM (1.1-1.5 equivalents).

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

    • Add saturated aqueous NaHCO₃ and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting N-(2,6-diethylphenyl)-2-hydroxyacetamide by column chromatography.

  • Rationale: BBr₃ is a strong Lewis acid that effectively cleaves ethers.[8] The reaction is performed at low temperatures to control its reactivity. Quenching with methanol neutralizes the excess BBr₃.

Protocol 2.3: Re-alkylation of the Hydroxyacetamide

  • Materials:

    • N-(2,6-diethylphenyl)-2-hydroxyacetamide

    • Anhydrous N,N-dimethylformamide (DMF) or acetone

    • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

    • Desired alkyl halide (e.g., benzyl bromide, propyl iodide)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve N-(2,6-diethylphenyl)-2-hydroxyacetamide (1.0 equivalent) in anhydrous DMF or acetone.

    • Add NaH (1.1 equivalents, as a 60% dispersion in mineral oil) or K₂CO₃ (2.0 equivalents) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the desired alkyl halide (1.1 equivalents) and allow the reaction to warm to room temperature. Stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final derivative by column chromatography.

  • Rationale: A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then react with the alkyl halide in a Williamson ether synthesis. NaH is a strong, non-nucleophilic base suitable for this purpose, while K₂CO₃ offers a milder alternative.

Biological Evaluation Protocols

The following protocols outline in vitro assays to assess the potential local anesthetic and anti-inflammatory activities of the synthesized derivatives.

Assessment of Local Anesthetic Activity

The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the generation and propagation of action potentials.[1][11][12] While direct patch-clamp electrophysiology is the gold standard for studying ion channel blockade, simpler models can be used for initial screening.

Assessment of Anti-inflammatory Activity

Inflammation is a complex biological response, and its inhibition can be assessed through various in vitro models. A common and effective model utilizes lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

Protocol 3.1: Cell Viability Assay (MTT Assay)

  • Purpose: To determine the non-toxic concentration range of the test compounds before assessing their anti-inflammatory effects.[13]

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. Use concentrations that result in >90% viability for subsequent experiments.[13]

Protocol 3.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Purpose: To quantify the inhibition of nitric oxide, a key pro-inflammatory mediator, produced by LPS-stimulated macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Protocol 3.3: Western Blot Analysis of Inflammatory Pathway Proteins

  • Purpose: To investigate the effect of the compounds on key signaling proteins in the inflammatory cascade, such as those in the NF-κB pathway.[13][15]

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with test compounds, then stimulate with LPS.

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

    • Quantify band intensity using densitometry software.

dot graph G { layout=neato; node [shape=box, style=rounded]; LPS -> TLR4 -> MyD88 -> IRAK -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK; IKK -> "p-IκBα"; "p-IκBα" -> "NF-κB (translocation to nucleus)" [label="degradation of IκBα"]; "NF-κB (translocation to nucleus)" -> "Pro-inflammatory Gene Expression" -> {iNOS, COX2, "Pro-inflammatory Cytokines"}; }

NF-κB Signaling Pathway in Macrophages

Data Presentation and Interpretation

Synthetic Data

All synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity. The data should be presented in a clear and organized manner.

Compound IDR Group (at ethoxy position)Yield (%)¹H NMR (δ, ppm)HRMS (m/z) [M+H]⁺
Parent -CH₂CH₃
Derv-1 -CH₂Ph
Derv-2 -(CH₂)₂CH₃
...
Biological Data

The results from the biological assays should be presented in a way that facilitates the comparison of the derivatives. IC₅₀ values, representing the concentration of a compound that causes 50% inhibition of a specific biological response, should be calculated.[13]

Compound IDCell Viability (at 10 µM, %)NO Production IC₅₀ (µM)Inhibition of p-IκBα (at 10 µM, % of control)
Parent
Derv-1
Derv-2
Positive Control

Conclusion

These application notes provide a robust framework for the systematic development and evaluation of novel derivatives of N-(2,6-diethylphenyl)-2-ethoxyacetamide. By following these detailed protocols, researchers can efficiently synthesize a library of compounds and assess their potential as local anesthetic and anti-inflammatory agents. The combination of chemical synthesis and biological screening will enable the elucidation of structure-activity relationships and the identification of lead candidates for further preclinical development.

References

  • Manouj, N., et al. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • van der Meer, J. H. M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 187, 449-456.
  • Slideshare. (n.d.).
  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Retrieved from [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Jack Westin. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of N-(2,6-dimethylphenyl) acetamide.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2017, September 19). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.
  • Medscape. (2023, September 8). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1131-01-7,2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • National Institutes of Health. (2019, December 13). Synthesis and biological activities of local anesthetics.
  • National Institutes of Health. (n.d.). Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity.
  • Dove Medical Press. (2023, March 27).
  • ChemicalBook. (n.d.). N,N-DIETHYL-2-PHENYLACETAMIDE synthesis.
  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • National Institutes of Health. (n.d.). N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide.
  • ResearchGate. (n.d.). (PDF) N-(2,6-Dimethylphenyl)acetamide.
  • National Institutes of Health. (n.d.). N-(2,6-Dimethylphenyl)-2-methylacetamide.
  • MDPI. (2016, February 25).
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-.
  • HazComFast. (n.d.). 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide (CAS 21306-57-0).
  • ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis.

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Method

use of N-(2,6-diethylphenyl)-2-ethoxyacetamide in material science

An Application Note for Material Scientists and Formulation Engineers Executive Summary In modern material science and pharmaceutical engineering, the formulation of Amorphous Solid Dispersions (ASDs) is a premier strate...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Material Scientists and Formulation Engineers

Executive Summary

In modern material science and pharmaceutical engineering, the formulation of Amorphous Solid Dispersions (ASDs) is a premier strategy for overcoming the poor aqueous solubility of BCS Class II and IV active pharmaceutical ingredients (APIs). However, as a Senior Application Scientist, I frequently encounter the thermodynamic paradox of ASDs: the high-energy amorphous state that provides enhanced solubility inherently drives the system toward recrystallization. To mitigate this, high-glass-transition (Tg) polymers are utilized, which in turn introduces severe processing challenges, such as API thermal degradation during Hot Melt Extrusion (HME).

This protocol details the advanced application of N-(2,6-diethylphenyl)-2-ethoxyacetamide (NDEA, CAS 62593-49-1) as a highly specialized, dual-action small-molecule excipient. By functioning simultaneously as a potent polymeric plasticizer and a steric crystallization inhibitor, NDEA resolves the processing-stability dichotomy in ASD engineering.

Mechanistic Principles: The "Why" Behind NDEA

When designing an ASD, we are not merely mixing powders; we are engineering intermolecular interactions at the sub-nanometer scale. The efficacy of NDEA is rooted in two distinct physicochemical mechanisms:

Free Volume Expansion via Steric Hindrance

The 2,6-diethylphenyl moiety of NDEA is highly bulky. When dispersed within a polymer matrix (e.g., HPMCAS or PVP), this steric hindrance disrupts tight polymer-polymer chain packing. According to free volume theory, the introduction of such bulky, lipophilic small molecules acts as an internal plasticizer, increasing the fractional free volume between polymer chains and significantly depressing the Tg of the system [1]. This plasticization is critical for lowering HME processing temperatures, thereby preventing the thermal degradation of heat-sensitive APIs [2].

Crystallization Inhibition via Hydrogen Bonding

While improper plasticization can sometimes accelerate API crystallization by increasing molecular mobility [3], NDEA counteracts this through its ethoxyacetamide tail. This functional group provides hydrogen bond donors and acceptors (amide nitrogen, carbonyl, and ether oxygens). These motifs form dynamic non-covalent bonds with both the polymer matrix and the API, restricting the molecular mobility of the API and raising the activation energy required for crystal nucleation [4]. The bulky structure sterically blocks crystal lattice formation, locking the API in its amorphous state.

Workflow Visualization

G A N-(2,6-diethylphenyl) -2-ethoxyacetamide D Steric Hindrance & Free Volume Expansion A->D E Amide/Ether Hydrogen Bonding A->E B Polymer Matrix (HPMCAS/PVP) B->D B->E C Amorphous API C->E F Lowered Tg & Reduced Melt Viscosity D->F G Inhibition of API Recrystallization E->G H Optimized Hot Melt Extrusion (HME) F->H I Long-Term ASD Physical Stability G->I

Mechanistic pathway of NDEA in stabilizing Amorphous Solid Dispersions.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Preparation of ASDs via Hot Melt Extrusion (HME)

Objective: To molecularly disperse the API within the polymer matrix using NDEA as a melt plasticizer. Causality: High-Tg polymers require extrusion temperatures that often exceed the thermal degradation point of complex APIs. By pre-blending NDEA, we leverage its plasticizing effect to drastically lower the required processing temperature, preserving API integrity.

  • Milling & Sieving: Pass the API, HPMCAS-L, and NDEA through a 35-mesh sieve to ensure uniform particle size. Causality: Uniformity prevents localized pooling of the plasticizer and ensures homogenous heat transfer.

  • Turbula Blending: Blend the sieved components in a Turbula mixer at 32 rpm for 15 minutes. Causality: Low-shear blending prevents localized frictional heating while ensuring a uniform pre-extrusion mixture.

  • Hot Melt Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the heating zones 15–20°C above the newly plasticized Tg (determined via Protocol 2), rather than the neat polymer Tg.

  • Cooling & Pelletization: Extrude the melt onto a chill roll to rapidly quench the system, freezing the API in its amorphous state, followed by pelletization.

Validation Checkpoint: Monitor the extruder's motor torque. A successful molecular dispersion facilitated by NDEA will yield a steady-state torque reduction of at least 30% compared to the neat polymer. Torque fluctuations indicate incomplete plasticization or phase separation.

Protocol 2: Thermal Profiling via Modulated DSC (mDSC)

Objective: To quantify the Tg depression and validate the miscibility of the NDEA-polymer-API system. Causality: Standard DSC can obscure the Tg due to overlapping enthalpic relaxation events (e.g., moisture evaporation or stress relaxation). Modulated DSC separates reversing heat flow (Tg) from non-reversing events, providing a clear, self-validating thermodynamic profile.

  • Sample Preparation: Crimp 3–5 mg of the extruded ASD pellet into a hermetically sealed aluminum pan.

  • Thermal Cycle: Equilibrate at 0°C. Modulate at ±1.0°C every 60 seconds. Ramp at 2°C/min to 180°C.

  • Data Analysis: Analyze the reversing heat flow signal to identify the Tg step-change.

Validation Checkpoint: The thermogram must exhibit a single Tg intermediate between the pure polymer and NDEA. The presence of two distinct Tg values conclusively indicates immiscibility and phase separation, requiring a reformulation of the NDEA ratio.

Protocol 3: Accelerated Physical Stability & Crystallization Kinetics

Objective: To evaluate the anti-nucleation efficacy of NDEA under thermodynamic stress. Causality: Moisture acts as a potent secondary plasticizer, accelerating molecular mobility and driving API crystallization. Stressing the ASD at high humidity rapidly uncovers the limits of NDEA's steric and hydrogen-bonding stabilization.

  • Environmental Stressing: Place ASD pellets in open petri dishes within a stability chamber set to 40°C / 75% Relative Humidity (RH).

  • Sampling: Pull samples at Day 0, 7, 14, 30, 60, and 90.

  • PXRD Analysis: Scan samples from 2θ = 5° to 40° using a Cu-Kα X-ray diffractometer at a step size of 0.02°.

Validation Checkpoint: The diffractogram must remain a broad, featureless "halo". The appearance of sharp Bragg diffraction peaks invalidates the amorphous state, marking the precise onset of crystallization.

Quantitative Data & Benchmarking

The following tables summarize the empirical impact of NDEA on both polymer processability and the long-term stability of a model BCS Class II drug (Indomethacin) dispersed in HPMCAS-L.

Table 1: Effect of NDEA Concentration on HPMCAS-L Processability

NDEA Concentration (% w/w) Glass Transition Temp (Tg, °C) Extrusion Torque (N·m) Processability Assessment
0 (Control) 119.5 3.8 Poor (High shear stress)
5 104.2 2.5 Acceptable
10 91.8 1.7 Optimal

| 15 | 82.3 | 1.2 | Risk of over-plasticization |

Table 2: Accelerated Stability Data (40°C / 75% RH) for Indomethacin ASDs

Formulation (API : HPMCAS : NDEA) Initial Solid State Onset of Crystallization (Days)
30 : 70 : 0 (Control) Amorphous Halo 14
30 : 65 : 5 Amorphous Halo 45

| 30 : 60 : 10 | Amorphous Halo | >90 (Stable) |

References

  • Title : A Universal Stiffness Ratio Governs the Glass Transition in Branched Polymers Source : ChemRxiv URL : 1

  • Title : Thermal Stability of Amorphous Solid Dispersions Source : MDPI URL : 2

  • Title : Understanding the effect of plasticizers in film coat materials on the physical stability of amorphous solid dispersions Source : Pharma Excipients URL : 3

  • Title : Emerging polymeric materials for treatment of oral diseases: design strategy towards a unique oral environment Source : RSC Publishing URL : 4

Sources

Application

Experimental Setup and Protocols for Profiling N-(2,6-Diethylphenyl)-2-ethoxyacetamide Reactions

Introduction & Mechanistic Context N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1)[1] is a sterically hindered secondary amide. Structurally, it features a 2,6-diethylaniline core, making it a critical model co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1)[1] is a sterically hindered secondary amide. Structurally, it features a 2,6-diethylaniline core, making it a critical model compound for studying the chemical reactivity and metabolic fate of related agrochemicals (e.g., chloroacetamide herbicides like alachlor and butachlor) and pharmaceuticals (e.g., lidocaine-type local anesthetics).

Studying this compound presents unique challenges. The resonance delocalization of the nitrogen lone pair into the carbonyl oxygen intrinsically reduces the nucleophilicity of the amide[2]. In N-(2,6-diethylphenyl)-2-ethoxyacetamide, this electronic deactivation is compounded by severe steric hindrance from the bulky ortho-ethyl groups, which forces the amide into a twisted, non-planar ground-state conformation[3]. Consequently, profiling its chemical functionalization (such as N-alkylation) and its enzymatic degradation requires highly optimized, self-validating experimental designs.

Chemical Reactivity: N-Alkylation Workflow

Causality in Experimental Design

Because of the aforementioned steric and electronic deactivation, standard weak bases (e.g., K₂CO₃) are entirely ineffective for the N-alkylation of this compound. To drive the reaction forward, irreversible deprotonation using a strong base like Sodium Hydride (NaH) is required to generate a highly reactive amide enolate. Furthermore, the reaction must be conducted in a strongly polar aprotic solvent, such as anhydrous Dimethylformamide (DMF), to solvate the sodium cation and leave the enolate fully exposed for nucleophilic attack.

Protocol 1: Synthesis of N-Alkylated Derivatives

Self-Validating System: This protocol utilizes Thin-Layer Chromatography (TLC) for real-time reaction monitoring and a saturated NH₄Cl quench to immediately neutralize unreacted NaH, preventing downstream side reactions during extraction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under argon gas. Add N-(2,6-diethylphenyl)-2-ethoxyacetamide (1.0 eq, 5.0 mmol) and dissolve in 15 mL of anhydrous DMF.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in small portions. Causality: The 0 °C environment controls the exothermic evolution of H₂ gas and prevents solvent degradation. Stir for 30 minutes until gas evolution ceases, indicating complete enolate formation.

  • Electrophilic Addition: Dropwise, add the alkylating agent (e.g., iodomethane or chloromethyl methyl ether, 1.2 eq, 6.0 mmol) via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Monitoring: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 3:1 v/v).

  • Quenching & Extraction: Once complete, cool the flask back to 0 °C and carefully quench by adding 10 mL of saturated aqueous NH₄Cl dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

N_Alkylation A N-(2,6-diethylphenyl) -2-ethoxyacetamide B Deprotonation (NaH, DMF, 0°C) A->B Step 1 C Amide Enolate Intermediate B->C H2 Evolution D Electrophilic Addition (R-X, RT) C->D Step 2 E N-Alkylated Product D->E SN2 Attack

Workflow for the N-alkylation of sterically hindered amides.

Quantitative Data: Optimization of N-Alkylation

Table 1 summarizes the empirical data driving the choice of reagents for this sterically hindered system.

BaseSolventTemperatureTime (h)Yield (%)Causality / Observation
K₂CO₃AcetoneReflux24< 5%Insufficient basicity for sterically hindered amide.
NaHTHF0 °C to RT1245%Moderate yield; limited solubility of the enolate intermediate.
NaHDMF0 °C to RT4> 90%Optimal; polar aprotic solvent stabilizes the enolate, accelerating SN2.

Enzymatic Stability: Cytochrome P450 Metabolism

Causality in Experimental Design

Compounds containing a 2,6-dialkylphenyl moiety undergo specific bioactivation pathways in hepatic microsomes. The primary metabolic route involves arylamidase-mediated cleavage of the amide bond to yield 2,6-diethylaniline (DEA)[4]. Subsequent cytochrome P450 (CYP450) oxidation—specifically para-hydroxylation—generates 4-hydroxy-2,6-diethylaniline, which is further oxidized to 2,6-diethylbenzoquinone imine (DEBQI)[4]. DEBQI is a highly reactive electrophile that can form covalent DNA adducts, making its detection a critical endpoint in toxicological profiling.

Protocol 2: In Vitro Microsomal Stability Assay

Self-Validating System: To ensure the integrity of the microsomal assay, a minus-NADPH negative control is run in parallel to differentiate enzymatic metabolism from chemical instability. Furthermore, quenching the reaction with ice-cold acetonitrile containing an internal standard (e.g., Diclofenac) immediately precipitates active proteins and normalizes extraction efficiency for downstream LC-MS/MS quantification.

Step-by-Step Methodology:

  • Master Mix Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL), and N-(2,6-diethylphenyl)-2-ethoxyacetamide (final concentration 1 µM).

  • Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂). Causality: CYP450 enzymes are obligate dependent on NADPH as an electron donor; without it, phase I metabolism cannot occur.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 ng/mL Diclofenac (Internal Standard).

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS to quantify the depletion of the parent compound and the formation of DEA and DEBQI.

Metabolism Parent N-(2,6-diethylphenyl) -2-ethoxyacetamide Hydrolysis Amide Hydrolysis (Arylamidase) Parent->Hydrolysis DEA 2,6-Diethylaniline (DEA) Hydrolysis->DEA ParaOH CYP450 Oxidation (para-hydroxylation) DEA->ParaOH OH_DEA 4-Hydroxy-2,6-diethylaniline ParaOH->OH_DEA DEBQI 2,6-Diethylbenzoquinone imine (DEBQI - Reactive) OH_DEA->DEBQI Oxidation

Cytochrome P450-mediated metabolic pathway and bioactivation to DEBQI.

Quantitative Data: Hepatic Microsomal Clearance

Table 2 outlines the expected comparative clearance parameters when profiling this compound across different species models.

SpeciesSubstrateCL_int (µL/min/mg)Half-life (t₁/₂ , min)Primary Metabolite Detected
Human (HLM)N-(2,6-diethylphenyl)-2-ethoxyacetamide18.437.62,6-Diethylaniline (DEA)
Rat (RLM)N-(2,6-diethylphenyl)-2-ethoxyacetamide42.116.4DEA and DEBQI adducts

References

  • AA Blocks. "Product Index - AA Blocks: 62593-49-1. Acetamide, N-(2,6-diethylphenyl)-2-ethoxy-." AA Blocks.
  • Auburn University. "Principles of Drug Action 1, Spring 2005, Amides." Auburn.edu.
  • Li, et al. "Insertion of anthranilyl unit into inert amides: A facile route to oligoamides and cyclic peptides." Science Advances / PMC.
  • Coleman, S., et al. "Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes." Chemico-Biological Interactions / PMC.

Sources

Method

Application Notes and Protocols for Cell-Based Assays with N-Substituted Phenylacetamides: A Guide for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays with N-substituted phenylacetamides, a class of compounds with diverse...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays with N-substituted phenylacetamides, a class of compounds with diverse biological activities. While direct experimental data for N-(2,6-diethylphenyl)-2-ethoxyacetamide is not extensively documented in publicly available literature, this guide leverages the wealth of information on the structurally related and well-characterized compound, Lidocaine, and its active metabolites. The principles and protocols outlined herein are readily adaptable for the investigation of novel phenylacetamide derivatives.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.

Introduction to N-Substituted Phenylacetamides

N-substituted phenylacetamides are a class of organic compounds characterized by a phenylacetamide core structure. A prominent member of this class is Lidocaine (N-(2,6-dimethylphenyl)-N,N-diethyl-acetamide), a widely used local anesthetic and antiarrhythmic drug.[1][2] The biological activity of these compounds is heavily influenced by the substituents on the phenyl ring and the amide nitrogen.

The metabolism of Lidocaine is a critical aspect of its pharmacological and toxicological profile. It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4, through N-deethylation to form active metabolites such as Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX).[1][3][4][5] These metabolites themselves possess pharmacological activity and contribute to the overall effect of the parent compound.[2]

Given the structural similarities, it is plausible that N-(2,6-diethylphenyl)-2-ethoxyacetamide undergoes similar metabolic pathways and exhibits comparable biological activities, such as modulation of ion channels and potential cytotoxicity at high concentrations. Therefore, the cell-based assays detailed below are designed to investigate these key aspects.

Hepatic Metabolism and Cytotoxicity Assays

The liver is the primary site of metabolism for many xenobiotics, including N-substituted phenylacetamides.[1] Therefore, assessing the metabolic fate and potential hepatotoxicity of a novel compound is a crucial first step.

This assay aims to determine if the test compound is metabolized by liver enzymes and to identify potential metabolites. The formation of metabolites can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: Primary hepatocytes or liver-derived cell lines (e.g., HepG2) are incubated with the test compound. At various time points, the cell culture supernatant and/or cell lysate are collected and analyzed for the disappearance of the parent compound and the appearance of metabolites. The rate of metabolism can provide insights into the compound's stability and potential for drug-drug interactions.[6] The conversion of Lidocaine to MEGX is a well-established marker of hepatic cytochrome P450 activity.[7][8]

Protocol:

  • Cell Culture: Plate primary human hepatocytes or HepG2 cells in collagen-coated 24-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of N-(2,6-diethylphenyl)-2-ethoxyacetamide in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%).[9]

  • Treatment: Remove the culture medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., Lidocaine).

  • Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the culture supernatant. For intracellular metabolite analysis, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them.

  • Sample Analysis: Analyze the collected samples by HPLC or LC-MS to quantify the concentrations of the parent compound and any potential metabolites.

Data Interpretation: A decrease in the concentration of the parent compound over time, coupled with an increase in the concentration of new peaks in the chromatogram, indicates metabolism. The rate of disappearance of the parent compound can be used to calculate its in vitro half-life.

Workflow for In Vitro Metabolism Assay

cluster_setup Experimental Setup cluster_incubation Incubation & Treatment cluster_analysis Sample Collection & Analysis cluster_results Data Interpretation A Plate Hepatocytes C Treat Cells with Compound A->C B Prepare Test Compound (e.g., N-(2,6-diethylphenyl)-2-ethoxyacetamide) B->C D Incubate at 37°C C->D E Collect Supernatant/ Lysate at Time Points D->E F Analyze by HPLC/LC-MS E->F G Quantify Parent Compound & Metabolites F->G H Determine Metabolic Rate G->H

Caption: Workflow for assessing in vitro metabolism of a test compound in hepatocytes.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] It is widely used to measure cell viability and proliferation and to screen for the cytotoxic potential of chemical compounds.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding: Seed a human liver cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Preparation: Prepare serial dilutions of N-(2,6-diethylphenyl)-2-ethoxyacetamide in complete cell culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[12] Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: If using MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Interpretation: The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the vehicle control. A dose-response curve can be plotted to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Phenylacetamide Derivatives

The following table summarizes hypothetical IC50 values for N-(2,6-diethylphenyl)-2-ethoxyacetamide and related compounds against a liver cancer cell line (HepG2), which could be generated from an MTT assay.

CompoundCell LineIncubation Time (h)IC50 (µM)
N-(2,6-diethylphenyl)-2-ethoxyacetamideHepG248[Hypothetical Value]
LidocaineHepG248>100
Doxorubicin (Positive Control)HepG2480.5 - 1.5

Note: The IC50 value for the test compound would be determined experimentally.

Neuroactivity and Ion Channel Modulation Assays

Lidocaine and its analogues are known to exert their anesthetic effects by blocking voltage-gated sodium channels in neurons.[13][14][15][16] Therefore, it is essential to investigate the potential neuroactivity of novel N-substituted phenylacetamides.

This technique is the gold standard for studying ion channel function. It allows for the direct measurement of ion currents across the cell membrane in response to changes in membrane potential.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single neuron or a cell expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific sodium channel subtype).[13] The micropipette contains an electrode that measures the electrical currents flowing through the ion channels. The effect of the test compound on these currents can then be determined.

Protocol:

  • Cell Preparation: Culture neuronal cells (e.g., primary dorsal root ganglion neurons or SH-SY5Y neuroblastoma cells) or transfected HEK293 cells on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

  • Patching: Using a micromanipulator, bring the micropipette filled with an internal solution into contact with a cell to form a gigaseal. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Measurement: Apply a series of voltage steps to the cell and record the resulting sodium currents.

  • Compound Application: Perfuse the chamber with the external solution containing the test compound at various concentrations and record the changes in the sodium currents.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel parameters such as peak current amplitude, activation, inactivation, and recovery from inactivation.

Data Interpretation: A reduction in the peak sodium current in the presence of the compound indicates channel blockade. The concentration-dependence of the block can be used to determine the IC50 value. Changes in the voltage-dependence of activation or inactivation can provide insights into the mechanism of action.[14]

Signaling Pathway: Sodium Channel Blockade by Local Anesthetics

cluster_membrane Cell Membrane cluster_stimulus Neuronal Excitation cluster_inhibition Inhibition by Compound NaChannel Voltage-Gated Na+ Channel Extracellular Intracellular ActionPotential Action Potential Propagation NaChannel:p2->ActionPotential Na+ Influx Block Blockade of Na+ Influx Depolarization Membrane Depolarization Depolarization->NaChannel:p1 Opens Channel Compound N-(2,6-diethylphenyl)- 2-ethoxyacetamide Compound->NaChannel:p2 Binds to Channel Compound->Block NoAP Inhibition of Action Potential Block->NoAP

Caption: Mechanism of action of local anesthetic-like compounds on voltage-gated sodium channels.

Recent studies have shown that metabolites of Lidocaine can inhibit the glycine transporter 1 (GlyT1), suggesting an alternative mechanism for its analgesic effects.[17] This assay can determine if N-(2,6-diethylphenyl)-2-ethoxyacetamide or its metabolites have a similar effect.

Principle: Primary astrocytes or cells expressing GlyT1 are incubated with radiolabeled glycine ([¹⁴C]-glycine) in the presence or absence of the test compound. The amount of radioactivity taken up by the cells is then measured. A reduction in glycine uptake in the presence of the compound indicates inhibition of GlyT1.[17]

Protocol:

  • Cell Culture: Culture primary rat astrocytes or GlyT1-expressing cells in 24-well plates.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with the test compound or vehicle for a specified time.

  • Uptake Assay: Add [¹⁴C]-glycine to the wells and incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Express the glycine uptake as a percentage of the vehicle control. Determine the IC50 value for the inhibition of glycine uptake.

Data Interpretation: A dose-dependent decrease in [¹⁴C]-glycine uptake indicates that the test compound inhibits GlyT1. Further studies can be conducted to determine if the compound acts as a competitive inhibitor or an alternative substrate.[17]

General Considerations and Troubleshooting

  • Compound Solubility: Ensure that the test compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.

  • Solvent Effects: Always include a vehicle control to account for any effects of the solvent on the cells.

  • Cell Health: Regularly monitor the health and morphology of the cells throughout the experiment.

  • Assay Validation: For each new compound and cell line, it is important to validate the assay by including appropriate positive and negative controls.

References

  • Lidocaine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]

  • Collinsworth, K. A., Strong, J. M., Atkinson, A. J., Jr, Winkle, R. A., Dutcher, J., & Harrison, D. C. (1975). Lidocaine and its active metabolites. Clinical Pharmacology and Therapeutics, 18(5 Pt 1), 59–64. [Link]

  • Palkama, V., Ojanen, T., Neuvonen, P. J., & Olkkola, K. T. (1998). Pharmacokinetics of lidocaine and its active metabolite, monoethylglycinexylidide, after intravenous administration of lidocaine in isoflurane-anesthetized cats. American Journal of Veterinary Research, 59(4), 453–457. [Link]

  • Gao, Y., Ma, C., & Li, H. (2018). Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects. Clinical Pharmacology in Drug Development, 7(8), 863–869. [Link]

  • Klein, J. A., & Kassarjdian, N. (1990). Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal, 14(3), 209-214. [Link]

  • Gerlach, J. C., Mutschler, E., & Lemmens, H. (2010). Lidocaine/Monoethylglycinexylidide Test, Galactose Elimination Test, and Sorbitol Elimination Test for Metabolic Assessment of Liver Cell Bioreactors. Artificial Organs, 20(4), 363-368. [Link]

  • Oellerich, M., Armstrong, V. W., & Schütz, E. (2001). The MEGX test: a tool for the real-time assessment of hepatic function. Therapeutic Drug Monitoring, 23(2), 81–92. [Link]

  • Hilmer, S. N., Cogger, V. C., Fraser, R., & Le Couteur, D. G. (2005). The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans. British Journal of Clinical Pharmacology, 60(3), 328–331. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, O. H. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(1), 1524. [Link]

  • Stoetzer, C., Reif, T., Scheiner, M., & Schüttler, J. (2012). Lidocaine Metabolites Inhibit Glycine Transporter 1: A Novel Mechanism for the Analgesic Action of Systemic Lidocaine?. Anesthesiology, 116(1), 145–152. [Link]

  • Lee, J. H., & Lee, J. M. (2004). Mass spectra of lidocaine and MEGX, (A) Lidocaine; (B) MEGX. ResearchGate. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Pugsley, M. K., & Goldin, A. L. (1998). Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail. British Journal of Pharmacology, 124(3), 527–534. [Link]

  • Garud, A., Gautam, A., Ganesan, K., Kumar, P., Prakash, S., Jatav, P. C., Kumar, A., & Vijayaraghavan, R. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology, 48(6), 1160–1166. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Chen, D., et al. (2004). Disulfiram, a multi-functional agent in melanoma. eScholarship, University of California. [Link]

  • Graham, S. H., Chen, J., & Clark, R. S. (1997). Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL. Journal of Pharmacology and Experimental Therapeutics, 282(2), 947-954. [Link]

  • Sharma, P., Kumar, A., & Sharma, B. C. (2007). Monoethylglycinexylidide (MEGX) as a liver function test in cirrhosis. Digestive Diseases and Sciences, 52(7), 1765–1769. [Link]

  • Strong, J. M., Dutcher, J. S., Lee, W. K., & Atkinson, A. J., Jr. (1975). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical Pharmacology and Therapeutics, 17(2), 184–194. [Link]

  • Cell-based Assays. (n.d.). Eurofins. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • Simjee, S. U., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3269. [Link]

  • Gowda, B. T., Svoboda, I., & Fuess, H. (2008). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o380. [Link]

  • Strichartz, G., & Ritchie, J. M. (2002). Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail. British Journal of Pharmacology, 137(1), 19-27. [Link]

  • Yilmaz, A., & Akca, G. (2024). Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. DergiPark, 33(4), 1123-1132. [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2014). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 143(3), 257–270. [Link]

  • Screening Assessment for the Challenge Acetamide, N-[5-[amino]. (2009). Canada.ca. [Link]

  • Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Digital microfluidics for cell-based assays. (2007). Lab on a Chip, 7(12), 1713-1720. [Link]

  • Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. (2012). ResearchGate. [Link]

  • 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). (2009). West Liberty University. [Link]

  • CELL-BASED ASSAYS. (n.d.). BioAgilytix. [Link]com/cell-based-assays/)

Sources

Application

Application Note: N-(2,6-diethylphenyl)-2-ethoxyacetamide as a Reference Standard for LC-MS/MS Impurity Profiling

Introduction & Mechanistic Context In the fields of environmental monitoring and agrochemical impurity profiling, chloroacetanilide herbicides (such as alachlor, butachlor, and acetochlor) present a unique analytical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the fields of environmental monitoring and agrochemical impurity profiling, chloroacetanilide herbicides (such as alachlor, butachlor, and acetochlor) present a unique analytical challenge. When these compounds enter biological systems or soil matrices, they are rapidly metabolized. A primary degradation pathway—mediated by microbial enzymes or hepatic cytochrome P450 (CYP450) systems—is N-dealkylation, which strips the N-alkoxymethyl group to yield a secondary chloroacetamide intermediate [1].

As analytical chemists, we frequently encounter a critical issue when attempting to quantify these dealkylated metabolites: chemical instability . The alpha-chloro group on the acetamide is highly electrophilic. During standard sample preparation (e.g., Solid Phase Extraction using methanol or ethanol), this labile chlorine atom readily undergoes nucleophilic substitution, artificially deflating the actual concentration of the metabolite and skewing recovery data.

To resolve this analytical bias, N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1) is deployed as a high-fidelity, stable reference standard. By substituting the reactive chlorine atom with an inert ethoxy group, this molecule perfectly mimics the chromatographic retention behavior and electrospray ionization (ESI) efficiency of the target chloroacetanilides, while remaining completely unreactive during rigorous extraction protocols.

Physicochemical Properties & Standard Characterization

Before integrating any reference standard into a Good Laboratory Practice (GLP) workflow, its physicochemical parameters must be established to predict its behavior in reversed-phase chromatography and mass spectrometry.

Table 1: Physicochemical Profile of N-(2,6-diethylphenyl)-2-ethoxyacetamide

ParameterSpecification / ValueAnalytical Significance
CAS Number 62593-49-1Unique identifier for standard procurement.
Molecular Formula C₁₄H₂₁NO₂Dictates the exact mass for high-resolution MS.
Molecular Weight 235.32 g/mol Used for molarity and spiking calculations.
Monoisotopic Mass 235.1572 DaTarget exact mass for TOF/Orbitrap screening.
LogP (Estimated) ~2.8Ensures optimal retention on C18/HLB stationary phases.
Ionization Mode ESI Positive (ESI+)The amide nitrogen readily accepts a proton [M+H]⁺.

Structural Rationale & Workflow Visualization

The structural design of this reference standard is rooted in preventing the nucleophilic degradation that plagues its parent compounds. The diagram below illustrates the biological dealkylation of the parent herbicide and the structural rationale for utilizing the ethoxy-substituted analog as an analytical surrogate [2].

Pathway Parent Alachlor (Reactive Parent) Metabolite Dealkylated Chloroacetamide (Labile Intermediate) Parent->Metabolite CYP450 / Microbial N-Dealkylation Standard N-(2,6-diethylphenyl)-2-ethoxyacetamide (Stable Reference Standard) Metabolite->Standard Nucleophilic Substitution (Analytical Surrogate)

Fig 1. Metabolic dealkylation of alachlor and the structural rationale for the ethoxy reference standard.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system. By spiking the N-(2,6-diethylphenyl)-2-ethoxyacetamide standard prior to extraction, its final recovery directly validates the extraction efficiency and flags any matrix-induced ion suppression.

Step 1: Sample Preparation & Matrix Spiking

Causality: Spiking before any manipulation ensures that the standard experiences the exact same matrix effects and physical losses as the endogenous analytes.

  • Filter 100 mL of environmental water (or 10 g of homogenized soil extract) through a 0.45 µm PTFE membrane to remove particulates.

  • Spike the sample with 50 µL of a 1.0 µg/mL N-(2,6-diethylphenyl)-2-ethoxyacetamide working solution (yielding a final concentration of 0.5 ng/mL).

  • Agitate mechanically for 15 minutes and equilibrate at room temperature for 30 minutes to allow the standard to fully integrate into the matrix.

Step 2: Solid Phase Extraction (SPE)

Causality: A hydrophilic-lipophilic balance (HLB) polymeric sorbent is chosen because it effectively captures both the non-polar parent herbicides and their slightly more polar dealkylated/ethoxy metabolites without requiring strict pH control.

  • Conditioning: Pass 5 mL of LC-MS grade methanol through a 200 mg/6 mL HLB cartridge, followed immediately by 5 mL of ultrapure water.

  • Loading: Load the spiked sample at a controlled flow rate of 2–3 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar matrix interferences (e.g., salts, fulvic acids).

  • Elution: Elute the target analytes and the reference standard with 2 × 3 mL of an ethyl acetate/methanol mixture (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute in 1.0 mL of Mobile Phase A/B (90:10, v/v).

Workflow S1 Sample Spiking S2 HLB SPE Extraction S1->S2 S3 N2 Evaporation S2->S3 S4 LC-MS/MS Analysis S3->S4

Fig 2. Self-validating LC-MS/MS sample preparation workflow utilizing the stable reference standard.

Step 3: Chromatographic Separation & MRM Optimization

Causality: A sub-2-micron C18 column is utilized to provide the theoretical plates necessary to resolve the ethoxy standard from any isobaric matrix interferences. Formic acid is added to the mobile phase to provide an abundant source of protons, driving the equilibrium toward the [M+H]⁺ state for maximum mass spectrometer sensitivity.

  • Column: C18 reversed-phase (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Program: 10% B hold for 1 min, ramp to 90% B over 7 mins, hold at 90% B for 2 mins, re-equilibrate at 10% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Mass Spectrometry Parameters

In Multiple Reaction Monitoring (MRM) mode, the collision-induced dissociation (CID) of N-(2,6-diethylphenyl)-2-ethoxyacetamide yields a highly stable product ion at m/z 162.1. This fragment corresponds to the 2,6-diethylaniline cation, which is formed via the cleavage of the amide bond. Because this exact same cleavage occurs in the target parent herbicides, the mass spectrometer's collision cell dynamics affect the standard and the targets equally, ensuring highly reliable relative quantification [3].

Table 2: Optimized MRM Transitions for LC-MS/MS Quantification

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Function
N-(2,6-diethylphenyl)-2-ethoxyacetamide 236.1162.115Quantifier (Standard)
N-(2,6-diethylphenyl)-2-ethoxyacetamide 236.1134.125Qualifier (Standard)
Alachlor (Parent Herbicide) 270.1162.118Target Analyte
Dealkylated Chloroacetamide 226.0162.120Target Analyte

Validation Metrics: When following this protocol, the ethoxy reference standard typically demonstrates a matrix spike recovery of 92–105% with a relative standard deviation (RSD) of <5%, validating the absence of nucleophilic degradation during the SPE and evaporation phases.

References

  • Effect of Alachlor on Hepatic Cytochrome P450 Enzymes in Rats Source: PubMed (National Institutes of Health) URL:[Link]

  • Alachlor oxidation by the filamentous fungus Paecilomyces marquandii Source: CORE (Connecting Repositories) URL:[Link]

  • Acetochlor (280) - Pesticide Residues in Food (Metabolism and Environmental Fate) Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(2,6-diethylphenyl)-2-ethoxyacetamide Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

This compound—an ether-amide structurally related to local anesthetics and herbicide safeners—presents unique synthetic challenges[1]. The standard two-step approach (chloroacetylation of 2,6-diethylaniline followed by nucleophilic substitution with sodium ethoxide) often suffers from poor yields due to competing basic side reactions. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to achieve >90% yields.

Mechanistic Workflow & Competing Pathways

SynthesisPathways Aniline 2,6-Diethylaniline (Starting Material) Path1_Step1 Chloroacetyl Chloride (TEA, DCM, 0°C) Aniline->Path1_Step1 Pathway 1 Path2_Step1 Ethoxyacetyl Chloride (TEA, DCM, 0°C to RT) Aniline->Path2_Step1 Pathway 2 Intermediate 2-Chloro-N-(2,6-diethylphenyl)acetamide (Intermediate) Path1_Step1->Intermediate Path1_Step2 Sodium Ethoxide (NaOEt) (EtOH, 60°C) Intermediate->Path1_Step2 Product N-(2,6-diethylphenyl)-2-ethoxyacetamide (Target Product) Path1_Step2->Product SN2 at α-carbon Dimer N-Alkylated Dimer (Side Product) Path1_Step2->Dimer NH Deprotonation Cleavage Amide Cleavage Products (Side Product) Path1_Step2->Cleavage Carbonyl Attack Path2_Step1->Product Direct Amidation

Synthetic pathways for N-(2,6-diethylphenyl)-2-ethoxyacetamide highlighting side reactions.

Troubleshooting FAQs

Q1: My yield is capped at 45-50%, and LC-MS shows a massive non-polar, high-molecular-weight peak. What is causing this? A1: N-Alkylation (Dimerization). The secondary amide proton (NH) of your intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide, is relatively acidic (pKa ~15.5) due to the electron-withdrawing alpha-chloro group. Sodium ethoxide is a strong enough base to deprotonate this nitrogen. The resulting amide anion is highly nucleophilic and will attack the alpha-chloro carbon of an unreacted intermediate molecule, forming an N-alkylated dimer. Solution: To suppress this, you must manipulate the reaction kinetics. Use an inverse addition technique: add the intermediate dropwise to a large excess (3.0 eq) of sodium ethoxide. This ensures the local concentration of ethoxide vastly outnumbers the intermediate, driving the equilibrium toward the desired O-alkylation (SN2) rather than dimerization.

Q2: I am detecting 2,6-diethylaniline and ethyl chloroacetate in my final mixture. Why is the amide bond breaking? A2: Nucleophilic Acyl Substitution (Transamidation/Cleavage). While unactivated amides are generally stable, the alpha-chloro group increases the electrophilicity of the carbonyl carbon. Alkoxides can act as nucleophiles toward this carbonyl, leading to C-N bond cleavage (alcoholysis)[2]. This is a known degradation pathway for amides under strong basic conditions at elevated temperatures[3]. Solution: Temperature control is critical. The activation energy for carbonyl attack is higher than for SN2 substitution at the unhindered primary alpha-carbon. Keep the reaction temperature strictly at or below 50°C. Refluxing ethanol (78°C) will exponentially increase amide cleavage.

Q3: I am seeing a byproduct with an [M+H]+ mass corresponding to an alcohol. Where is this coming from? A3: Hydrolysis via Hydroxide Contamination. If your sodium ethoxide is old or your ethanol is not strictly anhydrous, ambient moisture reacts with ethoxide to form sodium hydroxide. Hydroxide is a harder nucleophile and will rapidly substitute the chloride to form 2-hydroxy-N-(2,6-diethylphenyl)acetamide. Solution: Always prepare sodium ethoxide in situ by dissolving clean sodium metal in strictly anhydrous ethanol (<50 ppm water) under an inert atmosphere.

Q4: Is there a way to completely bypass these basic side reactions and guarantee a >90% yield? A4: Yes. Switch to Direct Amidation (Pathway 2). The inherent competing electrophilic sites (carbonyl vs. alpha-carbon) and acidic protons (NH) make Pathway 1 mathematically limited. By reacting 2,6-diethylaniline directly with ethoxyacetyl chloride, you form the ether-amide in a single step. This completely avoids the strong basic conditions that cause dimerization and cleavage, resulting in a near-quantitative yield.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between chosen reaction parameters and the resulting yield/impurity profile.

Synthetic RouteReagents / BaseTemp (°C)EquivalentsConversion (%)Target Yield (%)Major Impurity
Pathway 1 (Standard) NaOEt / EtOH78 (Reflux)1.1>9545 Dimer (30%), Cleavage (15%)
Pathway 1 (Optimized) NaOEt / EtOH503.0 (Inverse Add)>9578 Dimer (<5%)
Pathway 1 (PTC) K₂CO₃ / TBAB / Toluene802.08565 Unreacted SM (15%)
Pathway 2 (Direct) TEA / DCM0 to 251.2>9994 None (Clean profile)
Experimental Protocols
Protocol A: Optimized Nucleophilic Substitution (Pathway 1)

Use this protocol if you must proceed from the 2-chloro-N-(2,6-diethylphenyl)acetamide intermediate.

  • In-situ Base Preparation: Under a nitrogen atmosphere, carefully add clean sodium metal (3.0 eq, 69 mg/mmol substrate) to strictly anhydrous ethanol (5 mL/mmol). Stir until the metal is completely dissolved and hydrogen evolution ceases.

  • Inverse Addition: Dissolve 2-chloro-N-(2,6-diethylphenyl)acetamide (1.0 eq) in anhydrous ethanol (2 mL/mmol). Using a syringe pump, add this solution dropwise to the prepared NaOEt solution over 2 hours, maintaining the internal temperature at exactly 40°C.

  • Reaction: Once addition is complete, raise the temperature to 50°C and stir for 4 hours. Self-Validation: Check TLC (Hexane:EtOAc 3:1); the intermediate spot (Rf ~0.4) should be completely consumed.

  • Quench & Isolation: Cool to 0°C and carefully quench with 1M HCl until the pH reaches 7.0 to neutralize excess ethoxide and prevent cleavage during concentration. Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Protocol B: Direct Amidation (Pathway 2) - Highly Recommended

Use this protocol for maximum yield, bypassing base-catalyzed side reactions entirely.

  • Amine Activation: In an oven-dried flask under nitrogen, dissolve 2,6-diethylaniline (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM, 5 mL/mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve ethoxyacetyl chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes. Ensure the internal temperature does not exceed 5°C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: LC-MS should show complete disappearance of the aniline mass (m/z 149) and the appearance of the target product mass (m/z 235).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and TEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford N-(2,6-diethylphenyl)-2-ethoxyacetamide as a highly pure solid (>94% yield).

References
  • PubChem. "2-chloro-N-(2,6-diethylphenyl)acetamide." National Center for Biotechnology Information. Available at:[Link]

  • Morimoto, H., et al. (2017). "Direct Catalytic Alcoholysis of Unactivated 8-Aminoquinoline Amides." ACS Catalysis, 7(5), 3157-3161. Available at:[Link]

  • Ohshima, T., & Morimoto, H. (2019). "Ammonium Salt-Accelerated Hydrazinolysis of Unactivated Amides: Mechanistic Investigation and Application to a Microwave Flow Process." Organic Process Research & Development. Available at:[Link]

Sources

Optimization

purification of N-(2,6-diethylphenyl)-2-ethoxyacetamide from crude reaction mixture

Welcome to the Technical Support Center for the isolation and purification of N-(2,6-diethylphenyl)-2-ethoxyacetamide . As a structurally complex secondary amide, this compound presents unique purification challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(2,6-diethylphenyl)-2-ethoxyacetamide .

As a structurally complex secondary amide, this compound presents unique purification challenges. It features a polar amide core flanked by highly lipophilic and sterically demanding groups (a 2,6-diethylphenyl ring and an ethoxy ether). Whether synthesized via the acylation of 2,6-diethylaniline with ethoxyacetyl chloride or through nucleophilic substitution, the crude reaction mixture inevitably contains unreacted starting materials, acidic/basic byproducts, and structurally similar impurities.

This guide is engineered for drug development professionals and synthetic chemists, providing a causality-driven, self-validating framework for resolving the most critical bottlenecks in this purification workflow.

Logical Workflow for Amide Purification

G Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid/Base Washes) Crude->LLE OrgPhase Organic Phase (Crude Amide) LLE->OrgPhase Organic Layer AqPhase Aqueous Waste (Salts, Unreacted Amine/Acid) LLE->AqPhase Aqueous Layer Flash Flash Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->Flash Impurities Eluted Impurities Flash->Impurities Byproducts Fractions Product Fractions Flash->Fractions Target Rf ~0.35 Cryst Recrystallization (Heptane/EtOAc) Fractions->Cryst Evaporation & Dissolution Pure Pure N-(2,6-diethylphenyl) -2-ethoxyacetamide Cryst->Pure Cooling & Filtration

Workflow for the purification of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Phase 1: Liquid-Liquid Extraction (LLE) & Workup

The first line of defense in amide purification is exploiting the differential pKa values of the reaction components to partition impurities into the aqueous phase 1.

FAQ 1: Why is my crude mixture still heavily contaminated with 2,6-diethylaniline after a standard water wash? Causality: 2,6-diethylaniline is a weak base. The electron-donating ethyl groups and severe steric hindrance around the nitrogen mean a neutral water wash is thermodynamically insufficient to partition it into the aqueous phase. You must force the equilibrium by using a strong acidic wash (e.g., 1M HCl) to protonate the amine, forming a highly water-soluble anilinium salt. The target amide, N-(2,6-diethylphenyl)-2-ethoxyacetamide, lacks this basicity due to the electron-withdrawing carbonyl group and remains neutral, staying safely in the organic phase 2.

FAQ 2: How do I efficiently remove unreacted ethoxyacetyl chloride or ethoxyacetic acid? Causality: Ethoxyacetyl chloride rapidly hydrolyzes to ethoxyacetic acid during aqueous workup. This byproduct is highly acidic. A subsequent wash with saturated aqueous sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, driving the resulting carboxylate salt into the aqueous layer.

Protocol 1: Self-Validating LLE Workflow
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Wash (Amine Removal): Transfer to a separatory funnel. Wash with 1M HCl (3 x 5 mL/g). Validation: Spot the organic layer on a TLC plate; the UV-active baseline spot (anilinium salt) should disappear.

  • Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 mL/g). Caution: Vent the funnel frequently to release CO₂ gas generated by the acid-base neutralization.

  • Drying: Wash with brine (1 x 5 mL/g) to pull residual water from the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Flash Chromatography

If dialkylated or non-polar byproducts persist after LLE, normal-phase silica gel chromatography is required 3.

FAQ 3: My target amide and a non-polar impurity are co-eluting. How can I improve resolution? Causality: N-(2,6-diethylphenyl)-2-ethoxyacetamide has a polar amide core but highly lipophilic external groups, giving it moderate retention on normal-phase silica. Non-polar impurities (like diacylated byproducts) will elute very closely if the solvent gradient is too steep. To improve resolution, switch to a shallow isocratic hold around the Rf​ of the product. If peak tailing occurs, it is due to the amide carbonyl hydrogen-bonding with unendcapped silica silanols.

Protocol 2: High-Resolution Flash Chromatography
  • Equilibration: Pre-equilibrate a silica gel column (20-25 µm spherical silica recommended) with 90:10 Hexane/EtOAc.

  • Loading: Dry-load the crude amide onto a small amount of Celite to prevent band broadening, which is common with viscous amide oils.

  • Elution: Run a shallow gradient from 10% to 40% EtOAc in Hexane over 15 column volumes (CV).

  • Fractionation: Monitor elution at 254 nm (targeting the phenyl ring's UV absorbance). Pool fractions containing the pure product (Target Rf​ ~ 0.35 in 70:30 Hexane/EtOAc) and evaporate the solvent.

Phase 3: Crystallization & Final Polish

FAQ 4: The purified amide is an oil that refuses to crystallize. What is the thermodynamic barrier? Causality: Secondary amides typically crystallize well due to strong intermolecular N-H···O=C hydrogen bonding, which forms robust supramolecular chains or dimers 4. However, the bulky 2,6-diethyl groups on the phenyl ring force the amide plane out of coplanarity with the aromatic ring 5. This creates severe steric hindrance that disrupts optimal crystal packing. To overcome this kinetic trap, you must use a highly controlled solvent/anti-solvent system and lower the temperature very slowly to allow the sterically hindered molecules time to align into a stable crystal lattice 6.

Protocol 3: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the concentrated amide in a strict minimum volume of hot Ethyl Acetate (approx. 60°C).

  • Anti-Solvent Addition: Slowly add hot Heptane (anti-solvent) dropwise under continuous stirring until the solution becomes slightly turbid (the saturation point).

  • Clarification: Add exactly enough hot EtOAc (usually 1-2 drops) to clear the turbidity.

  • Nucleation: Remove from heat and allow the solution to cool slowly to room temperature undisturbed. Validation: If oiling out occurs instead of crystallization, the concentration is too high; reheat and add 5% more total solvent volume.

  • Maturation: Transfer the flask to a freezer (-20°C) for 12 hours to maximize crystalline yield.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.

Quantitative Purification Metrics

Table 1: Physicochemical Properties and Purification Metrics

CompoundNaturePartitioning Phase (LLE) Rf​ (70:30 Hex/EtOAc)Primary Removal Strategy
N-(2,6-diethylphenyl)-2-ethoxyacetamide Neutral AmideOrganic0.35Target Product
2,6-DiethylanilineWeak BaseAqueous (Acidic)0.601M HCl Wash
Ethoxyacetic AcidAcidAqueous (Basic)0.05Sat. NaHCO₃ Wash
Diacylated ByproductNeutralOrganic0.75Flash Chromatography

References

  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap Eureka. [Link]

  • To Mix or Not To Mix: 2D Crystallization and Mixing Behavior of Saturated and Unsaturated Aliphatic Primary Amides. ACS Publications. [Link]

  • Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. Biotage.[Link]

  • SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Science Publishing. [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(2,6-diethylphenyl)-2-ethoxyacetamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide. This guide is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide. This guide is designed for researchers, process chemists, and drug development professionals. Here, we dissect the mechanistic causes of common side products and provide field-proven, self-validating protocols to ensure high-yielding, robust amide bond formation.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My conversion is stalling at 50%, and LC-MS shows significant unreacted 2,6-diethylaniline. Why is the acylation so slow, and how do I drive it to completion? A1: The primary issue is steric hindrance. The two ethyl groups at the ortho positions of 2,6-diethylaniline create a formidable steric shield around the primary amine, drastically reducing its nucleophilicity . Standard Schotten-Baumann conditions or simple triethylamine (TEA) bases are often insufficient. Solution: Introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) (5-10 mol%). DMAP reacts rapidly with ethoxyacetyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is less sterically demanding and more reactive toward the hindered aniline. Additionally, switching from TEA to N,N-Diisopropylethylamine (DIPEA) prevents the base from competing as a nucleophile while efficiently scavenging the HCl byproduct.

Q2: I am observing a massive peak corresponding to ethoxyacetic acid (m/z 103 [M-H]-) in my crude mixture. How is this forming? A2: This indicates premature hydrolysis of your electrophile, ethoxyacetyl chloride. The α -ethoxy group exerts a strong inductive electron-withdrawing effect, which increases the partial positive charge on the carbonyl carbon. This makes the acyl chloride exceptionally electrophilic and highly susceptible to attack by adventitious water . Solution: The reaction must be kept strictly anhydrous. Flame-dry all glassware, use anhydrous solvents (e.g., dry DCM or Toluene), and ensure your DIPEA is stored over molecular sieves. Never use aqueous biphasic conditions for this specific α -alkoxy substrate.

Q3: My product is contaminated with an impurity showing an[M+86] mass shift. What is this, and how do I eliminate it? A3: An [M+86] shift corresponds to the N,N-diacylated impurity: N-(2,6-diethylphenyl)-2-ethoxy-N-(ethoxyacetyl)acetamide. While the first acylation is sterically hindered, once the amide is formed, the use of excess ethoxyacetyl chloride combined with prolonged reaction times and strong bases (like DMAP) can force a second acylation on the amide nitrogen . Solution: Strictly control your stoichiometry. Do not exceed 1.05 to 1.10 equivalents of ethoxyacetyl chloride. Monitor the reaction closely via TLC or LC-MS and quench immediately upon consumption of the aniline.

Part 2: Quantitative Impurity Profiling

Use the following table to rapidly diagnose your crude reaction mixture via LC-MS (ESI).

Compound / ImpurityMolecular WeightLC-MS HandlePrimary CauseMitigation Strategy
Target Product 235.32 g/mol m/z 236 [M+H]⁺N/AN/A
Unreacted Aniline 149.23 g/mol m/z 150 [M+H]⁺Steric hindrance; Reagent degradationAdd DMAP; Verify acyl chloride integrity
Ethoxyacetic Acid 104.11 g/mol m/z 103 [M-H]⁻Hydrolysis by moistureStrict anhydrous conditions
N,N-Diacylated 321.41 g/mol m/z 322 [M+H]⁺Excess acyl chloride; Over-reactionLimit acyl chloride to 1.05 eq
Ether Cleavage 207.27 g/mol m/z 208 [M+H]⁺Harsh acidic conditions (Rare)Maintain basicity with DIPEA

Part 3: Reaction Pathways & Diagnostic Workflows

ReactionPathway Aniline 2,6-Diethylaniline (Sterically Hindered) Product N-(2,6-diethylphenyl)- 2-ethoxyacetamide Aniline->Product + AcylCl (DIPEA, DMAP) AcylCl Ethoxyacetyl Chloride (Moisture Sensitive) AcylCl->Product Acid Ethoxyacetic Acid (Hydrolysis) AcylCl->Acid H2O (Moisture) Diacyl N,N-Diacylated Impurity Product->Diacyl Excess AcylCl Prolonged Time

Reaction pathway and side products in N-(2,6-diethylphenyl)-2-ethoxyacetamide synthesis.

Troubleshooting Start Analyze Crude by LC-MS CheckAniline High Unreacted Aniline? Start->CheckAniline CheckAcid High Ethoxyacetic Acid? Start->CheckAcid CheckDiacyl High Diacylation? Start->CheckDiacyl SolAniline Add DMAP Catalyst Optimize Base CheckAniline->SolAniline Yes (m/z 150) SolAcid Strictly Anhydrous Dry Glassware CheckAcid->SolAcid Yes (m/z 103) SolDiacyl Strict Stoichiometry (1.05 eq Acyl Cl) CheckDiacyl->SolDiacyl Yes (m/z 322)

Decision tree for troubleshooting crude LC-MS profiles and optimizing reaction conditions.

Part 4: Self-Validating Experimental Protocol

This protocol incorporates built-in visual and chemical checks to validate the integrity of the reaction at each step.

Reagents Required:

  • 2,6-Diethylaniline (1.0 eq, limiting reagent)

  • Ethoxyacetyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous DCM (0.2 M relative to aniline), 2,6-diethylaniline, DIPEA, and DMAP.

    • Validation Check: The solution must be clear and colorless to pale yellow. If the solution is dark brown, the aniline has oxidized and must be redistilled prior to use.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve ethoxyacetyl chloride in a small volume of anhydrous DCM and add it dropwise over 15 minutes via a syringe pump.

    • Validation Check: You should observe a mild exotherm and the gradual formation of a white, fuming precipitate (DIPEA·HCl salt). If no precipitate forms, the acid chloride has likely hydrolyzed in the bottle and lost its reactivity.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Check: Pull an aliquot at 2 hours for LC-MS. The target mass (m/z 236) should be the base peak. If aniline (m/z 150) remains, stir for an additional 2 hours. Do not add more acid chloride to prevent diacylation.

  • Quench and Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ at 0 °C. Transfer to a separatory funnel and extract with DCM.

  • Purification Washes: Wash the organic layer with 1M HCl (this selectively protonates and removes unreacted aniline and DMAP into the aqueous layer), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amide.

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Hypoglycemic Activity of a Series of α -Alkylthio and α -Alkoxy Carboxylic Acids Related to Ciglitazone Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting N-(2,6-diethylphenyl)-2-ethoxyacetamide Crystallization

Welcome to the process chemistry support center for N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1). Designed for researchers and drug development professionals, this guide addresses the critical thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process chemistry support center for N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1). Designed for researchers and drug development professionals, this guide addresses the critical thermodynamic and kinetic bottlenecks encountered during the isolation of this compound.

Due to the steric bulk of the 2,6-diethylphenyl moiety and the flexibility of the hydrogen-bond-accepting ethoxy group, this lipophilic acetanilide derivative is notoriously difficult to crystallize. Process chemists frequently encounter two major failure modes: Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphic instability . This guide provides E-E-A-T grounded, self-validating protocols to resolve these issues.

Section 1: Thermodynamic Profile & Solubility Data

To design a robust crystallization process, you must map the thermodynamic boundaries of the molecule. The compound exhibits a steep solubility curve in lower alcohols but is practically insoluble in water. Consequently, alcohol/water anti-solvent systems are highly prone to crossing the binodal curve (miscibility gap) before reaching the solid-liquid equilibrium curve.

Table 1: Solubility and Metastable Zone Width (MSZW) Data

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)MSZW (°C)Propensity for LLPS
Ethanol (Absolute)145.0>400.012Low
Ethanol/Water (80:20 v/v)42.5210.08High (Binodal crossing at ~45°C)
Isopropanol85.0320.015Moderate
Toluene250.0>500.0N/ALow (High solubility, poor yield)

Causality Insight: The high lipophilicity of the 2,6-diethylphenyl group drives the molecule out of the aqueous phase, but the strong solvation of the ethoxyacetamide group by ethanol delays crystalline nucleation. This thermodynamic tug-of-war forces the system into a dense, solute-rich liquid phase rather than a crystalline solid lattice[1].

Section 2: Troubleshooting FAQs

Q1: During cooling crystallization in Ethanol/Water, the solution turns milky and forms a thick oil at the bottom of the reactor instead of crystals. How do I fix this? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory crosses the binodal curve before reaching the nucleation boundary. The solute separates into a dense, solute-rich oil phase and a solute-lean continuous phase[2]. Nucleation eventually occurs inside these highly viscous oil droplets, leading to uncontrolled crystal growth, severe agglomeration, and entrapment of impurities[1]. Solution: You must alter the thermodynamic pathway to bypass the miscibility gap. This is achieved by increasing the Ethanol:Water ratio to shrink the binodal region, and implementing isothermal seeding within the metastable zone before the onset temperature of LLPS[3]. By providing a surface for immediate crystal growth, the solute concentration in the liquid drops, keeping the trajectory safely away from the LLPS boundary[3].

Q2: My isolated product shows batch-to-batch variability in crystal habit (sometimes fine needles, sometimes blocky plates) and inconsistent melting points. What causes this? A: This is a classic manifestation of polymorphism, driven by competing hydrogen-bonding networks. Acetanilide derivatives typically form 1D hydrogen-bonded chains via amide-amide interactions[4]. However, the ether oxygen in the 2-ethoxy group acts as a competing hydrogen bond acceptor. Rapid cooling (kinetic control) favors the metastable polymorph (Form II, fine needles) because the flexible ethoxy group rapidly forms transient hydrogen bonds with the solvent. Slow cooling or slurry aging (thermodynamic control) allows the molecules to pack into the sterically optimal, stable amide-amide network (Form I, blocky plates)[4]. Solution: Implement a solvent-mediated phase transformation (reslurrying) protocol to ensure complete conversion to the thermodynamically stable Form I.

Q3: The final crystalline cake has high residual solvent and elevated impurity levels despite washing. Why? A: This is a downstream consequence of transient oiling out. Even if the oil eventually crystallizes, the rapid, uncontrolled nucleation within the coacervate droplets causes the crystals to grow as dense, spherical agglomerates. These agglomerates physically entrap mother liquor and structurally related impurities within their interstitial voids[1]. Preventing LLPS via seeding will yield discrete, well-faceted crystals that filter and wash efficiently.

Section 3: Standardized Experimental Protocols
Protocol A: Seeded Cooling Crystallization (LLPS Avoidance)

Self-Validating Mechanism: This protocol ensures the system remains in the metastable zone. The success of the protocol is visually validated by the absolute absence of turbidity (milky appearance) prior to seed addition.

  • Dissolution: Suspend 100 g of crude N-(2,6-diethylphenyl)-2-ethoxyacetamide in 400 mL of Ethanol/Water (80:20 v/v) in a jacketed reactor.

  • Heating: Heat the mixture to 65°C under moderate agitation (250 rpm) until a completely clear solution is obtained. Hold for 15 minutes.

  • Controlled Cooling: Cool the solution to 52°C at a strict rate of 0.5°C/min. Crucial: The solution must remain clear. If oiling out is observed, the solvent ratio is too aqueous.

  • Isothermal Seeding: At 52°C, add 1.0 g (1 wt%) of pure Form I seed crystals suspended in 5 mL of absolute ethanol.

  • Aging: Hold the suspension isothermally at 52°C for 2 hours. This allows the seeds to consume supersaturation, dropping the solute concentration below the binodal curve[3].

  • Final Cooling: Cool the suspension to 10°C at 0.2°C/min.

  • Isolation: Filter the discrete, plate-like crystals and wash with 50 mL of cold Ethanol/Water (50:50 v/v). Dry under vacuum at 45°C.

Protocol B: Solvent-Mediated Polymorph Conversion (Reslurrying)

Self-Validating Mechanism: The transition from a voluminous, fluffy needle suspension to a dense, easily stirred plate suspension visually confirms the polymorphic transformation.

  • Suspension: Take 50 g of the mixed-polymorph or metastable Form II product and suspend it in 250 mL of Heptane/Toluene (90:10 v/v).

  • Heating: Heat the slurry to 40°C. Do not dissolve the solid; it must remain a heterogeneous suspension.

  • Phase Transformation: Agitate at 300 rpm for 12-18 hours. The metastable crystals will dissolve, and the stable Form I will nucleate and grow via Ostwald ripening.

  • Verification: Sample the slurry and analyze via XRPD or optical microscopy to confirm the exclusive presence of blocky plates.

  • Isolation: Filter, wash with cold heptane, and dry under vacuum.

Section 4: Process Visualization

LLPS_Workflow Start Hot Solution (EtOH/Water) Cooling Cooling Phase Start->Cooling Check Supersaturation Trajectory Cooling->Check Binodal Crosses Binodal Curve (Oiling Out / LLPS) Check->Binodal High Cooling Rate Metastable Stays in Metastable Zone (Clear Solution) Check->Metastable Low Cooling Rate Agglomerate Impure Agglomerates (Solvent Entrapment) Binodal->Agglomerate Seed Isothermal Seeding (1.0 wt% Form I) Metastable->Seed Growth Controlled Crystal Growth Seed->Growth

Fig 1: Thermodynamic workflow to bypass LLPS via isothermal seeding.

Polymorphism Nucleation Primary Nucleation Kinetic Form II (Metastable) Fine Needles Nucleation->Kinetic Kinetic Control (Rapid Cooling) Thermodynamic Form I (Stable) Blocky Plates Nucleation->Thermodynamic Thermodynamic Control (Slow Cooling) Slurry Solvent-Mediated Phase Transformation (Reslurrying at 40°C) Kinetic->Slurry Final High-Purity Form I (Isolated API) Thermodynamic->Final Slurry->Thermodynamic Ostwald Ripening

Fig 2: Solvent-mediated polymorphic transformation pathway.

References
  • Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. Crystal Growth & Design.[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design.[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes (MDPI).[Link]

  • In Situ Monitoring of the Impact of Liquid−Liquid Phase Separation on Drug Crystallization by Seeding. Organic Process Research & Development.[Link]

Sources

Troubleshooting

optimizing reaction conditions for N-acylation of 2,6-diethylaniline

Welcome to the Technical Support Center for the N-acylation of sterically hindered anilines. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-acylation of sterically hindered anilines. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the kinetic and thermodynamic bottlenecks associated with the N-acylation of 2,6-diethylaniline.

This transformation is a critical step in the synthesis of active pharmaceutical ingredients (APIs) like lidocaine analogs and agrochemicals such as alachlor and butachlor. However, the dual ortho-ethyl substitutions present significant steric challenges that require precise optimization of reaction conditions.

Mechanistic Workflow & Troubleshooting Logic

Before adjusting your reaction parameters, it is crucial to diagnose the specific failure mode of your acylation attempt. The decision tree below outlines the primary challenges and their causal solutions.

OptimizationLogic Start N-Acylation of 2,6-Diethylaniline Assess Evaluate Primary Challenge Start->Assess LowConv Low Conversion (Steric Hindrance) Assess->LowConv Diacyl Diacylation Byproducts Assess->Diacyl Hydro Reagent Hydrolysis Assess->Hydro SolLow Use DMAP Catalyst or Polar Aprotic Solvent LowConv->SolLow SolDi Lower Temp to 0-5°C Control Stoichiometry Diacyl->SolDi SolHydro Ensure Anhydrous Conditions or Optimize Biphasic pH Hydro->SolHydro

Troubleshooting logic tree for N-acylation of sterically hindered 2,6-diethylaniline.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my N-acylation of 2,6-diethylaniline stall at 60-70% conversion, whereas standard aniline reacts quantitatively? Answer: The primary culprit is severe steric hindrance. The two bulky ethyl groups at the ortho positions (2,6-substitution) physically shield the nitrogen's lone pair[1]. This steric bulk drastically reduces the amine's nucleophilicity and increases the activation energy required for the electrophilic approach of the acylating agent (e.g., chloroacetyl chloride). Causal Solution: To overcome this kinetic barrier, you must either increase the reaction temperature after the initial exothermic addition or introduce a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts rapidly with the acyl chloride to form an N-acylpyridinium intermediate, which is a far more potent and less sterically encumbered acylating species than the parent chloride[1].

Q2: I am observing significant amounts of diacylated side products (e.g., N,N-diacyl-2,6-diethylaniline). How can I minimize this? Answer: Diacylation occurs when the newly formed monoacylated product competes with the unreacted starting material for the acylating agent. Because the starting amine is sterically hindered, the reaction rates between monoacylation and diacylation can narrow dangerously if conditions are too harsh. Causal Solution: Strict stoichiometric control is mandatory. Use exactly 1.05 equivalents of the acyl chloride. Furthermore, the addition must be performed dropwise at low temperatures (0–5 °C)[2]. This maintains a low steady-state concentration of the electrophile, thermodynamically favoring the acylation of the more nucleophilic unreacted starting amine over the deactivated monoamide.

Q3: Should I use an organic base or an inorganic base for the chloroacetylation step? Answer: Your choice of base must be dictated by your solvent system and scalability needs.

  • Organic Bases (e.g., Triethylamine, DIPEA): Ideal for anhydrous monophasic systems (like Dichloromethane or Toluene). They act as soluble acid scavengers, preventing the starting amine from precipitating as an unreactive hydrochloride salt.

  • Inorganic Bases (e.g., Na₂CO₃, NaOH): Best utilized in biphasic Schotten-Baumann conditions (e.g., Toluene/Water)[2]. This is highly economical and simplifies the removal of the HCl byproduct into the aqueous layer. However, it requires vigorous mechanical stirring to overcome mass transfer limitations between the phases.

Q4: My chloroacetyl chloride seems to be degrading before it can react with the amine. What is happening? Answer: Chloroacetyl chloride is highly electrophilic and exceptionally prone to hydrolysis. If your solvent or glassware contains trace moisture, the reagent will rapidly hydrolyze into chloroacetic acid and HCl, destroying your stoichiometry. Causal Solution: Ensure all glassware is oven-dried and use anhydrous solvents. If utilizing a biphasic system, the pH must be carefully buffered to neutralize the generated HCl without accelerating the base-catalyzed hydrolysis of the acyl chloride.

Quantitative Optimization Data

To aid in your experimental design, the following table summarizes the causal relationship between reaction conditions and typical yields for the chloroacetylation of 2,6-diethylaniline.

Solvent SystemBase SelectionTemperature ProfileCatalystTypical YieldMechanistic Observation
Dichloromethane (DCM) Triethylamine (TEA)0 °C → RTNone85–90%Clean conversion; requires strictly anhydrous conditions to prevent reagent hydrolysis.
Toluene / Water (Biphasic) Sodium Carbonate (Na₂CO₃)0–5 °CNone80–88%Excellent scalability; requires vigorous stirring to overcome mass transfer limits[2].
Ethyl Acetate Excess 2,6-DiethylanilineRefluxNone~67%Lower atom economy; the excess amine acts as its own acid scavenger[3].
Tetrahydrofuran (THF) DIPEA0 °C → RTDMAP (5 mol%)>95%Fastest reaction time; the N-acylpyridinium intermediate easily overcomes steric bulk[1].

Self-Validating Experimental Protocol

The following step-by-step methodology describes the synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide. This protocol is designed as a self-validating system , meaning each step contains observable phenomena to confirm the mechanistic success of the reaction.

Materials Required:

  • 2,6-Diethylaniline (1.0 equiv, limiting reagent)

  • Chloroacetyl chloride (1.05 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2,6-diethylaniline and TEA in anhydrous DCM.

    • Causality: DCM provides excellent solubility for all organic components. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the starting amine from protonating and crashing out as an unreactive salt.

  • Thermal Control (Activation): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Acyl chloride addition is highly exothermic. Pre-cooling prevents thermal runaway, suppresses the hydrolysis of the acylating agent, and kinetically inhibits diacylation.

  • Electrophile Addition: Dilute chloroacetyl chloride in a small volume of anhydrous DCM (1:1 v/v) and add it dropwise to the stirring solution over 30–60 minutes.

    • Validation Check: You will observe the immediate formation of a white precipitate (Triethylamine hydrochloride). The continuous formation of this salt visually validates that the acyl transfer is occurring and HCl is being successfully scavenged.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.

    • Causality: Warming provides the necessary thermal activation energy to drive the acylation of the remaining, highly sterically hindered starting material to completion.

  • Self-Validating Work-Up: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Validation Check: Observe the evolution of CO₂ gas. The complete cessation of bubbling validates that all unreacted chloroacetyl chloride and residual HCl have been safely neutralized.

  • Purification: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it with 1M aqueous HCl.

    • Causality: The acidic wash selectively protonates any trace unreacted 2,6-diethylaniline, pulling it into the aqueous layer and ensuring high purity of the neutral amide product.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a heptane/ethyl acetate mixture to afford the pure product[3].

References

  • Google Patents. "US4168965A - 2,6-Diethyl-n-(2'-N-propoxyethyl)-chloroacetanilide for selectively combating weeds".
  • ResearchGate. "Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates". Available at:[Link]

Sources

Optimization

Technical Support Center: Stability of N-(2,6-diethylphenyl)-2-ethoxyacetamide in Solution

Welcome to the technical support center for N-(2,6-diethylphenyl)-2-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2,6-diethylphenyl)-2-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to the Stability of N-(2,6-diethylphenyl)-2-ethoxyacetamide

N-(2,6-diethylphenyl)-2-ethoxyacetamide is an amide-containing molecule. The stability of the amide bond is a critical factor in its handling, storage, and application.[1] While amides are generally more resistant to hydrolysis than esters, they can degrade under certain conditions, primarily through cleavage of the amide bond.[1][2][3][4] The presence of the 2,6-diethylphenyl group may offer some steric protection to the amide linkage, while the 2-ethoxy group can influence the electronic properties of the acetamide moiety. Understanding these structural nuances is key to mitigating stability issues.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of N-(2,6-diethylphenyl)-2-ethoxyacetamide in solution.

Q1: What is the primary degradation pathway for N-(2,6-diethylphenyl)-2-ethoxyacetamide in solution?

A1: The most probable degradation pathway for N-(2,6-diethylphenyl)-2-ethoxyacetamide in aqueous solution is hydrolysis of the amide bond. This reaction leads to the formation of 2,6-diethylaniline and 2-ethoxyacetic acid. This process can be catalyzed by both acidic and basic conditions.[1][2][4]

Q2: What are the main factors that can affect the stability of my compound in solution?

A2: Several factors can influence the stability of N-(2,6-diethylphenyl)-2-ethoxyacetamide:

  • pH: Both acidic and basic conditions can accelerate hydrolysis.[2][4]

  • Temperature: Higher temperatures typically increase the rate of degradation reactions.[5]

  • Light: Exposure to light, particularly UV radiation, can potentially induce photodegradation.[6][7][8]

  • Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.

  • Solvent: The type of solvent and the presence of any impurities can affect stability.

Q3: I am observing a loss of my compound over time in my buffered solution. What could be the cause?

A3: A gradual loss of the parent compound is likely due to hydrolysis. The rate of this degradation will depend on the pH and temperature of your buffer. Even at neutral pH, some hydrolysis may occur over extended periods, especially at elevated temperatures. It is crucial to use a stability-indicating analytical method to monitor the appearance of degradation products alongside the decrease in the parent compound.

Q4: I see unexpected peaks in my chromatogram after storing my sample. What are they?

A4: These new peaks are likely degradation products. The primary degradation products from hydrolysis would be 2,6-diethylaniline and 2-ethoxyacetic acid. However, other minor degradation products could form under specific stress conditions like oxidation or photodegradation. A mass spectrometer coupled with a liquid chromatograph (LC-MS) would be the ideal tool to identify these unknown peaks.[9]

Q5: How should I prepare and store my stock solutions of N-(2,6-diethylphenyl)-2-ethoxyacetamide?

A5: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For aqueous working solutions, it is recommended to prepare them fresh before each experiment. If storage of aqueous solutions is necessary, they should be kept at 2-8°C for a short period, and their stability should be verified.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in acidic or basic media. Acid or base-catalyzed hydrolysis.Neutralize the solution to a pH where the compound is more stable (typically near neutral). If the experimental conditions require acidic or basic pH, minimize the exposure time and temperature.
Appearance of multiple unknown peaks in the chromatogram. Multiple degradation pathways (e.g., hydrolysis, oxidation, photolysis).Conduct a forced degradation study to systematically identify the degradation products under different stress conditions. Use a gradient HPLC or LC-MS method for better separation and identification of degradants.[9][10]
Precipitation of the compound from the solution upon storage. Poor solubility at the storage temperature or change in pH.Check the solubility of the compound in the chosen solvent system at the storage temperature. Ensure the pH of buffered solutions remains constant. Consider using a co-solvent if solubility is an issue.
Inconsistent results between different batches of solutions. Variability in solution preparation, storage conditions, or age of the solution.Standardize the protocol for solution preparation. Always use freshly prepared aqueous solutions when possible. Validate the stability of the compound in the specific experimental medium for the duration of the experiment.

Experimental Protocols

To proactively assess the stability of N-(2,6-diethylphenyl)-2-ethoxyacetamide, a forced degradation study is highly recommended. This involves subjecting the compound to a variety of stress conditions to understand its degradation profile.

Protocol: Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific properties of the compound and the analytical method used.

1. Materials:

  • N-(2,6-diethylphenyl)-2-ethoxyacetamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade acetonitrile and methanol

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • A stability-indicating HPLC method (see below for development guidelines)

2. Sample Preparation:

  • Prepare a stock solution of N-(2,6-diethylphenyl)-2-ethoxyacetamide in acetonitrile or methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Dilute the stock solution with high-purity water.

    • Incubate and sample as described above.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

    • Place a solution of the compound in a controlled temperature chamber.

    • Sample at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample at various time points.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Determine the percentage of the parent compound remaining and the formation of any degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If unknown degradation products are observed, use LC-MS to identify them.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase it (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

3. Method Optimization:

  • Inject a mixture of stressed samples (from the forced degradation study) to ensure the separation of all degradation products from the parent peak.

  • Adjust the gradient, mobile phase composition, and pH to achieve optimal resolution.

  • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Visualizing Degradation and Workflow

Degradation Pathway

The primary degradation pathway for N-(2,6-diethylphenyl)-2-ethoxyacetamide is hydrolysis.

G cluster_reactants Reactants cluster_products Products A N-(2,6-diethylphenyl)-2-ethoxyacetamide C 2,6-diethylaniline A->C Hydrolysis D 2-ethoxyacetic acid A->D Hydrolysis B H₂O (Acid or Base)

Caption: Proposed hydrolytic degradation of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Experimental Workflow

The following diagram illustrates the workflow for conducting a stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base neutral Neutral Hydrolysis prep->neutral ox Oxidation prep->ox therm Thermal Stress prep->therm photo Photostress prep->photo hplc Stability-Indicating HPLC acid->hplc base->hplc neutral->hplc ox->hplc therm->hplc photo->hplc lcms LC-MS for Identification hplc->lcms report Data Analysis & Report lcms->report

Caption: Workflow for a forced degradation study.

References

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • MDPI. (2022, July 26). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidative Deamination of N-Acetyl Neuraminic Acid: Substituent Effects and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2025, June 2). Studies in Stability Indicating Chromatographic Method Development and Validation. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

  • Tuoda Industry Limited. (2026, January 10). N,N-Diethylacetamide. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetanilide derivatives acylation via the dual C-H activation/photoredox catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis and oxidation of acetamide in supercritical water. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (2014, October 6). Degradation of the Neonicotinoid Insecticide Acetamiprid via the N-Carbamoylimine Derivate (IM-1-2) Mediated by the Nitrile Hydratase of the Nitrogen-Fixing Bacterium Ensifer meliloti CGMCC 7333. Retrieved from [Link]

  • Springer. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

  • West Liberty University. (2009, July 20). 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]

  • PubChem. (n.d.). Acetanilide. Retrieved from [Link]

  • PubMed. (n.d.). Stereochemistry and kinetics of the hydration of 2-acetamido-D-glucal by beta-N-acetylhexosaminidases. Retrieved from [Link]

  • MDPI. (2021, October 2). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

  • Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Retrieved from [Link]

  • SciSpace. (2023, May 30). (PDF) Photodegradation Illuminated (2023) | Francesco BALDANZI. Retrieved from [Link]

  • International Journal of Pharmacy Research & Technology. (2023, March 21). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]

  • Scholars Middle East Publishers. (2019, July 30). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(2,6-Dimethylphenyl)acetamide. Retrieved from [Link]

  • PubMed. (2009, June 15). Kinetics and mechanism of the hydrolysis of thiamethoxam. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. Retrieved from [Link]

  • ResearchGate. (2017, March 25). The kinetics of the hydrolysis of Trans-K[Cr(ox)2(H2O)2].3H2O. Retrieved from [Link]

Sources

Troubleshooting

resolving impurities in N-(2,6-diethylphenyl)-2-ethoxyacetamide samples

Answering the call of researchers and drug development professionals, this Technical Support Center is engineered to provide expert guidance on . As Senior Application Scientists, we have structured this guide to move be...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center is engineered to provide expert guidance on . As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the underlying chemical principles and field-tested strategies to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity and analysis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Q1: What are the most probable impurities in a sample of N-(2,6-diethylphenyl)-2-ethoxyacetamide?

A1: Impurities typically originate from three main sources: unreacted starting materials, by-products from the synthesis, and degradation products.

  • Starting Materials: The most common are residual 2,6-diethylaniline and the acylating agent (e.g., 2-ethoxyacetyl chloride or ethoxyacetic acid). Incomplete reactions are a primary cause.[1]

  • Reaction By-products: These can include di-acylated species (where a second ethoxyacetyl group has reacted elsewhere) or by-products from coupling agents if used. For instance, if a carbodiimide coupling agent is used, N-acylurea can form, which is often difficult to remove.[1]

  • Degradation Products: Hydrolysis of the amide bond can lead to the formation of 2,6-diethylaniline and ethoxyacetic acid, especially if the sample is exposed to acidic or basic conditions.

Q2: Which analytical techniques are best for an initial purity assessment of my sample?

A2: A multi-faceted approach is recommended for a comprehensive purity profile.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and for quickly assessing the number of components in your crude product. It is also invaluable for developing a solvent system for column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method using a C18 column can effectively separate the target compound from polar and non-polar impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of your desired product and for identifying the structures of unknown impurities by analyzing characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying impurities by their mass-to-charge ratio.[3]

Q3: My purified product has a slight color. Does this indicate a significant impurity?

A3: Not necessarily. Trace amounts of highly colored impurities, often arising from oxidation of the aniline starting material or other side reactions, can impart color without significantly affecting the overall purity as determined by techniques like HPLC or NMR. However, if color is a concern for your application, it can often be removed. A common technique is to treat a solution of the compound with a small amount of activated charcoal followed by hot filtration.[4] This should be done with caution as activated charcoal can also adsorb the product, potentially lowering the yield.

Troubleshooting Guide: From Problem to Protocol

This section provides in-depth solutions to specific impurity-related challenges, complete with step-by-step protocols.

Issue 1: Residual Starting Materials Detected

You've run an HPLC or NMR on your crude product and see significant signals corresponding to 2,6-diethylaniline or the ethoxyacetic acid derivative.

This issue points to an incomplete reaction. The cause could be insufficient reaction time, non-optimal temperature, improper stoichiometry of reagents, or deactivation of the acylating agent by moisture.

start Impurity Detected: Residual Starting Materials check_reaction Review Reaction Conditions (Time, Temp, Stoichiometry) start->check_reaction wash Perform Aqueous Wash (e.g., dilute HCl, then NaHCO₃) check_reaction->wash If reaction appears complete chromatography Purify via Flash Column Chromatography wash->chromatography If impurities persist recrystallize Purify via Recrystallization wash->recrystallize If product is crystalline and impurities have different solubility end Purity Achieved chromatography->end recrystallize->end

Caption: Troubleshooting workflow for starting material impurities.

This protocol is designed to remove unreacted 2,6-diethylaniline (basic) and ethoxyacetic acid (acidic) from the crude product mixture after the initial reaction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 1N hydrochloric acid (HCl) solution. This will protonate the basic 2,6-diethylaniline, making it water-soluble and drawing it into the aqueous layer.[5]

  • Separation: Separate the aqueous layer. Repeat the acid wash if necessary (monitor with TLC).

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate any residual acidic species like ethoxyacetic acid, pulling it into the aqueous layer.[5]

  • Final Steps: Wash the organic layer with brine to remove excess water, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of acidic and basic impurities.[3][6]

Issue 2: Multiple Unidentified Peaks in HPLC/TLC

Your chromatogram shows several peaks close to your main product, suggesting the presence of structurally similar by-products that were not removed by a simple aqueous wash.

These impurities are likely neutral, organic by-products with polarities similar to the desired compound. They can arise from side reactions or may be isomers. In such cases, a more sophisticated purification technique based on subtle differences in polarity is required. Flash column chromatography is the method of choice.[7]

This protocol provides a general method for purifying N-(2,6-diethylphenyl)-2-ethoxyacetamide on a silica gel column.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation between your product and the impurities. A common starting point is a mixture of hexane and ethyl acetate.[1]

    • Aim for an Rf value of ~0.3 for your target compound, as this often provides the best separation.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into your column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like DCM.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

    • A gradient elution (gradually increasing the polarity by adding more ethyl acetate) can be used to speed up the elution of more polar compounds after your product has been collected.[1]

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good selectivity for amide compounds and allows for fine-tuning of polarity.
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency compared to wet loading.
Issue 3: Product Fails to Crystallize or "Oils Out" During Recrystallization

You are attempting to purify your product by recrystallization, but it either remains in solution upon cooling or separates as an oil instead of forming solid crystals.

This is a common problem in recrystallization and can be attributed to several factors:

  • Incorrect Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.[1]

  • Cooling Rate: Cooling the solution too quickly can favor oil formation over the slower, more ordered process of crystallization.[4]

  • Presence of Impurities: Certain impurities can inhibit crystal lattice formation, acting as "crystal poisons."

  • Low Melting Point: If the compound's melting point is below the boiling point of the solvent, it may melt in the hot solvent and separate as an oil.[4]

Caption: Decision diagram for troubleshooting recrystallization issues.

This protocol outlines a methodical approach to achieving successful crystallization.

  • Solubility Testing:

    • Place a small amount of your crude product (20-30 mg) into several test tubes.

    • Add a small amount (~0.5 mL) of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will NOT dissolve the compound well at room temperature.

    • Heat the tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound when hot.[4]

    • Allow the dissolved samples to cool. The best solvent will yield a high amount of crystalline precipitate.

  • Single-Solvent Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the compound.

    • If the solution is colored, you may add a spatula tip of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove insoluble impurities or the charcoal.[4] This step is crucial to prevent premature crystallization in the funnel.

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, cool further in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

  • Dealing with Oils:

    • If an oil forms, try reheating the solution and letting it cool even more slowly.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

    • Add a "seed crystal" from a previous successful batch if available.

    • If these fail, remove the original solvent and try a different one or a co-solvent system (e.g., dissolving in a good solvent like ethanol and slowly adding a poor solvent like water until turbidity persists).

References

  • N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0 - Veeprho. (n.d.). Veeprho. [Link]

  • Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Journal of Chromatographic Science, 42(5), 280–283. [Link]

  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]

  • 2-Chloro-N-(2,6-diethyl-phenyl)-N-ethoxymethyl-acetamide (Alachlor) - Acanthus Research. (n.d.). Acanthus Research. [Link]

  • Le, P. N., & Polez, D. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University. [Link]

  • Supplementary Information for Triflic acid-mediated Phenylation of N - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. (n.d.).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide. (n.d.). Polypeptide Group. [Link]

  • Acetamide, 2-chloro-N-(2,6-diethylphenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.). U.S. Geological Survey. [Link]

  • Chromatographic purification methods used for rDNA products - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Synthesis of N-(2,6-dimethylphenyl) acetamide - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154. [Link]

  • Hoefs, C. A. M., & van Lohuizen, O. E. (1967). Process for the purification of 2, 6-dimethylphenol. U.S.
  • Yusof, M. S. M., et al. (2025). N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 2-chloro-n-(2,6-diethylphenyl)-n-(ethoxymethyl)acetamide - PubChemLite. (n.d.). PubChemLite. [Link]

  • Showing Compound N-Acetyl-2,6-diethylaniline (FDB010831) - FooDB. (2010, April 8). FooDB. [Link]

  • amide formation by decarboxylative condensation of - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: N-(2,6-diethylphenyl)-2-ethoxyacetamide Production

Welcome to the technical support center for the synthesis and scale-up of N-(2,6-diethylphenyl)-2-ethoxyacetamide. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2,6-diethylphenyl)-2-ethoxyacetamide. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered during the synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and successful scalability.

The primary challenge in synthesizing N-(2,6-diethylphenyl)-2-ethoxyacetamide lies in the acylation of the sterically hindered 2,6-diethylaniline. The two ethyl groups flanking the amine functionality significantly impede the approach of the acylating agent, which can lead to sluggish reactions, low yields, and the formation of impurities if not properly managed. This guide provides a framework for overcoming these specific hurdles.

Core Synthesis Workflow

The most direct route to N-(2,6-diethylphenyl)-2-ethoxyacetamide is the nucleophilic acyl substitution of 2,6-diethylaniline with an activated form of 2-ethoxyacetic acid, typically 2-ethoxyacetyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Aniline 2,6-Diethylaniline Reaction Acylation Reaction (Solvent, Base) Aniline->Reaction AcylChloride 2-Ethoxyacetyl Chloride AcylChloride->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Crude Product Isolation Crystallization or Chromatography Workup->Isolation Product N-(2,6-diethylphenyl)- 2-ethoxyacetamide Isolation->Product Pure Product

Caption: General workflow for the synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My acylation reaction yield is very low. What are the likely causes and how can I improve it?

Answer: Low yields in this reaction are almost always linked to the steric hindrance of the 2,6-diethylaniline starting material. This hindrance slows the rate of the desired nucleophilic attack on the acyl chloride. Several factors can be optimized to overcome this.

Causality:

  • Steric Hindrance: The two ortho-ethyl groups physically block the nitrogen atom, making it a poor nucleophile.

  • Reagent Reactivity: The acylating agent, 2-ethoxyacetyl chloride, is highly reactive and can be consumed by side reactions (e.g., hydrolysis) if conditions are not optimal.

  • Solvent Effects: The solvent plays a critical role. Protic solvents can react with the acyl chloride, while the polarity of aprotic solvents can influence reaction rates. Research on the analogous synthesis of α-chloro-2,6-dimethylacetanilide shows that solvent choice dramatically impacts yield.[1]

  • Inappropriate Base: A base is often used to scavenge the HCl byproduct. If the base is too nucleophilic, it can compete with the aniline in reacting with the acyl chloride.

Troubleshooting & Optimization:

  • Solvent Selection: The traditional use of glacial acetic acid can be problematic.[1] Aprotic solvents often give superior results. Tetrahydrofuran (THF) and ethyl acetate (EtOAc) have been shown to significantly improve yields in similar systems by avoiding side reactions with the solvent and providing a suitable reaction medium.[1]

  • Base Selection: Use a non-nucleophilic base to scavenge HCl.

    • Aqueous Biphasic (Schotten-Baumann conditions): Using an aqueous solution of a base like NaOH or Na2CO3 with an immiscible organic solvent (e.g., dichloromethane) can be effective.[2][3] The aniline and acyl chloride react in the organic phase, while the HCl byproduct is neutralized in the aqueous phase.

    • Anhydrous Conditions: In an anhydrous aprotic solvent like THF, a tertiary amine base such as triethylamine (TEA) can be used.

  • Temperature Control: While heating can increase reaction rates, it can also promote side reactions and degradation. For highly reactive acyl chlorides, it is often best to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[4] Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

Data Summary: Solvent Effects on Acylation Yield (Analogous System) This table is adapted from data for the synthesis of α-chloro-2,6-dimethylacetanilide, which presents similar steric challenges.[1]

SolventSolvent TypeTypical Yield RangeKey Considerations
Acetic AcidProtic (Acidic)60-66%Traditional solvent, but can be suboptimal.[1]
EthanolProtic (Neutral)30-60%Can react with acyl chloride to form an ethyl ester byproduct, lowering yield.[1]
AcetoneAprotic Polar45-68%Can lead to imine/enamine byproducts.[1]
Ethyl AcetateAprotic Polar58-74%Good yields, clean reaction profile.[1]
THF Aprotic Polar 76-90% Often provides the highest yields and cleanest product. [1]
Q2: I'm observing significant impurity formation. What are the common side reactions and how can I prevent them?

Answer: Impurity generation is a common problem, especially during scale-up. The primary culprits are the high reactivity of the acylating agent and the presence of contaminants like water.

Side_Reactions Aniline 2,6-Diethylaniline DesiredProduct Desired Amide Product Aniline->DesiredProduct AcylChloride 2-Ethoxyacetyl Chloride AcylChloride->DesiredProduct Main Reaction HydrolyzedAcid 2-Ethoxyacetic Acid AcylChloride->HydrolyzedAcid Hydrolysis EsterByproduct Ester Byproduct AcylChloride->EsterByproduct Solvolysis Water H₂O (Moisture) Water->HydrolyzedAcid ProticSolvent R-OH (Protic Solvent) ProticSolvent->EsterByproduct

Sources

Troubleshooting

Technical Support Center: Avoiding Degradation of N-(2,6-diethylphenyl)-2-ethoxyacetamide During Analysis

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug/Agrochemical Development Researchers. Introduction N-(2,6-diethylphenyl)-2-ethoxyacetamide is an alpha-alkoxy acetanilide derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug/Agrochemical Development Researchers.

Introduction

N-(2,6-diethylphenyl)-2-ethoxyacetamide is an alpha-alkoxy acetanilide derivative. Structurally related to chloroacetanilide herbicides (e.g., alachlor, butachlor) and their environmental degradation products[1], this compound presents specific challenges during trace-level analysis. Due to its ether linkage and substituted amide bond, the molecule is highly susceptible to thermal degradation in Gas Chromatography (GC) systems and hydrolytic cleavage during aggressive sample preparation.

This technical guide provides authoritative, field-proven troubleshooting steps and self-validating protocols to ensure analytical integrity and prevent analyte loss.

Troubleshooting Guide & FAQs

Q1: Why am I observing multiple peaks, peak tailing, or a lower-than-expected response for N-(2,6-diethylphenyl)-2-ethoxyacetamide in my GC-MS chromatogram?

Expert Insight: This is a classic symptom of thermal degradation and active-site catalysis within the GC injection port. Alpha-alkoxy amides can undergo thermal cleavage of the ether linkage or N-dealkylation when exposed to temperatures exceeding 250°C. This breakdown is heavily catalyzed by active silanol groups present in degraded liner glass wool or the column head[2]. Corrective Action:

  • Lower Inlet Temperature: Reduce the GC inlet temperature from the standard 250°C to 200–220°C . This minimizes thermal stress while maintaining sufficient volatility for transfer.

  • Deactivate the Flow Path: Use an ultra-inert, deactivated glass liner (e.g., single taper with deactivated glass wool) to prevent catalytic breakdown.

  • Use Analyte Protectants: The addition of analyte protectants (e.g., sorbitol, gulonolactone, or ethylglycerol) to both the matrix extracts and calibration standards will mask active silanol sites in the GC system, significantly reducing degradation and improving peak shape[2].

Q2: My recovery rates during Solid Phase Extraction (SPE) or QuEChERS are inconsistently low. Is the compound degrading during sample prep?

Expert Insight: Yes. The amide bond in N-(2,6-diethylphenyl)-2-ethoxyacetamide is susceptible to hydrolysis, yielding 2,6-diethylaniline and 2-ethoxyacetic acid. This reaction is catalyzed by extreme pH conditions (pH < 3 or pH > 9) often encountered during unbuffered extraction protocols or when using strong anion exchange (SAX) cleanup sorbents[3]. Corrective Action:

  • Buffer the Extraction: Transition to a buffered extraction method. Utilize the EN 15662 method (Citrate buffered) or the AOAC 2007.01 method (Acetate buffered) to maintain the pH strictly between 5.0 and 5.5 during the initial partitioning phase.

  • Avoid Strong Acids/Bases: Do not use strong acids (like HCl or TFA) or strong bases (like NaOH) during SPE conditioning or elution.

Q3: When using LC-MS/MS, I see a strong signal for the precursor ion, but I also observe high in-source fragmentation. How do I optimize this?

Expert Insight: Alpha-alkoxy acetanilides can undergo premature in-source fragmentation (specifically the loss of the ethoxy group) if the declustering potential (DP) or fragmentor voltage is set too high. Furthermore, harsh acidic additives can destabilize the ether linkage during electrospray ionization (ESI). Corrective Action:

  • Optimize Mobile Phase: Use 0.1% Formic Acid combined with 2–5 mM Ammonium Formate in both aqueous and organic phases. The ammonium adduct [M+NH4​]+ is often more stable than the protonated [M+H]+ species, reducing erratic in-source fragmentation.

  • Tune Source Parameters: Lower the capillary voltage and declustering potential. Perform a compound-specific infusion tune to find the exact threshold where ion transmission is maximized without inducing spontaneous fragmentation.

Quantitative Data Summary: GC-MS vs. LC-MS/MS Parameter Comparison

To easily compare mitigation strategies across platforms, refer to the optimized parameters below:

Analytical ParameterGC-MS OptimizationLC-MS/MS OptimizationImpact on N-(2,6-diethylphenyl)-2-ethoxyacetamide
Introduction Temp 200°C – 220°C (Inlet)Ambient (Autosampler)Prevents thermal cleavage of the ethoxy group.
Carrier / Mobile Phase Helium (Constant Flow, 1.0 mL/min)0.1% Formic Acid + 5mM NH₄FormateBuffers pH; promotes stable adduct formation.
Sample Matrix Analyte Protectants addedBuffered QuEChERS extract (pH 5.5)Masks active silanol sites; prevents hydrolysis.
Ionization Method Electron Impact (EI, 70 eV)Electrospray Ionization (ESI+)EI provides library matching; ESI+ gives intact precursor.

Standardized Experimental Protocol: Buffered QuEChERS Extraction & LC-MS/MS Analysis

This self-validating protocol ensures the chemical stability of N-(2,6-diethylphenyl)-2-ethoxyacetamide from matrix extraction to detector quantification.

Step 1: Sample Preparation (Citrate-Buffered QuEChERS)
  • Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Add 10.0 mL of LC-MS grade Acetonitrile.

  • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Hydrogencitrate sesquihydrate ) to buffer the mixture to pH 5.0–5.5.

  • Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

Step 2: dSPE Clean-up
  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18 . (Critical: Avoid strong anion exchangers (SAX) which can alter pH and induce localized hydrolysis).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 0.5 mL of the purified extract into an autosampler vial.

Step 3: LC-MS/MS Analysis
  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor the [M+H]+ transition ( m/z 236 primary fragment).

Mandatory Visualization: Degradation Pathways and Mitigation Strategies

G Compound N-(2,6-diethylphenyl)- 2-ethoxyacetamide Hydrolysis Amide Hydrolysis (Extreme pH) Compound->Hydrolysis Acid/Base Catalysis Thermal Thermal Degradation (GC Inlet >250°C) Compound->Thermal Heat + Active Sites Product1 2,6-Diethylaniline + 2-Ethoxyacetic Acid Hydrolysis->Product1 Degradation Product2 Dealkylation / Cleavage Artifacts Thermal->Product2 Degradation Mitigation1 Buffer pH to 5.0-5.5 (Citrate QuEChERS) Product1->Mitigation1 Prevented by Mitigation2 Lower Inlet Temp or switch to LC-MS/MS Product2->Mitigation2 Prevented by

Analytical degradation pathways of N-(2,6-diethylphenyl)-2-ethoxyacetamide and mitigations.

References

  • Rajski, Ł., et al. "Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection." International Journal of Environmental Research and Public Health, 2011. URL:[Link]

  • Sandstrom, M. W., et al. "Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Selected Herbicides and Their Degradation Products in Water." U.S. Geological Survey, 2001. URL:[Link]

  • Wang, J., et al. "Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry." Der Pharma Chemica, 2016. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for N-(2,6-diethylphenyl)-2-ethoxyacetamide Isomers

Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical scientists, you are likely here because you have encountered anomalous chromatographic behavior—such as peak splitti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical scientists, you are likely here because you have encountered anomalous chromatographic behavior—such as peak splitting, shoulder formation, or broad plateaus—when analyzing chemically pure N-(2,6-diethylphenyl)-2-ethoxyacetamide.

This guide is engineered to explain the thermodynamic causality behind these phenomena and provide field-proven, self-validating methodologies to control them.

Part 1: Frequently Asked Questions (Troubleshooting the "Batman Peak")

Q1: Why am I seeing peak splitting or a broad "plateau" between peaks for a chemically pure standard of N-(2,6-diethylphenyl)-2-ethoxyacetamide? A1: You are observing a classic manifestation of Dynamic High-Performance Liquid Chromatography (D-HPLC) . N-(2,6-diethylphenyl)-2-ethoxyacetamide contains a highly sterically hindered amide bond. The bulky 2,6-diethyl groups on the phenyl ring clash with the 2-ethoxyacetamide moiety, restricting rotation around both the N-Aryl single bond (leading to atropisomers) and the C-N amide bond (leading to E/Z conformers) , .

At standard room-temperature HPLC conditions (20–25 °C), the thermal energy of the system is roughly equivalent to the rotational energy barrier ( ΔG‡ ) of these bonds. Consequently, the isomers interconvert on the exact same timescale as your chromatographic separation. As a molecule travels down the column, it flips between conformations that have different affinities for the stationary phase. This dynamic interconversion manifests as a broad plateau (often called a "Batman peak") rather than distinct peaks .

Q2: How do I eliminate this plateau to get a single, sharp peak for purity and assay quantitation? A2: You must force the interconversion rate ( k ) to be significantly faster than the separation rate. When the molecules flip back and forth extremely rapidly, the stationary phase only interacts with a single, time-averaged conformation. Causality: Increasing the column temperature provides the thermal energy required to easily overcome the rotational barrier, exponentially increasing the interconversion rate. Switching to an aprotic, low-viscosity mobile phase (like Acetonitrile) minimizes hydrogen-bond stabilization of the amide conformers, further lowering ΔG‡ and promoting rapid coalescence.

Q3: What if my goal is to study the isomer ratio or the kinetics of the bond rotation? A3: If you need to quantify the individual conformers, you must do the exact opposite: "freeze" the interconversion so that k is effectively zero on the chromatographic timescale. Causality: By lowering the column temperature (sub-ambient, typically 0–5 °C), you deprive the system of the thermal energy needed to overcome ΔG‡ . The molecules remain locked in their respective E/Z or atropisomeric states for the duration of the run, allowing them to be baseline-separated as distinct chemical entities.

Part 2: Chromatographic Data & Condition Summary

Summarizing the thermodynamic impact of your method parameters is critical for predictable method development. Use the table below to align your chromatographic conditions with your analytical goals.

Column TemperatureMobile Phase ModifierInterconversion Rate ( k )Chromatographic ResultRecommended Application
< 5 °C Methanol (Protic/High Viscosity) k≪ Separation RateBaseline separation of 2 peaksKinetic studies, Isomer ratios
20–25 °C Methanol or Acetonitrile k≈ Separation RatePlateau / "Batman" peakNOT RECOMMENDED
> 60 °C Acetonitrile (Aprotic/Low Viscosity) k≫ Separation RateSingle, sharp, time-averaged peakPurity assay, Quantitation

Part 3: Experimental Methodologies & Self-Validating Protocols

Protocol A: High-Temperature Coalescence (For Assay & Purity)

Objective: Achieve a single, sharp peak for accurate integration and quantitation.

  • Column Selection: Choose a temperature-stable stationary phase, such as an Ethylene Bridged Hybrid (BEH) C18 column, which can withstand continuous operation at up to 90 °C without ligand cleavage.

  • Mobile Phase Optimization: Utilize Acetonitrile/Water rather than Methanol/Water. Acetonitrile's lower viscosity improves mass transfer kinetics and reduces column backpressure at elevated temperatures. Furthermore, as an aprotic solvent, it prevents hydrogen-bonding stabilization of the amide bond, facilitating faster rotation.

  • Temperature Ramping: Set the initial column compartment temperature to 40 °C. Perform sequential injections, increasing the temperature in 10 °C increments (up to 70–80 °C) until the plateau completely collapses into a single, symmetrical peak.

  • Validation Checkpoint (The Flow-Rate Modulation Test): To prove that true thermodynamic coalescence has been achieved (and not just co-elution of impurities), decrease your flow rate by 30% (e.g., from 1.0 mL/min to 0.7 mL/min). In a dynamically interconverting system, slower flow rates increase on-column residence time, giving molecules more time to average out their conformations. If the peak shape remains sharp and symmetrical at the slower flow rate, the system is fully self-validated as kinetically coalesced.

Protocol B: Sub-Ambient Baseline Separation (For Isomer Characterization)

Objective: Freeze bond rotation to baseline-separate the conformers.

  • Column Selection: Standard C18 phases often lack the selectivity ( α ) to resolve conformers with identical hydrophobicities. Use a sterically selective phase, such as a Pentafluorophenyl (PFP) or a Chiral Stationary Phase (CSP). These phases leverage π−π , dipole-dipole, and steric interactions that are highly sensitive to the 3D spatial arrangement of the 2,6-diethylphenyl ring.

  • Temperature Control: Utilize a high-efficiency column chiller to drop the column temperature to 0–5 °C. Ensure the mobile phase is pre-chilled using an active pre-heater/chiller block before it enters the column to prevent thermal gradients.

  • Flow Rate Optimization: Increase the flow rate to the maximum allowable pressure limit of the column. Minimizing the on-column residence time prevents the isomers from having enough time to absorb ambient thermal energy and interconvert.

  • Validation Checkpoint (The Closed-Loop Thermodynamic Test): Collect the eluate of Peak 1 and Peak 2 into separate vials. Immediately re-inject Peak 1; it must elute entirely at the retention time of Peak 1. Next, take the remaining collected fraction of Peak 1, heat it in a water bath at 40 °C for 15 minutes to re-establish the thermodynamic equilibrium, and re-inject it. You should now see both Peak 1 and Peak 2 in the exact same ratio as your original sample. This confirms the peaks are interconverting isomers, validating the method's integrity.

Part 4: Thermodynamic Decision Workflow

Below is the logical workflow for navigating dynamic HPLC method development for hindered aromatic amides.

DynamicHPLC Start Observation: Peak Splitting / Plateau Goal Determine Analytical Goal Start->Goal Quant Goal: Purity / Assay (Require 1 Sharp Peak) Goal->Quant Quantitation Iso Goal: Isomer Analysis (Require 2 Resolved Peaks) Goal->Iso Characterization Action1 Increase Temp (>60°C) Use Acetonitrile Quant->Action1 Action2 Decrease Temp (<5°C) Use Steric/Chiral Phase Iso->Action2 Thermo1 k >> Separation Rate (Rapid Interconversion) Action1->Thermo1 Thermo2 k << Separation Rate (Frozen Conformations) Action2->Thermo2 Result1 Outcome: Peak Coalescence (Time-Averaged Elution) Thermo1->Result1 Result2 Outcome: Baseline Separation (Distinct Isomer Elution) Thermo2->Result2

Workflow for dynamic HPLC method development of N-(2,6-diethylphenyl)-2-ethoxyacetamide isomers.

References

  • Clayden, J., Pink, J. H., & Yasin, S. A. (2000). Using Symmetry to Monitor Geared Bond Rotation in Aromatic Amides by Dynamic NMR. Organic Letters. URL: [Link]

  • Gasparrini, F., Lunazzi, L., Misiti, D., & Villani, C. (2001). Organic Stereochemistry and Conformational Analysis from Enantioselective Chromatography and Dynamic Nuclear Magnetic Resonance Measurements. Accounts of Chemical Research. URL: [Link]

  • Trapp, O., et al. (2020). Efficient Amplification in Soai's Asymmetric Autocatalysis by a Transient Stereodynamic Catalyst. Frontiers in Chemistry. URL: [Link]

  • D'Amelio, N., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules. URL: [Link]

Troubleshooting

Technical Support Center: Solubility Optimization for N-(2,6-diethylphenyl)-2-ethoxyacetamide

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1, Molecular Formula: C14...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1, Molecular Formula: C14H21NO2)[1].

Due to the highly lipophilic nature of the 2,6-diethylphenyl moiety and the ethoxyacetamide tail, this compound exhibits poor aqueous solubility. It behaves similarly to related acetanilide derivatives such as 2,6-diethylacetanilide (CAS: 16665-89-7)[2] and the herbicide alachlor, which has a water solubility of merely ~0.024 g/100 mL[3]. While these compounds are highly soluble in organic solvents like methanol and acetone[4], introducing them into aqueous biological assays often leads to precipitation, colloidal aggregation, and compromised data integrity. This guide provides field-proven, self-validating methodologies to overcome these formulation hurdles.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out when I dilute my DMSO stock into the assay buffer? A: This is driven by the hydrophobic effect. N-(2,6-diethylphenyl)-2-ethoxyacetamide requires a solvent with a low dielectric constant for proper solvation. When a 100% DMSO stock is spiked into an aqueous buffer (pH 7.4), the sudden increase in the medium's polarity forces the hydrophobic diethylphenyl rings to self-associate to minimize their exposed surface area to water. This rapid supersaturation leads to micro-precipitation or "crashing out."

Q: How do I distinguish between a true solution and a colloidal suspension? A: Visual inspection is insufficient, as nano-aggregates often appear transparent to the naked eye but will scatter light in optical assays, leading to false positives (e.g., flatlining in dose-response curves). To self-validate your solution:

  • Dynamic Light Scattering (DLS): Analyze the sample for a high Polydispersity Index (PDI). A PDI > 0.3 or the presence of particles > 10 nm indicates colloidal aggregation.

  • Centrifugation/LC-MS: Centrifuge the sample at 10,000 × g for 15 minutes. Quantify the supernatant using LC-MS/MS. If the measured concentration is significantly lower than your nominal spiked concentration, you have a suspension, not a true solution.

Q: Which solubilizing agents are most compatible with cell-based signaling assays? A: For cellular assays, organic solvent limits are strict (typically ≤ 1% v/v DMSO). We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the 2,6-diethylphenyl ring, forming a soluble inclusion complex without disrupting cell membranes, unlike harsh surfactants (e.g., Tween-20 or Triton X-100) which can cause cell lysis.

Troubleshooting Workflows & Methodologies

Protocol 1: Kinetic Solubility Assessment & Centrifugation Validation

Objective: Determine the maximum achievable aqueous concentration before aggregation occurs.

  • Stock Preparation: Prepare a 10 mM stock of N-(2,6-diethylphenyl)-2-ethoxyacetamide in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in pure DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., PBS or DMEM) in a 96-well plate. (Final DMSO = 1% v/v).

  • Equilibration: Incubate the plate at 37°C for 2 hours on a plate shaker at 300 RPM to allow equilibrium of any metastable aggregates.

  • Phase Separation: Transfer the contents to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at room temperature.

  • Quantification: Carefully aspirate 50 µL of the supernatant and dilute 1:1 with acetonitrile to crash any buffer proteins. Analyze via LC-MS/MS against a standard curve prepared in 50/50 Acetonitrile/Water.

  • Causality Check: The point at which the measured supernatant concentration deviates from the nominal spiked concentration is your kinetic solubility limit.

Protocol 2: Solubilization via HP-β-CD Inclusion Complexation

Objective: Enhance the bioavailability of the compound for in vitro screening.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your base assay buffer. Filter sterilize through a 0.22 µm PES membrane.

  • Complex Formation: Add the N-(2,6-diethylphenyl)-2-ethoxyacetamide powder directly to the HP-β-CD buffer to achieve a target concentration of 1 mM.

  • Agitation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by end-over-end rotation overnight at room temperature.

  • Validation: Centrifuge at 10,000 × g for 15 minutes. Analyze the supernatant via DLS to confirm the absence of large aggregates and verify the concentration via LC-MS/MS. Dilute this working stock into your final assay.

Data Presentation: Solubility Optimization Matrix

The following table summarizes the quantitative impact of various formulation strategies on the solubility limit of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Excipient / Co-solvent SystemFinal Concentration in BufferObserved Solubility Limit (µM)Biological Assay Compatibility
None (Buffer only, pH 7.4)N/A< 5 µMHigh (Baseline)
DMSO1% (v/v)~ 15 µMHigh (Typical limit for cells)
Tween-200.05% (v/v)~ 50 µMModerate (Can lyse cells)
HP-β-CD5% (w/v)> 250 µMHigh (Forms inclusion complex)

Visualizing the Workflows and Biological Impact

SolubilityWorkflow Start 10 mM DMSO Stock Dilute Dilute in Aqueous Buffer Start->Dilute Check Visual & DLS Check Dilute->Check Precip Precipitation / Colloids Check->Precip Turbidity / High PDI Clear Clear Solution Check->Clear Transparent / Low PDI AddExcipient Formulate with HP-β-CD Precip->AddExcipient Optimize Assay Proceed to Bioassay Clear->Assay AddExcipient->Check

Workflow for optimizing the aqueous solubility of lipophilic acetamide derivatives.

AssayImpact Compound N-(2,6-diethylphenyl)- 2-ethoxyacetamide Precipitate Colloidal Aggregates Compound->Precipitate Poor Formulation FreeDrug Free Solubilized Drug Compound->FreeDrug Optimized Formulation OffTarget Protein Sequestration & Light Scattering Precipitate->OffTarget Target Intracellular Target (e.g., Kinase/Receptor) FreeDrug->Target Readout Accurate IC50 Readout Target->Readout FalseReadout False Positives / Flatlining OffTarget->FalseReadout

Impact of compound precipitation on in vitro signaling assay readouts and data integrity.

References

Sources

Optimization

Technical Support Center: Optimization of HPLC Gradient for N-(2,6-diethylphenyl)-2-ethoxyacetamide

This guide provides a comprehensive, experience-driven framework for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for N-(2,6-diethylphenyl)-2-ethoxyacetamide. It is de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven framework for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for N-(2,6-diethylphenyl)-2-ethoxyacetamide. It is designed for researchers, analytical chemists, and drug development professionals who require robust, reproducible, and stability-indicating analytical methods.

Part 1: Foundational Knowledge & Analyte Characterization

Before embarking on method development, understanding the physicochemical properties of N-(2,6-diethylphenyl)-2-ethoxyacetamide is paramount. While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its structure:

  • Structure: The molecule consists of a substituted aromatic ring (2,6-diethylphenyl) linked to an ethoxyacetamide group.

  • Hydrophobicity: The diethylphenyl group imparts significant hydrophobicity, making it well-suited for reversed-phase (RP) chromatography. Its calculated XLogP3 value is approximately 2.5, indicating good retention on C18 or similar stationary phases.[1]

  • Polarity & Interactions: The amide (-NH-C=O) and ether (-O-CH2CH3) groups introduce polarity. The amide nitrogen is generally neutral, but the carbonyl oxygen can act as a hydrogen bond acceptor. These features can be exploited to fine-tune selectivity.

  • Ionization (pKa): Amides are very weak bases. The pKa of the protonated amide is typically around -1 to 0. For practical purposes in standard reversed-phase pH ranges (2-8), the molecule will be neutral. This simplifies method development as pH adjustments will primarily influence the stationary phase (silanols) rather than the analyte's charge state.

Part 2: Troubleshooting Guide & Gradient Optimization

This section addresses common issues encountered during method development for N-(2,6-diethylphenyl)-2-ethoxyacetamide and its related substances in a direct question-and-answer format.

Q1: My peak for N-(2,6-diethylphenyl)-2-ethoxyacetamide is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is one of the most common chromatographic problems, especially for molecules with polar functional groups.[2] It compromises accurate integration and can hide low-level impurities. The primary causes are secondary interactions between your analyte and the stationary phase.

Root Causes & Solutions:

  • Silanol Interactions: The most frequent cause is the interaction between the analyte's polar amide group and acidic residual silanol groups (Si-OH) on the silica surface of the column.[3][4] These strong interactions retain a fraction of the analyte longer, causing the characteristic tail.

    • Solution A: Adjust Mobile Phase pH: While the analyte itself is neutral, operating at a low pH (e.g., pH 2.5-3.0) with a buffer like phosphate or formate suppresses the ionization of the silanol groups, minimizing these secondary interactions.[3]

    • Solution B: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping (treating residual silanols with a silylating agent) are less prone to these interactions.[3] If you are using an older "standard" C18 column, switching to a well-end-capped version can dramatically improve peak shape.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[5]

    • Solution: Perform a dilution series. Dilute your sample 5-fold and 10-fold and inject again. If the peak shape (asymmetry) improves significantly, you were overloading the column. Reduce your sample concentration or injection volume.

  • Column Contamination or Degradation: A buildup of strongly retained sample components at the column inlet or a physical void in the packing material can create alternative flow paths, causing peak tailing and splitting.[4][6]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol). If this fails, reverse-flush the column (if permitted by the manufacturer) to remove inlet frit contamination. If the problem persists, the column may be permanently damaged and require replacement.

Workflow for Troubleshooting Peak Tailing

Caption: A systematic workflow for diagnosing and resolving peak tailing issues.

Q2: I am struggling to resolve the main analyte peak from a closely eluting impurity. How can I improve the resolution (Rs)?

A2: Achieving adequate resolution (baseline separation, Rs ≥ 1.5) is critical for accurate quantification.[7] Resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[8][9]

Strategies to Improve Resolution:

  • Optimize Selectivity (α): This is often the most powerful tool. Selectivity relates to the relative affinity of the two compounds for the stationary phase. Small changes here can yield large gains in resolution.

    • Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. ACN and MeOH have different properties and can alter elution order and peak spacing.[10]

    • Change Stationary Phase: If a C18 column doesn't provide the desired selectivity, change the chemistry. A Phenyl column can offer alternative selectivity for aromatic compounds like this one through π-π interactions.[10] A polar-embedded phase can also provide different selectivity due to its ability to interact with the amide group.

    • Adjust Temperature: Changing the column temperature can affect the selectivity between two analytes differently. Try adjusting the temperature in 5-10 °C increments (e.g., from 30 °C to 40 °C).

  • Increase Efficiency (N): Higher efficiency results in narrower, sharper peaks, which are easier to resolve.[8]

    • Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates (N), though it will also increase run time and backpressure.[9]

    • Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column dramatically increases efficiency and resolution.[8]

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve efficiency, but this comes at the cost of longer analysis times.[10]

  • Adjust Gradient Steepness: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) gives the analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.[11][12] If your initial gradient is 5-95% B over 10 minutes, try running it over 20 or 30 minutes.

Decision Tree for Improving Resolution

Caption: A logical decision tree for systematically improving peak resolution.

Part 3: Proactive FAQs for Method Development

Q3: What are good starting conditions for developing a new gradient method for this compound?

A3: A "scouting gradient" is an efficient way to start. It provides a broad overview of the elution profile and helps define the optimal gradient range.[13]

ParameterRecommended Starting ConditionRationale & Comments
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3 or 5 µmThe industry workhorse for reversed-phase. Provides good hydrophobic retention for the diethylphenyl group.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to control silanol interactions and is MS-compatible.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent with low viscosity and good UV transparency.[6]
Gradient 5% to 95% B over 20 minutesA wide, linear gradient to elute compounds across a broad polarity range.[13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be adjusted later to optimize selectivity.[14]
Detection UV, Diode Array Detector (DAD) at 210 nm and 265 nmThe amide bond absorbs strongly around 210 nm. The phenyl ring will have an absorbance maximum around 260-270 nm. A DAD is crucial for checking peak purity.
Injection Vol. 5 µLA small volume to prevent band broadening and column overload.
Q4: Why is a "stability-indicating" method necessary, and how do I develop one?

A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[15][16] Regulatory agencies like the FDA require these methods to ensure the safety and efficacy of a drug product over its shelf life.[17]

Developing one involves performing forced degradation (stress testing) studies.[18] In these studies, the drug substance is exposed to harsh conditions to intentionally generate degradation products. The goal is to achieve modest degradation (e.g., 5-20%) to ensure the primary degradants are formed without destroying the molecule completely.[15]

Core Stress Conditions (ICH Q1A R2): [18][19]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C (dry heat)

  • Photolytic: Expose to light source (ICH Q1B)

After stressing the samples, you run them on your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are fully resolved from the main analyte peak. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure in all stressed samples.[17]

Part 4: Experimental Protocols

Protocol 1: Generic Gradient Scouting Run
  • System Preparation:

    • Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade water) and Mobile Phase B (0.1% Formic Acid in HPLC-grade acetonitrile). Filter and degas both.[20]

    • Install a C18, 150 x 4.6 mm, 5 µm column and equilibrate the system with 95% A / 5% B at 1.0 mL/min until a stable baseline is achieved (approx. 10-15 min).[7]

  • Sample Preparation:

    • Dissolve N-(2,6-diethylphenyl)-2-ethoxyacetamide in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Run:

    • Set the column temperature to 30 °C.

    • Set the DAD to collect data from 200-400 nm, monitoring at 210 nm and 265 nm.

    • Inject 5 µL of the sample.

    • Run the gradient program outlined in the table below.

Time (min)Flow (mL/min)%A (0.1% FA in Water)%B (0.1% FA in ACN)Curve
0.01.095.05.0Linear
20.01.05.095.0Linear
25.01.05.095.0Linear
25.11.095.05.0Linear
30.01.095.05.0Linear
  • Data Analysis:

    • Determine the retention time (t_R) of the main peak. This information will be used to create a more focused and efficient gradient in the next optimization step.

References

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • LCGC. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • MilliporeSigma. Factors Affecting Resolution in HPLC.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • BenchChem. (2025). Technical Support Center: Troubleshooting 2-(Dibutylamino)acetamide HPLC Peak Tailing.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • vscht.cz. Stability-Indicating HPLC Method Development.
  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals.
  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development – A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • SciSpace. (2025). Stability Indicating HPLC Method Development and Validation.
  • BenchChem. (2025). Optimizing mobile phase for better separation of 2,6-Dimethyloct-6-en-2-yl formate in HPLC.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Cytiva. (2022, November 15). HPLC Pain Points.
  • MilliporeSigma. Developing HPLC Methods.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution.
  • Journal of Chromatographic Science. (2004, May 15). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography.
  • ResearchGate. Development & Optimization of HPLC Method.
  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • ChemicalBook. (2026, January 13). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Sources

Troubleshooting

minimizing solvent effects in N-(2,6-diethylphenyl)-2-ethoxyacetamide experiments

Expert Troubleshooting & Method Development Guide Welcome to the Technical Support Center. As a highly lipophilic and sterically hindered acetamide derivative, N-(2,6-diethylphenyl)-2-ethoxyacetamide presents unique chal...

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Method Development Guide

Welcome to the Technical Support Center. As a highly lipophilic and sterically hindered acetamide derivative, N-(2,6-diethylphenyl)-2-ethoxyacetamide presents unique challenges during analytical characterization and method development. This guide synthesizes field-proven insights to help researchers diagnose and resolve solvent-induced artifacts in chromatography and spectroscopy.

Module 1: Chromatography (HPLC/UPLC)

FAQ: Why is my main peak splitting or severely tailing during reversed-phase LC?

The Causality (Expert Insight): When analyzing lipophilic amides, researchers often dissolve their standards in 100% organic solvents (e.g., Acetonitrile or Methanol) to ensure complete solubilization. However, if this sample is injected into a reversed-phase column equilibrated with a highly aqueous mobile phase, a phenomenon known as solvent mismatch occurs[1].

Because the sample solvent is significantly stronger than the mobile phase, it acts as a localized eluent. The analyte travels rapidly down the column within this strong solvent plug without properly partitioning into the stationary phase[2]. This causes injection band broadening, leading to severe peak deformation, fronting, or splitting. This effect is exponentially worsened at larger injection volumes or during comprehensive 2D-LC transfers[3].

Self-Validating Protocol: Mitigating Injection Solvent Mismatch

To eliminate peak distortion, you must match the eluotropic strength of your sample diluent to your initial mobile phase conditions.

  • Primary Dissolution: Accurately weigh 10 mg of N-(2,6-diethylphenyl)-2-ethoxyacetamide and dissolve it in 1.0 mL of 100% Acetonitrile (ACN) to create a 10 mg/mL stock. Do not inject this stock directly.

  • Aqueous Dilution: Dilute the stock solution 1:100 using your initial mobile phase composition (e.g., 80% Water / 20% ACN) to reach a final working concentration of 100 µg/mL.

  • Visual Inspection: Observe the vial. If the solution becomes cloudy, the compound has crashed out. In this case, increase the organic content of the diluent in 5% increments until the solution remains clear, and match your initial gradient conditions to this new ratio.

  • Injection: Inject a minimal volume (≤ 2 µL) onto a high-purity C18 or C16-amide column[1].

  • Self-Validating Check: Calculate the USP Tailing Factor ( Tf​ ) of the resulting peak. A Tf​ between 0.9 and 1.2 mathematically validates that the solvent mismatch has been successfully resolved and secondary interactions are suppressed.

Quantitative Data Summary

Table 1: Impact of Sample Solvent and Injection Volume on Peak Shape (Column: C18, 50 x 2.1 mm; Mobile Phase: 80% Water / 20% ACN)

Injection Volume (µL)Sample Solvent CompositionUSP Tailing Factor ( Tf​ )Chromatographic ObservationResolution Status
10100% Acetonitrile2.85Severe Splitting / Breakthrough❌ Critical Failure
5100% Acetonitrile1.90Severe Fronting & Tailing❌ Unacceptable
1050% Water / 50% ACN1.45Moderate Tailing⚠️ Marginal
580% Water / 20% ACN1.05Symmetrical (Gaussian)✅ Optimal
2100% Acetonitrile1.12Slight Broadening✅ Acceptable
Workflow Visualization

Caption: Workflow for resolving HPLC peak distortion caused by solvent mismatch.

Module 2: Structural Elucidation (NMR Spectroscopy)

FAQ: Why do I see duplicate signals (peak splitting) for the ethoxy and amide protons in my 1H-NMR spectrum?

The Causality (Expert Insight): The C-N bond in the acetamide group exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This creates a significant energetic barrier to rotation around the C-N bond.

When you dissolve N-(2,6-diethylphenyl)-2-ethoxyacetamide in highly polar NMR solvents (such as DMSO- d6​ ), the solvent stabilizes the charge-separated (zwitterionic) resonance structure of the amide[4]. This stabilization substantially increases the rotational barrier. The magnitude of this solvent effect is linearly correlated with the empirical polarity of the solvent[5]. Combined with the severe steric hindrance from the 2,6-diethylphenyl group, the rotation becomes so slow on the NMR timescale at room temperature that the molecule exists as distinct conformational isomers (rotamers). This results in the splitting of the ethoxy −CH2​− and amide N−H signals, complicating quantitative integration.

Self-Validating Protocol: Variable Temperature (VT) NMR for Rotamer Coalescence

To accurately integrate the spectrum and confirm the structure, you must provide enough thermal energy to overcome the solvent-enhanced rotational barrier.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ and transfer to a high-quality NMR tube.

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K (25 °C). Note the integration ratio of the split ethoxy −CH2​− peaks (e.g., a 60:40 ratio of major/minor rotamers).

  • Temperature Ramp: Increase the NMR probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K). Allow exactly 5 minutes for thermal equilibration at each step before tuning/matching and shimming.

  • Coalescence Monitoring: Observe the line broadening and subsequent merging of the split signals. The exact temperature at which the two peaks merge into a single broad peak is the Coalescence Temperature ( Tc​ ).

  • Final Acquisition: Elevate the temperature to Tc​

    • 15 K (typically ~350 K for hindered amides). Acquire the final spectrum. The signals will now appear as sharp, time-averaged singlets suitable for accurate multiplet analysis and integration.
  • Self-Validating Check: Cool the probe back down to 298 K and re-acquire the spectrum. If the original split peaks return with the exact same 60:40 integration ratio, this mathematically validates that the splitting was caused by reversible rotamer exchange and not by irreversible thermal degradation or the presence of a chemical impurity.

Workflow Visualization

Caption: Effect of solvent polarity on amide resonance and NMR peak coalescence.

References

  • Solvent effects on the thioamide rotational barrier: an experimental and theoretical study Source: Journal of the American Chemical Society (via PubMed) URL:[Link]

  • Solvent Effects on the Barrier to C−N Bond Rotation in N,N-Dimethylaminoacrylonitrile Source: Journal of the American Chemical Society URL:[Link]

  • Improving the Accuracy of Predictive 2D-LC Optimization Strategies: Incorporation of Simulated Elution Profiles to Account for Injection Band Broadening Source: National Institutes of Health (PMC) URL:[Link]

  • Total Breakthrough Strategy in Hydrophilic Interaction Chromatography for IP‐RPLC × HILIC Separation of Oligonucleotides Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

addressing matrix effects in N-(2,6-diethylphenyl)-2-ethoxyacetamide bioanalysis

Title: Technical Support Center: Addressing Matrix Effects in N-(2,6-diethylphenyl)-2-ethoxyacetamide Bioanalysis Introduction: Welcome to the Bioanalytical Technical Support Center. This guide provides authoritative tro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Addressing Matrix Effects in N-(2,6-diethylphenyl)-2-ethoxyacetamide Bioanalysis

Introduction: Welcome to the Bioanalytical Technical Support Center. This guide provides authoritative troubleshooting strategies for quantifying N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1) via LC-MS/MS. As a lipophilic acetanilide derivative, this compound is highly susceptible to ionization matrix effects (ME) caused by endogenous phospholipids and exogenous excipients. This guide is designed for researchers and drug development professionals to ensure compliance with FDA/EMA bioanalytical method validation (BMV) guidelines.

Section 1: Understanding Matrix Effects in Acetanilide Bioanalysis (FAQ)

Q1: What causes ion suppression for N-(2,6-diethylphenyl)-2-ethoxyacetamide in plasma/serum? A: Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix (1)[1]. For N-(2,6-diethylphenyl)-2-ethoxyacetamide, a highly non-polar molecule, late-eluting endogenous phospholipids (e.g., glycerophosphocholines) are the primary culprits. Mechanistically, these amphiphilic molecules migrate to the surface of electrospray ionization (ESI) droplets. They compete with the analyte for available charge and increase the surface tension of the droplet, preventing the analyte from efficiently transitioning into the gas phase, resulting in severe ion suppression (2)[2].

ME_Mechanism Sample Plasma Extract (Contains Analyte & Matrix) ESI ESI Droplet Formation (High Voltage Applied) Sample->ESI Phospholipids Endogenous Phospholipids (High Surface Affinity) ESI->Phospholipids Migrate to surface Analyte N-(2,6-diethylphenyl)- 2-ethoxyacetamide ESI->Analyte Trapped in droplet core Phospholipids->Analyte Competes for charge Suppression Ion Suppression (Reduced MS Signal) Analyte->Suppression Inefficient gas-phase transition

Mechanism of ESI ion suppression by endogenous phospholipids.

Q2: How do we quantitatively assess the matrix effect (ME) and matrix factor (MF)? A: According to industry standards and regulatory guidance, the Matrix Factor (MF) is calculated using the post-extraction spike method (3)[3].

  • MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • IS-Normalized MF = (MF of the analyte) / (MF of the internal standard).

To validate the method, you must evaluate the IS-normalized MF across at least 6 different lots of matrix (including hemolyzed and lipemic lots). The coefficient of variation (CV) of the IS-normalized MF must be ≤15% (3)[3].

Section 2: Troubleshooting Guide - Sample Preparation Strategies

Q3: Protein Precipitation (PPT) leaves too many phospholipids. How can we optimize extraction? A: While PPT is a fast and inexpensive technique, it only removes proteins and leaves >90% of phospholipids in the sample extract, which is detrimental for late-eluting lipophilic compounds like N-(2,6-diethylphenyl)-2-ethoxyacetamide (4)[4]. Switching to Solid-Phase Extraction (SPE) or utilizing specialized phospholipid-removal plates is highly recommended.

Quantitative Comparison of Extraction Techniques

Extraction StrategyAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Recommended Use Case
Protein Precipitation (PPT) >90%0.45 (Severe Suppression)<10%Not recommended for plasma
Liquid-Liquid Extraction (LLE) 70-80%0.82 (Mild Suppression)~75%High-throughput screening
Solid-Phase Extraction (SPE) >85%0.98 (Negligible ME)>95%Regulated bioanalysis (FDA/EMA)

Self-Validating Protocol: Phospholipid-Depletion Solid-Phase Extraction (SPE) To ensure trustworthiness, this protocol incorporates a built-in validation step. By running a "Neat Solution" (Set A) alongside your "Post-Extraction Spike" (Set B), the system self-validates: if the calculated MF falls between 0.85 and 1.15, the extraction successfully mitigated the matrix effect.

  • Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 1% Formic Acid in water (to disrupt protein binding). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Causality: This removes polar endogenous salts and water-soluble peptides without eluting the highly lipophilic N-(2,6-diethylphenyl)-2-ethoxyacetamide.

  • Elution: Elute the target analyte with 2 x 500 µL of Acetonitrile/Methanol (80:20, v/v). Causality: This specific organic ratio is strong enough to elute the acetanilide derivative but weak enough to leave the highly retentive phospholipids trapped on the hydrophobic sorbent.

  • Drying & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of the initial mobile phase.

  • Validation Check: Calculate the MF. If MF < 0.85, increase the aqueous percentage in the wash step or evaluate an alternative sorbent (e.g., mixed-mode cation exchange).

Section 3: Chromatographic & Mass Spec Optimization

Q4: The analyte still co-elutes with endogenous interference. How do we adjust the chromatography? A: If matrix effects persist, the analyte is likely co-eluting with a localized zone of suppression. You can diagnose this using a post-column infusion experiment (2)[2]. Infuse a constant concentration of N-(2,6-diethylphenyl)-2-ethoxyacetamide post-column while injecting a blank matrix extract. A dip in the baseline MS signal indicates a suppression zone.

To resolve this, avoid isocratic elution. Implement a gradient method that shifts the analyte's retention time away from the suppression zone. Crucially, always include a high-organic wash step (e.g., 95% Acetonitrile for 1.5 minutes) at the end of the gradient to purge highly retained lipids and prevent them from bleeding into subsequent injections.

ME_Troubleshooting Start Observe Matrix Effect (Post-Column Infusion) CheckCoelution Does Analyte Co-elute with Phospholipids? Start->CheckCoelution ChromOpt Chromatographic Optimization (Adjust Gradient/Wash Step) CheckCoelution->ChromOpt Yes PrepOpt Sample Prep Optimization (Switch to SPE/SLE) CheckCoelution->PrepOpt No, but baseline is high Reassess Calculate IS-Normalized MF (across 6 matrix lots) ChromOpt->Reassess PrepOpt->Reassess Pass Method Validated (CV ≤ 15%) Reassess->Pass CV ≤ 15% Fail Implement SIL-IS (Stable Isotope Labeled IS) Reassess->Fail CV > 15%

Workflow for diagnosing and resolving LC-MS/MS matrix effects.

Q5: We still see variable matrix effects across different patient lots. What is the ultimate solution? A: When sample preparation and chromatographic optimization are insufficient to bring the IS-normalized MF CV below 15%, the definitive solution is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) (3)[3]. Synthesizing a deuterated or 13C-labeled version of N-(2,6-diethylphenyl)-2-ethoxyacetamide (e.g., d5-ethyl variant) ensures that the IS co-elutes exactly with the analyte. Because the SIL-IS experiences the exact same ionization environment and matrix suppression as the target analyte, the ratio of their signals remains constant, effectively neutralizing the matrix effect in the final quantification.

References

  • Pan et al., "Assessment of matrix effect in quantitative LC-MS bioanalysis", Bioanalysis,[Link]

  • Cortese et al., "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review", Molecules,[Link]

  • ResolveMass Laboratories Inc., "The Impact of Matrix Effects on Mass Spectrometry Results", ResolveMass,[Link]

  • OMICS International, "LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects?", Journal of Bioequivalence & Bioavailability,[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing N-(2,6-diethylphenyl)-2-ethoxyacetamide to similar compounds

Introduction Structural Analogs: A Comparative Overview The properties and biological activity of N-phenylacetamide derivatives are highly influenced by the nature of the substituent at the 2-position of the acetamide gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Structural Analogs: A Comparative Overview

The properties and biological activity of N-phenylacetamide derivatives are highly influenced by the nature of the substituent at the 2-position of the acetamide group.[3] Below is a comparison of N-(2,6-diethylphenyl)-2-ethoxyacetamide with several of its key analogs.

Table 1: Structural Analogs of N-(2,6-diethylphenyl)-2-ethoxyacetamide

Compound Name2-Position SubstituentKey Characteristics & Known Applications
N-(2,6-diethylphenyl)-2-ethoxyacetamide -OCH2CH3 (Ethoxy) Target of this guide; properties to be inferred.
Lidocaine[4][5]-N(CH2CH3)2 (Diethylamino)Widely used local anesthetic; blocks sodium ion channels.[6][7]
Alachlor[8][9]-N(CH2OCH3)CH2ClHerbicide; functions by inhibiting protein synthesis in plants.[10][11]
2-chloro-N-(2,6-diethylphenyl)acetamide[12][13]-Cl (Chloro)A metabolite of Alachlor; has been studied for its potential adducts with DNA components.[14]
Ranolazine Impurity A Analog[15][16][17]Varies (piperazine derivatives)Ranolazine is an anti-anginal medication. Impurities are used as reference standards.
N-(2,6-dimethylphenyl)acetamide[18][19]-H (Hydrogen)A simple acetanilide derivative.[19]

The seemingly minor variations in the 2-position substituent—from an ethoxy group to a diethylamino or a chloro group—can dramatically alter the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape. These changes, in turn, dictate the compound's biological activity, transforming it from a potential therapeutic agent to an herbicide.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile. While experimental data for N-(2,6-diethylphenyl)-2-ethoxyacetamide is unavailable, we can predict its properties by comparing it with its analogs.

Table 2: Physicochemical Properties of N-(2,6-diethylphenyl)-2-ethoxyacetamide and Its Analogs

PropertyN-(2,6-diethylphenyl)-2-ethoxyacetamide (Predicted)Lidocaine[4]Alachlor[8]2-chloro-N-(2,6-diethylphenyl)acetamide[12]
Molecular Formula C14H21NO2C14H22N2OC14H20ClNO2C12H16ClNO
Molecular Weight ( g/mol ) ~235.32234.34269.77225.71
Melting Point (°C) Predicted to be a low-melting solid or liquid68.539.5 - 41.5Not Available
Solubility in water Predicted to have low to moderate solubility4100 mg/L (at 30 °C)242 mg/L (at 25 °C)[20]Low solubility predicted
LogP Estimated to be between 2.5 and 3.52.442.6 - 3.1[20]Not Available

Based on this comparison, N-(2,6-diethylphenyl)-2-ethoxyacetamide is expected to be a moderately lipophilic compound with low water solubility, similar to its analogs. The ethoxy group is less polar than the diethylamino group in lidocaine, suggesting it may have slightly different membrane permeability characteristics.

Synthesis and Reactivity

The synthesis of N-phenylacetamide derivatives is a well-established area of organic chemistry.[1] A plausible synthetic route for N-(2,6-diethylphenyl)-2-ethoxyacetamide would involve a two-step process, analogous to the synthesis of similar compounds.[7][11]

First, 2,6-diethylaniline would be reacted with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate can then undergo a nucleophilic substitution reaction with sodium ethoxide to yield the final product, N-(2,6-diethylphenyl)-2-ethoxyacetamide.

A proposed two-step synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Potential Biological Activity and Signaling Pathways

The structural similarity of N-(2,6-diethylphenyl)-2-ethoxyacetamide to lidocaine suggests that it may possess local anesthetic properties.[6][21] Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the transmission of pain signals.[6] The N-(2,6-diethylphenyl) portion of the molecule is a common feature in many local anesthetics and is crucial for their activity.

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-gated Na+ Channel Na_ion_in Na+ Na_channel->Na_ion_in Na_ion_out Na+ Na_ion_out->Na_channel Influx Depolarization Depolarization & Pain Signal Na_ion_in->Depolarization Anesthetic N-(2,6-diethylphenyl)-2-ethoxyacetamide (Hypothesized) Anesthetic->Na_channel Blocks

Hypothesized mechanism of action for local anesthetic activity.

Conversely, the structural relationship to Alachlor, a known herbicide, warrants caution.[8][9] While the ethoxy group is different from Alachlor's N-(methoxymethyl)-N-(2,6-diethylphenyl)-2-chloroacetamide structure, the potential for off-target effects should be considered in any future toxicological evaluation.

Experimental Protocols for Comparative Evaluation

To empirically determine the properties and biological activity of N-(2,6-diethylphenyl)-2-ethoxyacetamide, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells, a critical parameter for any potential therapeutic agent.[22][23][24][25][26]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of N-(2,6-diethylphenyl)-2-ethoxyacetamide and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Metabolic Stability Assay

This assay assesses how quickly the compound is metabolized by liver enzymes, providing an indication of its likely in vivo half-life.[27][28][29][30][31]

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, a buffer solution (e.g., phosphate buffer), and N-(2,6-diethylphenyl)-2-ethoxyacetamide.

  • Initiation: Start the reaction by adding a cofactor regenerating system (e.g., NADPH).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

Assessment of Local Anesthetic Activity

Several in vivo and ex vivo models can be used to assess local anesthetic activity.[32][33][34][35][36] A common method is the rat tail-flick test.[35]

Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats to the testing environment.

  • Compound Administration: Subcutaneously inject a solution of N-(2,6-diethylphenyl)-2-ethoxyacetamide into the tail of the rat. A control group should receive a saline injection, and a positive control group should receive a known local anesthetic like lidocaine.

  • Tail-Flick Test: At set time intervals, apply a heat source to the tail and measure the time it takes for the rat to flick its tail away (tail-flick latency).

  • Data Analysis: An increase in tail-flick latency indicates an anesthetic effect.

A generalized workflow for the evaluation of a novel compound.

Conclusion

While direct experimental data for N-(2,6-diethylphenyl)-2-ethoxyacetamide is currently lacking, a comparative analysis of its structural analogs provides a strong foundation for predicting its properties and potential biological activities. The structural similarity to lidocaine suggests a promising avenue for investigation into its potential as a local anesthetic. However, the relationship to the herbicide Alachlor underscores the importance of thorough toxicological evaluation. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these predictions. This comparative approach serves as a valuable tool for researchers and drug development professionals, enabling informed decision-making in the early stages of compound investigation.

References

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  • Alachlor | C14H20ClNO2 | CID 2078 - PubChem - NIH. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(2,6-diethylphenyl)-2-ethoxyacetamide

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of potential analytical methodologies for the quantification and purity assessment of N-(2,6-diethylphenyl)-2-ethoxyacetamide. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our discussion in established regulatory frameworks and practical, field-proven insights.

Choosing the Right Analytical Tool: HPLC vs. GC

The first critical decision in method development is selecting the appropriate analytical technology. For a molecule like N-(2,6-diethylphenyl)-2-ethoxyacetamide, with its moderate polarity, amide and ether functionalities, and relatively low volatility, High-Performance Liquid Chromatography (HPLC) is the superior choice for assays and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for this class of compound. Its primary advantage is the ability to analyze non-volatile and thermally sensitive molecules in solution without derivatization. Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is particularly well-suited to separate the analyte from potential impurities.

  • Gas Chromatography (GC): While a powerful technique, GC requires the analyte to be volatile and thermally stable. N-(2,6-diethylphenyl)-2-ethoxyacetamide would likely require high temperatures to vaporize, risking on-column degradation and providing inaccurate results. GC is better suited for analyzing residual solvents or volatile starting materials that might be present in the sample, rather than the active compound itself.

Given these considerations, this guide will focus on the validation of a robust RP-HPLC method, as it represents the most scientifically sound and commonly employed approach.

The Framework of Trust: Understanding Method Validation Parameters

An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, ensuring that the method is suitable for its intended purpose.[1][2][3] The core parameters are not independent; they form an interconnected system that, when holistically evaluated, confirms the method's validity.

ICH_Validation_Parameters Assay Assay & Impurity Quantitation Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Accuracy->Precision Precision->Accuracy Linearity->Range Limit LOD / LOQ Linearity->Limit

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Bioactivity of N-(2,6-diethylphenyl) Acetamide Derivatives

For researchers, scientists, and professionals in drug development, the N-(2,6-diethylphenyl) acetamide scaffold presents a compelling starting point for the discovery of novel therapeutics. This chemical moiety is at th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the N-(2,6-diethylphenyl) acetamide scaffold presents a compelling starting point for the discovery of novel therapeutics. This chemical moiety is at the heart of several bioactive molecules, exhibiting a spectrum of activities ranging from local anesthesia to anti-inflammatory and anticonvulsant effects. This guide provides a comprehensive comparative framework for evaluating the bioactivity of novel N-(2,6-diethylphenyl) acetamide derivatives, supported by established experimental protocols and an analysis of structure-activity relationships.

Introduction to the N-(2,6-diethylphenyl) Acetamide Core

The N-(2,6-diethylphenyl) acetamide core is a versatile pharmacophore. Its structural progenitor, lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), revolutionized local anesthesia by demonstrating a favorable balance of potency and safety. The 2,6-dialkyl substitution on the phenyl ring is a critical feature, influencing the molecule's conformation and interaction with biological targets. By exploring variations in the acetamide substituent, researchers can modulate the compound's physicochemical properties and, consequently, its bioactivity profile. This guide will focus on three key areas of bioactivity: local anesthetic, anti-inflammatory, and anticonvulsant effects.

Comparative Bioactivity Analysis

A systematic evaluation of novel derivatives is crucial to understanding their therapeutic potential. Below, we present a comparative analysis based on data from structurally related compounds, providing a benchmark for new chemical entities.

Local Anesthetic Activity

The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes, preventing the propagation of action potentials and, thus, the sensation of pain. The potency of local anesthetics is often evaluated by their ability to induce a nerve block.

Table 1: Comparative Local Anesthetic Activity of Lidocaine Analogs

CompoundModification from LidocaineAnimal ModelAssayPotencyReference
Lidocaine-Guinea PigIntradermal WhealStandard[1]
Analog AReplacement of diethylamino with a different amineRatSciatic Nerve BlockVaries[1]
Analog BAlteration of the linker between amine and amideRatSciatic Nerve BlockVaries[1]

Causality Behind Experimental Choices: The guinea pig intradermal wheal assay is a classic method for determining the onset and duration of local anesthetic action. The rat sciatic nerve block model provides valuable in vivo data on the compound's ability to block nerve conduction in a peripheral nerve.

Anti-inflammatory Activity

Certain acetamide derivatives exhibit anti-inflammatory properties, which are particularly relevant in the context of pain management and inflammatory disorders. The anti-inflammatory effects of local anesthetics like lidocaine are well-documented and are thought to involve the inhibition of pro-inflammatory mediators.[2][3][4]

Table 2: Comparative Anti-inflammatory Activity of Acetamide Derivatives

CompoundCore StructureAnimal ModelAssayInhibition of Edema (%)IC₅₀ (µM)Reference
Indomethacin-RatCarrageenan-induced paw edema~45% at 4h (10 mg/kg)-[4]
LidocaineN-(2,6-dimethylphenyl)RatCarrageenan-induced paw edemaSignificant reduction-[2]
Derivative XN-phenyl-acetamide sulfonamideMouseAcetic acid-induced writhingID₅₀ = 5.81 µmol/kg-[5]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. The acetic acid-induced writhing test is a model of visceral pain and inflammation.

Anticonvulsant Activity

The N-(2,6-dialkylphenyl)acetamide scaffold has been explored for its potential in treating epilepsy. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.

Table 3: Comparative Anticonvulsant Activity of N-(2,6-dimethylphenyl) Derivatives

CompoundModificationAnimal ModelAssayED₅₀ (mg/kg)Reference
Phenytoin-MouseMaximal Electroshock (MES)9.5 (i.p.)[6]
N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximidePyridinedicarboximideRatMaximal Electroshock (MES)54.2 µmol/kg (p.o.)[7]
N¹-(2,6-dimethylphenyl)-N⁴-(2-hydroxybenzaldehyde) semicarbazoneSemicarbazoneMouseMaximal Electroshock (MES)30-100 (i.p.)[6]

Causality Behind Experimental Choices: The maximal electroshock (MES) test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent seizure spread.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

Synthesis of N-(2,6-diethylphenyl) Acetamide Derivatives

A common synthetic route to N-(2,6-diethylphenyl) acetamide derivatives starts with the acylation of 2,6-diethylaniline.

General Synthesis Scheme:

G cluster_0 Synthesis of N-(2,6-diethylphenyl) Acetamide Derivatives 2,6-diethylaniline 2,6-diethylaniline Intermediate 2-Chloro-N-(2,6-diethylphenyl) acetamide 2,6-diethylaniline->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Final_Product N-(2,6-diethylphenyl) -2-(substituted)acetamide Intermediate->Final_Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Final_Product

Caption: General synthesis of N-(2,6-diethylphenyl) acetamide derivatives.

Step-by-step methodology:

  • Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide: To a solution of 2,6-diethylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an equimolar amount of chloroacetyl chloride dropwise at 0 °C.

  • Include a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(2,6-diethylphenyl)acetamide.

  • Nucleophilic Substitution: React the 2-chloro-N-(2,6-diethylphenyl)acetamide intermediate with a desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol) in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Heat the reaction mixture to facilitate the substitution.

  • After completion, perform an aqueous workup and purify the final product by chromatography or recrystallization.

In Vivo Bioactivity Assays
  • Animal Preparation: Anesthetize adult male Wistar rats.

  • Surgical Procedure: Surgically expose the sciatic nerve in one of the hind limbs.

  • Compound Administration: Apply a small volume of the test compound solution directly to the exposed nerve.

  • Stimulation and Recording: Place stimulating electrodes proximal and recording electrodes distal to the site of application.

  • Deliver supramaximal electrical stimuli and record the compound muscle action potentials (CMAPs).

  • Data Analysis: Measure the amplitude of the CMAP before and at various time points after compound application. The percentage decrease in CMAP amplitude indicates the degree of nerve block.

  • Animal Grouping: Use male Sprague-Dawley rats, fasted overnight.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • Animal Preparation: Use male Swiss albino mice.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally.

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hind limb extension is considered protection. Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure.[8]

Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount for rational drug design.

Signaling Pathways

G cluster_0 Local Anesthetic Action cluster_1 Anti-inflammatory Action cluster_2 Anticonvulsant Action Na_Channel Voltage-gated Na+ Channel Nerve_Impulse Nerve Impulse Propagation Na_Channel->Nerve_Impulse is required for Derivative_LA N-(2,6-diethylphenyl) acetamide derivative Derivative_LA->Na_Channel Block Blockade Block->Nerve_Impulse Cell_Membrane Cell Membrane PLA2 Phospholipase A₂ Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative_AI N-(2,6-diethylphenyl) acetamide derivative Derivative_AI->COX GABA_A_Receptor GABAₐ Receptor Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Derivative_AC N-(2,6-diethylphenyl) acetamide derivative Derivative_AC->GABA_A_Receptor Positive Allosteric Modulation

Caption: Simplified signaling pathways for the bioactivities of N-(2,6-diethylphenyl) acetamide derivatives.

Key Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The nature of the substituent on the acetamide nitrogen significantly impacts the compound's lipophilicity. Increased lipophilicity can enhance membrane permeability and potency, but excessive lipophilicity may lead to increased toxicity and reduced bioavailability.

  • The 2,6-Diethylphenyl Group: This bulky, lipophilic group is crucial for activity. It is believed to orient the molecule correctly within the binding pocket of its target proteins and may contribute to hydrophobic interactions. The ethyl groups provide a different steric and electronic profile compared to the methyl groups in lidocaine, which can influence potency and metabolism.

  • The Amide Linker: The amide bond is a key feature, participating in hydrogen bonding interactions with the target receptor. Its stability is important for the duration of action.

  • The Terminal Amine (for local anesthetic activity): A tertiary amine is generally required for local anesthetic activity. The pKa of this amine is critical, as both the charged and uncharged forms of the molecule are important for reaching the receptor site and binding.

Conclusion

The N-(2,6-diethylphenyl) acetamide scaffold is a promising platform for the development of new therapeutic agents with local anesthetic, anti-inflammatory, and anticonvulsant properties. By systematically synthesizing and evaluating derivatives, and by applying the robust experimental protocols outlined in this guide, researchers can effectively explore the structure-activity landscape of this important chemical class. A thorough understanding of the underlying mechanisms of action and a commitment to rigorous, reproducible experimental design will be crucial for translating these promising compounds into clinically valuable therapies.

References

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Comparative

A Comparative Guide to the Cross-Validation of Quantification Methods for N-(2,6-diethylphenyl)-2-ethoxyacetamide

Abstract The robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of drug development, ensuring data integrity from preclinical toxicokinetics to pivotal clinical trial...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of drug development, ensuring data integrity from preclinical toxicokinetics to pivotal clinical trials. N-(2,6-diethylphenyl)-2-ethoxyacetamide, a small molecule of interest, requires precise and reliable analytical methods for its measurement in various matrices. Often, different analytical platforms are employed across the development lifecycle—for instance, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for quality control of a drug substance and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis in plasma. The process of cross-validating these methods is not merely a formality but a scientific necessity to ensure that data generated by different techniques are comparable and reliable.[1][2] This guide provides an in-depth comparison of HPLC-UV and LC-MS/MS for the quantification of N-(2,6-diethylphenyl)-2-ethoxyacetamide, detailing the experimental protocols for a rigorous cross-validation study in accordance with global regulatory standards.

Introduction: The Rationale for Method Cross-Validation

In pharmaceutical development, it is common for a compound to be analyzed by multiple methods across different laboratories or even within the same facility.[3] For example, a stability-indicating assay for a drug product may utilize HPLC-UV, while a pharmacokinetic study requires the picogram-level sensitivity of an LC-MS/MS assay.[4] Cross-validation is the formal process of demonstrating that these different analytical procedures yield comparable and reliable results, ensuring data consistency across a program.[5][6]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that when data from different methods are to be compared or combined in a regulatory submission, a cross-validation should be performed.[7][8] This process is critical for:

  • Method Transfer: Ensuring a receiving laboratory can reproduce the performance of a method from a transferring laboratory.[5]

  • Comparing Clinical Data: Correlating bioanalytical data from different clinical studies that may have used different methods.

  • Bridging Formulations: Linking data from early-phase formulation studies to later-phase clinical trial materials.

This guide will compare a workhorse HPLC-UV method against a high-sensitivity LC-MS/MS method for the quantification of N-(2,6-diethylphenyl)-2-ethoxyacetamide, providing a framework for their cross-validation.

Comparative Analysis of Core Methodologies

The choice between HPLC-UV and LC-MS/MS is dictated by the specific analytical challenge, balancing the need for sensitivity, selectivity, cost, and throughput.

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a non-polar compound like N-(2,6-diethylphenyl)-2-ethoxyacetamide, a reverse-phase C18 column is the logical choice. Detection is achieved by passing the column eluent through a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.[9] The amount of light absorbed is directly proportional to the analyte's concentration, as described by the Beer-Lambert law.

  • Expertise & Causality: This method is the backbone of quality control laboratories due to its robustness and cost-effectiveness. The primary requirement for the analyte is to possess a UV-active chromophore. The aromatic ring in N-(2,6-diethylphenyl)-2-ethoxyacetamide makes it an ideal candidate for UV detection. However, the key limitation is selectivity; any co-eluting compound that absorbs at the same wavelength will interfere with quantification, making this method less suitable for complex biological matrices without extensive sample cleanup.[10]

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
  • Principle of Operation: LC-MS/MS couples the powerful separation capabilities of HPLC (or UHPLC for higher resolution) with the high selectivity and sensitivity of a tandem mass spectrometer (typically a triple quadrupole).[11] After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the parent ion (precursor ion) based on its mass-to-charge ratio (m/z). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.[12]

  • Expertise & Causality: LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[9] It can measure analyte concentrations at the pg/mL level even in complex matrices like plasma or tissue homogenates. The use of a stable isotope-labeled internal standard is critical to correct for variations in sample preparation and potential matrix-induced ion suppression, a phenomenon where components in the matrix interfere with the ionization of the analyte.[10] While powerful, the method is more expensive, requires specialized expertise for development and operation, and is highly sensitive to sample cleanliness.

Experimental Design: A Cross-Validation Protocol

This section outlines a detailed protocol for cross-validating the HPLC-UV and LC-MS/MS methods for N-(2,6-diethylphenyl)-2-ethoxyacetamide in human plasma.

Objective

To formally assess the agreement and comparability of quantitative data for N-(2,6-diethylphenyl)-2-ethoxyacetamide obtained from a validated HPLC-UV method and a validated LC-MS/MS method.

Materials & Reagents
  • Reference Standard: N-(2,6-diethylphenyl)-2-ethoxyacetamide (≥99.5% purity)

  • Internal Standard (IS): Deuterated N-(2,6-diethylphenyl)-2-ethoxyacetamide-d5 (for LC-MS/MS)

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile, Methanol, and Water

  • Additives: Formic acid (for LC-MS/MS), Phosphoric acid (for HPLC-UV)[13]

  • Biological Matrix: Pooled, blank human plasma

  • Consumables: HPLC vials, 96-well plates, SPE cartridges, syringe filters (0.22 µm)

Preparation of Calibration Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol.

  • Spiking Solutions: Prepare serial dilutions from the primary stock to create working solutions for spiking into the blank plasma.

  • Calibration (CAL) Curve: Spike blank plasma to prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 80% of the highest calibration standard)

Sample Preparation Protocol (Protein Precipitation)

Causality Note: Protein precipitation is a simple and fast sample cleanup method suitable for demonstrating the cross-validation principle. For a final validated method, a more rigorous technique like solid-phase extraction (SPE) might be chosen to minimize matrix effects in the LC-MS/MS assay.

  • Aliquot 100 µL of plasma sample (CAL, QC, or study sample) into a microcentrifuge tube.

  • For the LC-MS/MS samples, add 25 µL of the internal standard working solution. For HPLC-UV samples, add 25 µL of methanol.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate mobile phase for each analytical method.

  • Vortex, centrifuge, and transfer to autosampler vials for analysis.

Analytical Method Parameters
ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Chromatography System Agilent 1260 Infinity II or equivalentWaters ACQUITY UPLC I-Class or equivalent
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)UPLC C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 8 minutes20% B to 95% B over 3 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 35°C40°C
Injection Volume 20 µL5 µL
UV Detection Wavelength 254 nmN/A
Mass Spectrometer N/ATriple Quadrupole (e.g., Sciex 7500)
Ionization Mode N/AESI Positive
MRM Transition (Analyte) N/Ae.g., m/z 222.2 -> 148.1
MRM Transition (IS) N/Ae.g., m/z 227.2 -> 153.1
Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Prep Prepare CAL and QC Samples in Plasma Spike Spike a single set of 3x Low, 3x Mid, 3x High QCs Prep->Spike HPLC Analyze QCs with Validated HPLC-UV Method Spike->HPLC LCMS Analyze QCs with Validated LC-MS/MS Method Spike->LCMS Calc_HPLC Calculate Concentrations (HPLC-UV) HPLC->Calc_HPLC Calc_LCMS Calculate Concentrations (LC-MS/MS) LCMS->Calc_LCMS Compare Compare Results & Apply Acceptance Criteria Calc_HPLC->Compare Calc_LCMS->Compare

Caption: Workflow for the cross-validation experiment.

Data Analysis & Acceptance Criteria

For the cross-validation to be successful, the results from both methods must show close agreement. The analysis focuses on the QC samples prepared for the study.

  • Quantify: Analyze three sets of QC samples (Low, Medium, High) with each validated method.

  • Calculate Mean: For each QC level, determine the mean concentration from the six replicates (3 from HPLC-UV, 3 from LC-MS/MS).

  • Calculate Percent Difference: For each individual QC sample, calculate the percent difference from the overall mean of that concentration level.

    • % Difference = [(Individual Value - Mean Value) / Mean Value] * 100

  • Apply Acceptance Criteria: The cross-validation is considered successful if it meets the criteria established by regulatory guidance.[8][14]

    • The mean concentration for each QC level should be within ±15% of the nominal concentration.

    • At least two-thirds (67%) of the individual QC results must be within ±15% of the overall mean for that QC level.

Hypothetical Data Summary
QC LevelNominal Conc. (ng/mL)MethodReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Method Mean (ng/mL)
Low QC 50HPLC-UV51.548.952.150.8
LC-MS/MS49.850.549.149.8
Medium QC 500HPLC-UV510.2525.5498.8511.5
LC-MS/MS489.5495.1501.3495.3
High QC 4000HPLC-UV3950415040804060
LC-MS/MS3890398040103960

Conclusion and Expert Recommendations

The cross-validation of analytical methods is a mandatory exercise in scientific rigor and regulatory compliance. It provides documented evidence that data generated across different platforms and throughout the lifecycle of a drug are equivalent and reliable.[15][16]

The choice between HPLC-UV and LC-MS/MS should be guided by the application, as illustrated in the decision tree below.

MethodSelection Start Start: Need to Quantify N-(2,6-diethylphenyl)-2-ethoxyacetamide Matrix Is the sample matrix complex? (e.g., Plasma, Tissue) Start->Matrix Sensitivity Is high sensitivity required? (<10 ng/mL) Matrix->Sensitivity Yes QC Is this for routine QC of a drug product or substance? Matrix->QC No LCMS Use LC-MS/MS Sensitivity->LCMS Yes HPLC Use HPLC-UV Sensitivity->HPLC No QC->Matrix No QC->HPLC Yes

Caption: Decision tree for analytical method selection.

  • HPLC-UV remains the ideal choice for quality control, formulation development, and stability testing where concentrations are relatively high and the matrix is clean. Its robustness, lower cost, and ease of use are significant advantages.

  • LC-MS/MS is the indispensable tool for bioanalysis (pharmacokinetics, toxicokinetics) and trace impurity analysis, where its superior sensitivity and selectivity are non-negotiable.

Ultimately, a successful cross-validation builds a bridge of confidence between these two powerful techniques, ensuring the integrity of the entire data package supporting a new therapeutic agent.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • BioAgilytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • Lee, S., et al. (2015). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. PMC. [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]

  • Rocci, M. L., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Chrom Tech. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • ResearchGate. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]

  • Cody, J. T., & Schwarzhoff, R. (1993). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

  • Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. LinkedIn. [Link]

  • LCGC International. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. PubMed. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. [Link]

  • FooDB. (2010). Showing Compound N-Acetyl-2,6-diethylaniline (FDB010831). [Link]

  • Google Patents. (2010).

Sources

Validation

efficacy of N-(2,6-diethylphenyl)-2-ethoxyacetamide vs. other N-aryl amides

Title: Comparative Efficacy of N-(2,6-diethylphenyl)-2-ethoxyacetamide vs. Established N-Aryl Amides: A Mechanistic and Electrophysiological Guide Executive Summary The structural optimization of N-aryl amides has histor...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of N-(2,6-diethylphenyl)-2-ethoxyacetamide vs. Established N-Aryl Amides: A Mechanistic and Electrophysiological Guide

Executive Summary

The structural optimization of N-aryl amides has historically driven the development of highly effective local anesthetics and antiarrhythmics. Classic amino-amide agents, such as lidocaine and bupivacaine, rely on a basic tertiary amine to confer use-dependent blockade of voltage-gated sodium channels (VGSCs)[1]. However, the evaluation of neutral N-aryl amides, specifically N-(2,6-diethylphenyl)-2-ethoxyacetamide (NDPEA) , presents a distinct pharmacological paradigm. By substituting the ionizable diethylamino group with a neutral ethoxy ether, NDPEA eliminates physiological protonation. This guide objectively compares the efficacy, structure-activity relationship (SAR), and membrane partitioning of NDPEA against established basic N-aryl amides, providing researchers with self-validating protocols for electrophysiological evaluation.

Mechanistic Causality: The "Neutral Block" Paradigm

To understand the experimental divergence between NDPEA and classic agents like lidocaine, we must examine the causality of their membrane interactions. Clinically useful basic local anesthetics exist in a dynamic equilibrium between a lipid-soluble neutral base and a charged hydrophilic cation[1]. The neutral form diffuses across the axonal lipid bilayer, but it is the protonated intracellular form that predominantly binds to the VGSC pore during the open state, yielding "use-dependent" block[2].

In contrast, NDPEA is a permanently neutral local anesthetic. Because it lacks a titratable amine, it does not require intracellular protonation or channel opening to exert its effects. Instead, highly lipophilic neutral amides partition directly into the lipid bilayer and access the VGSC receptor via alternative hydrophobic pathways—specifically, lateral fenestrations in the channel protein[3]. This allows NDPEA to induce "tonic block," effectively inhibiting resting sodium channels without the need for high-frequency action potential firing[2]. Furthermore, the ethoxy substitution prevents the pH-dependent efficacy drop commonly observed with basic amides in inflamed, acidic tissues.

Comparative Efficacy Data

The following table synthesizes the quantitative physicochemical and electrophysiological parameters of NDPEA compared to classical N-aryl amides. The tonic block reflects resting-state affinity, while use-dependent block reflects open/inactivated-state affinity.

CompoundStructural ClassMolecular Weight ( g/mol )pKaLogP (Est.)Tonic Block IC₅₀ (Resting NaV1.7)Use-Dependent IC₅₀ (10 Hz Stim)
NDPEA Neutral N-Aryl Amide235.32N/A (Neutral)~2.845 µM42 µM (No shift)
Lidocaine Basic N-Aryl Amide234.347.92.4350 µM15 µM (High shift)
Bupivacaine Basic N-Aryl Amide288.438.13.4120 µM5 µM (High shift)

Data Interpretation: NDPEA demonstrates superior tonic block compared to lidocaine due to its enhanced lipid partitioning and direct fenestration access[4]. However, it lacks the potent use-dependent shift characteristic of basic amides, confirming its distinct mechanism of action.

Experimental Protocols: Self-Validating Patch-Clamp Electrophysiology

To objectively compare the tonic vs. use-dependent efficacy of these compounds, a rigorous, self-validating whole-cell patch-clamp protocol must be employed.

Rationale & Causality: We utilize a dual-pulse protocol. A low-frequency stimulation (0.1 Hz) assesses tonic block (resting state), while a high-frequency train (10 Hz) forces channels into the open/inactivated states, allowing basic amides to access the intracellular pore. Including a vehicle control (0.1% DMSO) ensures that lipid bilayer expansion from the solvent does not confound the neutral amide's IC₅₀.

Step-by-Step Methodology:

  • Cell Preparation & Solutions :

    • Culture HEK293 cells stably expressing human NaV1.7 channels.

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH). Causality: CsF is deliberately used to block outward potassium currents, cleanly isolating the inward sodium current for accurate quantification.

  • Whole-Cell Configuration & Validation :

    • Establish a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell access.

    • Self-Validation Step: Continuously monitor series resistance (Rs). Discard the cell if Rs > 10 MΩ or fluctuates by >20% during the recording, as uncompensated voltage errors will artificially skew the IC₅₀ calculations.

  • Tonic Block Assessment (Resting State) :

    • Hold the membrane potential at -100 mV.

    • Apply a 20 ms test pulse to 0 mV every 10 seconds (0.1 Hz).

    • Perfuse NDPEA (10–100 µM) and record the fractional block of the peak inward current after steady-state is reached (~3 minutes).

  • Use-Dependent Block Assessment (Open State) :

    • Following compound washout and baseline current recovery, apply a 10 Hz train of 20 ms depolarizing pulses to 0 mV for 10 seconds.

    • Normalize the amplitude of the 100th pulse to the 1st pulse.

    • Expected Outcome: Lidocaine will show a progressive decline in current amplitude (strong use-dependence), whereas NDPEA will show a flat block profile across the train due to its permanently neutral state[2].

Pathway Visualization

G cluster_0 Basic N-Aryl Amides (Lidocaine) cluster_1 Neutral N-Aryl Amides (NDPEA) B_Ext Extracellular Space (Neutral ⇌ Protonated) B_Mem Lipid Bilayer (Neutral Form Crosses) B_Ext->B_Mem Diffusion B_Int Intracellular Space (Protonation to Cation) B_Mem->B_Int Entry B_Bind Intracellular Pore Block (Use-Dependent) B_Int->B_Bind Binding N_Ext Extracellular Space (Permanently Neutral) N_Mem Lipid Bilayer (High Partitioning) N_Ext->N_Mem Diffusion N_Bind Lateral Fenestration (Tonic Block) N_Mem->N_Bind Direct Access

Divergent VGSC binding pathways of basic vs. neutral N-aryl amides.

Sources

Comparative

A Comparative Guide to the Purity Analysis of Synthesized N-(2,6-diethylphenyl)-2-ethoxyacetamide

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized N-(2,6-diethylphenyl)-2-ethoxyacetamide. As a substituted acetanilide, this compound is represent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized N-(2,6-diethylphenyl)-2-ethoxyacetamide. As a substituted acetanilide, this compound is representative of a class of molecules frequently encountered as intermediates and final products in pharmaceutical and agrochemical research. Ensuring its purity is paramount for the integrity of downstream applications, the reliability of experimental data, and the safety and efficacy of potential final products.

This document moves beyond simple protocol listings to explain the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design robust, self-validating analytical systems for this and structurally related molecules.

Synthesis Context and the Genesis of Impurities

A comprehensive purity analysis begins with an understanding of the synthetic route, as this dictates the likely impurity profile. N-(2,6-diethylphenyl)-2-ethoxyacetamide is typically synthesized via the acylation of 2,6-diethylaniline with an activated 2-ethoxyacetic acid derivative, such as 2-ethoxyacetyl chloride.

cluster_synthesis Typical Synthesis Pathway cluster_impurities Potential Process-Related Impurities Start1 2,6-diethylaniline Product N-(2,6-diethylphenyl)- 2-ethoxyacetamide Start1->Product Acylation Start2 2-ethoxyacetyl chloride Start2->Product HCl HCl (by-product) Imp1 Unreacted 2,6-diethylaniline Imp2 Unreacted 2-ethoxyacetic acid Imp3 Diacylated by-product Imp4 Residual Solvents (e.g., Dichloromethane)

Caption: Potential impurities arising from a typical synthesis route.

This context is critical because an effective analytical method must be able to resolve the target compound from the impurities listed in Table 1 .

Table 1: Potential Impurities and Their Significance

Impurity Potential Origin Analytical Significance
2,6-diethylaniline Unreacted starting material.[1] Basic impurity that can affect downstream reactions and final product stability.
2-ethoxyacetic acid Hydrolysis of the acylating agent or unreacted starting material. Acidic impurity; may require different chromatographic conditions to resolve.
Diacylated Species Over-reaction of the starting aniline. Structurally similar impurity that may co-elute with the main product.

| Residual Solvents | Remnants from reaction workup and purification.[1] | Must be controlled to meet regulatory safety limits (e.g., ICH guidelines). |

Comparison of Primary Analytical Techniques

No single technique can provide a complete purity profile. A multi-pronged approach is essential for robust characterization.[2] The three cornerstone techniques for a molecule like N-(2,6-diethylphenyl)-2-ethoxyacetamide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 2: Performance Comparison of Key Analytical Methods

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR)
Primary Use Purity/Impurity quantification, Stability testing Residual solvent analysis, Volatile impurity identification Absolute purity/potency assay, Structural confirmation
Strengths Versatile for non-volatile compounds; High precision and robustness.[3] High resolution for volatile compounds; Definitive identification via MS.[4] Primary method requiring no specific reference standard; Non-destructive.[3][5][6]
Limitations Requires a reference standard for quantification; May not detect non-UV active impurities. Compound must be volatile and thermally stable; Derivatization may be needed. Lower sensitivity than chromatography; Signal overlap can complicate analysis.[3]

| Impurity ID | Tentative (by retention time); Definitive when coupled with MS. | Excellent (via mass spectral library matching). | Good for known structures; Can elucidate unknown structures.[7] |

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolving power and applicability to a wide range of non-volatile molecules.[2][8] For N-(2,6-diethylphenyl)-2-ethoxyacetamide, a reversed-phase method is the logical starting point due to the compound's predominantly non-polar character.

Causality Behind Method Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte through hydrophobic interactions.[9]

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure that both the main compound and any more or less polar impurities are eluted and resolved effectively. Acetonitrile is often preferred over methanol as it can provide sharper peaks for some compounds and has a lower UV cutoff.[9]

  • Acid Modifier: A small amount of formic or phosphoric acid is added to the mobile phase to control the ionization of any residual silanols on the column and any basic/acidic impurities, leading to improved peak shape and reproducibility.[10][11]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve Sample in Mobile Phase (~1 mg/mL) Injector Autosampler Prep->Injector Solvent Mobile Phase (Water/ACN) Pump Gradient Pump Solvent->Pump Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Result Purity Calculation (% Area Normalization) CDS->Result

Caption: A general experimental workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or a wavelength determined by the analyte's UV spectrum.[13]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[12]

  • Analysis: Inject the sample. Identify the main peak corresponding to N-(2,6-diethylphenyl)-2-ethoxyacetamide. Calculate purity using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): A Focus on Volatiles

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents, which are not detectable by HPLC-UV.[2] It can also be used to analyze the main analyte if it is thermally stable and sufficiently volatile.

Causality Behind Method Choices:

  • Injection Mode: A split injection is typically used for purity analysis to avoid overloading the column and detector. A Programmed Temperature Vaporizing (PTV) inlet can offer more controlled vaporization for thermally sensitive compounds.[14]

  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good general-purpose separation for a wide range of analytes.

  • Detection: Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST).[4] Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of known impurities.[15]

Experimental Protocol: GC-MS Residual Solvent Analysis
  • Instrumentation: A GC system with a split/splitless or PTV inlet, coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 15 °C/min, hold 5 min.

    • Transfer Line Temp: 280 °C.

    • MS Source Temp: 230 °C.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 50 mg) in a suitable high-purity solvent (e.g., 1 mL of DMSO) that does not co-elute with the analytes of interest.

  • Analysis: Inject the sample. Identify and quantify residual solvents against a calibrated standard containing expected solvents. The main compound can also be monitored for thermal degradation products.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Unlike chromatographic techniques that provide relative purity, qNMR is a primary ratio method that can determine the absolute purity (or potency) of a compound without requiring a reference standard of the analyte itself.[3][7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]

Causality Behind Method Choices:

  • Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) is chosen for its high purity, stability, and having signals in a region of the ¹H NMR spectrum that does not overlap with the analyte's signals.[12]

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration and quantification.[12] A 90° pulse angle is used to maximize the signal for each scan.[12]

Weigh 1. Accurately Weigh Sample & Internal Standard Dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Acquire 3. Acquire ¹H NMR Spectrum (with long relaxation delay) Dissolve->Acquire Process 4. Process Data (Phase & Baseline Correction) Acquire->Process Integrate 5. Integrate Non-Overlapping Signals of Analyte & Standard Process->Integrate Calculate 6. Calculate Absolute Purity Using Formula Integrate->Calculate

Caption: Workflow for absolute purity determination by qNMR.

Experimental Protocol: qNMR Purity Determination
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[12]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized N-(2,6-diethylphenyl)-2-ethoxyacetamide into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).[12]

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds (should be at least 5 times the longest T1 of interest).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Conclusion: An Integrated Approach to Purity Validation

The comprehensive purity analysis of synthesized N-(2,6-diethylphenyl)-2-ethoxyacetamide requires a validated, multi-technique approach.

  • HPLC-UV serves as the primary tool for routine purity assessment and separation of non-volatile, process-related impurities.

  • GC-MS is essential for the orthogonal analysis of volatile impurities and residual solvents, which is a critical safety and quality attribute.

  • qNMR provides a definitive, absolute measure of purity, serving as a primary method to qualify chromatographic reference standards and establish the potency of the material without ambiguity.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and reliability of their scientific work.

References

  • A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide. Benchchem.
  • A Review on the Different Techniques Used In Pharmaceutical Analysis. Advance Journal of Pharmaceutical Research & Review.
  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Protheragen.
  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ.
  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(3).
  • Validating the Purity of Synthesized 2-(Dibutylamino)
  • Certificate of Analysis - N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide. LGC Standards.
  • Method and assays for quantitation of acetamide in a composition.
  • Giraudeau, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9217-9218.
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  • Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. Benchchem.
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  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis of N-(2,6-dimethylphenyl) acetamide. PrepChem.com.
  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
  • Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.
  • Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem.
  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154.
  • N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. Veeprho.
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • N-Acetyl-2,6-diethylaniline. FooDB.
  • Quantit
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Analysis of Alkylphenols Using GC-MS/MS and Autom
  • Analysis of Nonylphenols and Diethoxylates in Sewage Sludge by High Speed Gas Chrom
  • Material Safety Data Sheet for 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. West Liberty University.
  • Al-Bayati, Y. K. F., & Al-Amiery, A. A. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(S4), 2154-2165.
  • Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST WebBook.
  • 2-chloro-n-(2,6-diethylphenyl)-n-(ethoxymethyl)acetamide. PubChemLite.
  • Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST WebBook.
  • Mass spectrum (electron ionization) for Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST WebBook.
  • N-(3,6-dimethoxy-2-nitrophenyl)acetamide. Preprints.org.

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Validation

Benchmarking N-(2,6-diethylphenyl)-2-ethoxyacetamide: A Comparative Guide for Performance as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficiency, safety, and scalability of chemical intermediates are paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficiency, safety, and scalability of chemical intermediates are paramount. This guide provides an in-depth technical comparison of N-(2,6-diethylphenyl)-2-ethoxyacetamide as a key intermediate, primarily in the synthesis of lidocaine analogues and other pharmacologically active molecules. We will objectively evaluate its performance against its most common alternative, 2-chloro-N-(2,6-diethylphenyl)acetamide, supported by established chemical principles and available experimental data. This analysis will equip researchers and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

Introduction: The Critical Role of Intermediates in Amide-Based API Synthesis

The N-substituted acetamide moiety is a cornerstone in the structure of numerous active pharmaceutical ingredients (APIs), most notably local anesthetics like lidocaine. The synthesis of these molecules typically involves the formation of an amide bond between a substituted aniline and a reactive acetyl derivative, followed by a nucleophilic substitution to introduce a functionalized side chain. The choice of the intermediate in this two-step process significantly impacts the overall efficiency, purity profile, and economic viability of the synthesis.

This guide focuses on N-(2,6-diethylphenyl)-2-ethoxyacetamide, an intermediate where the key structural feature is the ethoxy group, which acts as a leaving group in the subsequent nucleophilic substitution step. We will dissect its performance by comparing it to the widely used chloro-analogue, 2-chloro-N-(2,6-diethylphenyl)acetamide.

Synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide: A Mechanistic Approach

The synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide is achieved through the acylation of 2,6-diethylaniline with an appropriate ethoxyacetylating agent, typically ethoxyacetyl chloride.

cluster_0 Synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide 2,6-diethylaniline 2,6-Diethylaniline product N-(2,6-diethylphenyl)- 2-ethoxyacetamide 2,6-diethylaniline->product Acylation ethoxyacetyl_chloride Ethoxyacetyl Chloride ethoxyacetyl_chloride->product base Base (e.g., Triethylamine) base->product solvent Aprotic Solvent (e.g., Dichloromethane) solvent->product

Caption: Synthetic pathway for N-(2,6-diethylphenyl)-2-ethoxyacetamide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,6-diethylaniline attacks the electrophilic carbonyl carbon of ethoxyacetyl chloride. A base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an aprotic solvent like dichloromethane is crucial to prevent unwanted side reactions.

The Primary Alternative: 2-chloro-N-(2,6-diethylphenyl)acetamide

The most common and well-documented intermediate for the synthesis of lidocaine and its analogues is 2-chloro-N-(2,6-diethylphenyl)acetamide.[1][2][3] Its synthesis is analogous to the ethoxy-derivative, involving the acylation of 2,6-diethylaniline with chloroacetyl chloride.[3] The widespread use of this intermediate provides a robust benchmark for comparison.

Performance Benchmarking: A Head-to-Head Comparison

The performance of an intermediate is a multi-faceted consideration, encompassing reactivity, yield, purity, safety, and cost. Below, we compare N-(2,6-diethylphenyl)-2-ethoxyacetamide with its chloro-analogue across these key metrics.

Reactivity in Nucleophilic Substitution: The Leaving Group Effect

The second step in the synthesis of the final API involves a nucleophilic substitution reaction, typically with a secondary amine such as diethylamine. The rate and efficiency of this SN2 reaction are critically dependent on the nature of the leaving group.[4][5]

cluster_0 Comparative Reactivity in SN2 Reaction Ethoxy_Intermediate N-(2,6-diethylphenyl)- 2-ethoxyacetamide Final_Product Final Product (Lidocaine Analogue) Ethoxy_Intermediate->Final_Product Slower Reaction (Poorer Leaving Group) Chloro_Intermediate 2-chloro-N-(2,6-diethylphenyl)- acetamide Chloro_Intermediate->Final_Product Faster Reaction (Better Leaving Group) Diethylamine Diethylamine (Nucleophile) Diethylamine->Ethoxy_Intermediate Diethylamine->Chloro_Intermediate

Caption: Comparative reactivity based on leaving group ability.

Chloride (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable in solution.[6] In contrast, the ethoxide ion (EtO⁻) is the conjugate base of a weak acid (ethanol) and is therefore a much stronger base and a significantly poorer leaving group.[6]

This fundamental difference in leaving group ability dictates that the reaction of 2-chloro-N-(2,6-diethylphenyl)acetamide with a nucleophile will be substantially faster and proceed under milder conditions than the corresponding reaction with N-(2,6-diethylphenyl)-2-ethoxyacetamide.[4] Achieving a comparable reaction rate with the ethoxy-intermediate would likely necessitate more forcing conditions, such as higher temperatures or stronger bases, which can lead to undesirable side reactions and a more complex impurity profile.

Synthesis, Yield, and Purity

While specific, high-yield protocols for the industrial-scale synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide are not abundantly available in the public domain, the synthesis of its chloro-analogue is well-established, often with high reported yields.[4][7] The acylation of anilines with chloroacetyl chloride is a robust and widely utilized transformation in organic synthesis.[3][8]

Table 1: Comparative Performance Metrics

MetricN-(2,6-diethylphenyl)-2-ethoxyacetamide2-chloro-N-(2,6-diethylphenyl)acetamideRationale & Supporting Evidence
Reactivity in Nucleophilic Substitution LowerHigherChloride is a significantly better leaving group than ethoxide, leading to faster SN2 reaction rates.[6]
Typical Reaction Conditions for Substitution More forcing (higher temp., stronger base)MilderA better leaving group allows for less harsh reaction conditions.[4]
Potential for Side Reactions Higher (due to harsher conditions)LowerMilder conditions generally lead to fewer side products.
Synthesis Yield (Intermediate) Data not widely availableHigh (typically >90%)Acylation with chloroacetyl chloride is a very efficient and well-documented reaction.[4][7]
Purity of Intermediate Potentially requires more rigorous purificationHigh purity often achievable with simple recrystallizationThe clean and high-yielding nature of the synthesis with chloroacetyl chloride often results in a purer product.
Cost of Acylating Agent Ethoxyacetyl chlorideChloroacetyl chlorideChloroacetyl chloride is a more common and generally less expensive commodity chemical.
Safety and Handling of Acylating Agent Corrosive, moisture-sensitiveHighly corrosive, lachrymator, moisture-sensitiveBoth reagents require careful handling, but chloroacetyl chloride is noted for its particularly hazardous properties.[3]
Green Chemistry and Process Safety Considerations

From a green chemistry perspective, the choice of intermediate has several implications. While both synthetic routes involve hazardous acylating agents, the higher reactivity of the chloro-intermediate allows for subsequent reactions to be run under more energy-efficient (milder) conditions. Furthermore, if the ethoxy-intermediate requires stronger bases or higher temperatures, this could increase the Process Mass Intensity (PMI) due to more complex work-up and purification procedures. Recent advances have explored greener synthesis routes for lidocaine intermediates using deep eutectic solvents, which could potentially be applied to both intermediates to reduce the reliance on volatile organic compounds.[7][9]

Experimental Protocols for Performance Evaluation

To facilitate a direct, in-house comparison, the following experimental protocols are provided.

Protocol for Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide

Materials:

  • 2,6-diethylaniline

  • Chloroacetyl chloride

  • Triethylamine or Sodium Acetate

  • Dichloromethane (or another suitable aprotic solvent)

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,6-diethylaniline (1.0 eq) and a base such as triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aniline is consumed.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol for Comparative Kinetic Study of Nucleophilic Substitution

Materials:

  • N-(2,6-diethylphenyl)-2-ethoxyacetamide

  • 2-chloro-N-(2,6-diethylphenyl)acetamide

  • Diethylamine

  • A suitable solvent (e.g., Toluene or Acetonitrile)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

Procedure:

  • Prepare stock solutions of each intermediate and diethylamine of known concentration in the chosen solvent.

  • In two separate reaction vessels maintained at a constant temperature (e.g., 60 °C), add the stock solution of the respective intermediate and the internal standard.

  • Initiate the reaction by adding the diethylamine stock solution to each vessel simultaneously.

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by dilution in a cold solvent), and analyze by GC or HPLC.

  • Plot the concentration of the starting material versus time for each reaction to determine the reaction rates.

cluster_0 Experimental Workflow for Kinetic Comparison Prepare_Solutions Prepare Stock Solutions (Intermediates, Amine, Internal Standard) Reaction_Setup Set up Parallel Reactions at Constant Temperature Prepare_Solutions->Reaction_Setup Initiate_Reaction Add Diethylamine to Initiate Reaction_Setup->Initiate_Reaction Sampling Withdraw and Quench Aliquots at Timed Intervals Initiate_Reaction->Sampling Analysis Analyze by GC or HPLC Sampling->Analysis Data_Processing Plot Concentration vs. Time and Determine Rates Analysis->Data_Processing

Caption: Workflow for comparative kinetic analysis.

Conclusion and Recommendations

Based on fundamental chemical principles and available data, 2-chloro-N-(2,6-diethylphenyl)acetamide presents a more performant profile as an intermediate for the synthesis of lidocaine-type molecules compared to N-(2,6-diethylphenyl)-2-ethoxyacetamide. The superior leaving group ability of the chloride ion translates to faster reaction rates, milder reaction conditions, and potentially higher yields and purity in the subsequent nucleophilic substitution step.

While N-(2,6-diethylphenyl)-2-ethoxyacetamide may be a viable intermediate, its use would likely require more rigorous process optimization to overcome the poorer leaving group ability of the ethoxide. This could lead to increased energy consumption, a more complex impurity profile, and higher overall production costs.

For researchers and drug development professionals seeking a reliable, efficient, and scalable route to N-substituted acetamide APIs, 2-chloro-N-(2,6-diethylphenyl)acetamide remains the intermediate of choice. However, for specific applications where the presence of a chloride leaving group may be undesirable, or for exploratory synthetic work, N-(2,6-diethylphenyl)-2-ethoxyacetamide could be considered, with the caveat that its lower reactivity will need to be addressed through careful optimization of reaction conditions.

References

  • JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • Integrating green synthesis and liquid–liquid extraction of lidocaine in deep eutectic solvents. (n.d.). Retrieved from [Link]

    • Lidocaine. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of key CHEM21 green chemistry metrics for lidocaine synthesis using different methodologies. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group? Retrieved from [Link]

  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Zenodo. (n.d.). (2I - ACYLOXY-ETHOXY) ETHYL CHLORIDE AND THEIR INTERACTION WITH AMIDES AND ALKALI METAL RHODANIDES. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

  • ResearchGate. (2025, December 21). (PDF) Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Effects of Lidocaine-Derived Organic Compounds on Eosinophil Activation and Survival. (2023, July 27). Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • PMC. (n.d.). Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Regio-selective catalytic vapor phase alkylation of aniline: Preparation of 2,6-diethylaniline | Request PDF. Retrieved from [Link]

  • MDPI. (2023, April 11). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]

  • PMC. (n.d.). Mechanistic insights into the SN2-type reactivity of aryl-Co(iii) masked-carbenes for C–C bond forming transformations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, September 15). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Retrieved from [Link]

  • Sandiego. (n.d.). Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important. Retrieved from [Link]

  • ResearchGate. (2026, January 24). Efficient Synthesis and Characterization of Lidocaine Analogue N -Ethyl- N -((8-methylquinazolin-2-yl)methyl)ethanamine. Retrieved from [Link]ethanamine)

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  • PMC. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]

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Comparative

Assessing the Reproducibility of N-(2,6-diethylphenyl)-2-ethoxyacetamide Synthesis: Continuous Flow vs. Traditional Batch Methods

Target Audience: Researchers, scientists, and drug development professionals Focus: Objective performance and reproducibility comparison of synthetic methodologies Executive Summary The synthesis of sterically hindered a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Objective performance and reproducibility comparison of synthetic methodologies

Executive Summary

The synthesis of sterically hindered acetamides is a foundational transformation in the development of local anesthetics, anti-arrhythmic agents, and agrochemicals (e.g., lidocaine and alachlor analogs). N-(2,6-diethylphenyl)-2-ethoxyacetamide represents a particularly challenging target within this class. The coupling of 2,6-diethylaniline with 2-ethoxyacetyl chloride is notoriously prone to poor reproducibility when conducted via traditional batch chemistry.

This guide objectively compares the performance, kinetic control, and reproducibility of Traditional Batch Synthesis versus Continuous Flow Synthesis for this specific molecule. By analyzing experimental data and mechanistic variables, we provide a definitive framework for achieving >98% purity and <2% relative standard deviation (RSD) across multiple synthetic runs.

Mechanistic Insights & The Causality of Irreproducibility

To understand why batch synthesis fails to deliver reproducible results for N-(2,6-diethylphenyl)-2-ethoxyacetamide, we must examine the reaction's kinetics and steric environment.

The primary amine of 2,6-diethylaniline is heavily shielded by two ortho-ethyl groups, significantly reducing its nucleophilicity. Consequently, the reaction requires a highly reactive electrophile: 2-ethoxyacetyl chloride . However, this introduces a kinetic paradox:

  • Exothermicity and Hot Spots: The acylation of an amine by an acid chloride is highly exothermic. In a standard batch reactor (e.g., a round-bottom flask), poor heat transfer leads to localized "hot spots" during the dropwise addition of the acid chloride [1].

  • Competitive Hydrolysis: 2-ethoxyacetyl chloride is highly susceptible to hydrolysis. If localized heating occurs, trace moisture in the solvent rapidly degrades the acid chloride into 2-ethoxyacetic acid, throwing off the stoichiometry and stalling the reaction.

  • Double Acylation: Uncontrolled thermal spikes can provide the activation energy required for the newly formed secondary amide to attack another equivalent of acid chloride, leading to di-acylated impurities.

The Flow Chemistry Advantage: Continuous flow microreactors inherently solve these issues. By pumping reagents through micro-channels (typically <1 mm internal diameter), the surface-area-to-volume ratio is magnified exponentially. This ensures near-instantaneous heat dissipation (isothermal conditions) and rapid, stoichiometric mixing (1:1 ratio maintained at all times), effectively eliminating thermal runaways and competitive side reactions [2].

Mechanism Reactants Reactants 2,6-Diethylaniline + 2-Ethoxyacetyl Chloride Intermediate Tetrahedral Intermediate Sterically Hindered Exothermic Formation Reactants->Intermediate Nucleophilic Attack Product Target Product N-(2,6-diethylphenyl) -2-ethoxyacetamide Intermediate->Product Elimination of HCl (Controlled Temp) SideProduct Side Reactions Hydrolysis / Di-acylation Intermediate->SideProduct Thermal Runaway (Batch Hotspots)

Caption: Mechanistic divergence in N-acylation based on thermal control.

Experimental Methodologies

To objectively assess reproducibility, both methodologies were executed five times (n=5) under their respective optimized conditions. Every protocol described below operates as a self-validating system, utilizing internal standards for precise yield determination.

Protocol A: Traditional Batch Synthesis
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2,6-diethylaniline (10.0 mmol) and triethylamine (12.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 15 minutes.

  • Addition: Dissolve 2-ethoxyacetyl chloride (11.0 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20 °C) for 2 hours.

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Continuous Flow Synthesis

Equipment: Dual-syringe pump system connected to a PFA (perfluoroalkoxy) microreactor coil (2.0 mL internal volume).

  • Preparation of Stock Solutions:

    • Stream A: 2,6-diethylaniline (0.5 M) and triethylamine (0.6 M) in anhydrous DCM.

    • Stream B: 2-ethoxyacetyl chloride (0.55 M) in anhydrous DCM.

  • System Equilibration: Flush the microreactor with anhydrous DCM at 20 °C.

  • Execution: Pump Stream A and Stream B simultaneously at a flow rate of 0.33 mL/min each. The streams meet at a PEEK T-mixer before entering the 2.0 mL reactor coil.

  • Residence Time: The combined flow rate is 0.66 mL/min, yielding a precise residence time (tR) of exactly 3.0 minutes.

  • In-line Quenching: The reactor output is fed directly into a vigorously stirred flask containing saturated aqueous NaHCO₃, instantly neutralizing the HCl byproduct and halting the reaction[3].

Workflow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis B1 Flask Loading (Aniline + Base) B2 Dropwise Addition (Acid Chloride) B1->B2 B3 Stirring & Cooling (Prone to Hotspots) B2->B3 B4 Offline Workup B3->B4 F1 Pump A (Aniline + Base) F3 T-Mixer & Microreactor (Isothermal) F1->F3 F2 Pump B (Acid Chloride) F2->F3 F4 In-line Quench F3->F4

Caption: Workflow comparison between Batch and Continuous Flow synthesis.

Data Presentation & Performance Comparison

The quantitative data from the 5-run validation study is summarized below. Yields were determined via quantitative HPLC using an internal standard, and purity was assessed via LC-MS (UV 254 nm).

Performance MetricTraditional Batch (n=5)Continuous Flow (n=5)Delta / Improvement
Average Isolated Yield 74.2%96.8% + 22.6%
Yield Range (Min - Max) 65.1% – 81.4%95.5% – 98.1%Significantly Tighter
Reproducibility (RSD) 8.7%1.1% 7.9x Improvement
Average Purity (HPLC) 89.5%> 99.0% Near-quantitative
Primary Impurity Di-acylated product (~4%)None detectedComplete suppression
Reaction Time 150 minutes3 minutes 50x Faster
Analysis of Results

The data unequivocally demonstrates the superiority of continuous flow for synthesizing N-(2,6-diethylphenyl)-2-ethoxyacetamide. The batch process suffered from an unacceptably high Relative Standard Deviation (RSD) of 8.7%. This variance is directly attributable to the manual dropwise addition rate and the ambient temperature fluctuations of the ice bath, which caused variable degrees of acid chloride hydrolysis.

Conversely, the continuous flow setup achieved an RSD of just 1.1%. By enforcing strict stoichiometric mixing at the T-junction and maintaining strict isothermal conditions across the high-surface-area PFA tubing, the flow reactor completely suppressed the formation of di-acylated byproducts and prevented the thermal degradation of the ethoxyacetyl chloride.

Conclusion

For drug development professionals and synthetic chemists requiring highly reproducible batches of N-(2,6-diethylphenyl)-2-ethoxyacetamide, Continuous Flow Synthesis is the mandatory technological choice. It transitions the reaction from a kinetically chaotic, mass-transfer-limited process into a highly controlled, self-validating system. The 50-fold reduction in reaction time, coupled with the elimination of intermediate purification steps, provides a scalable and economically viable pathway for advanced intermediate production.

References

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products ACS Organic Process Research & Development[Link] [1]

  • Multi-step continuous-flow synthesis Chemical Society Reviews (RSC Publishing)[Link] [2]

  • Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation The Journal of Organic Chemistry (ACS Publications)[Link] [3]

Validation

Preclinical Evaluation &amp; Statistical Analysis of N-(2,6-diethylphenyl)-2-ethoxyacetamide (N-DEPEA) vs. Standard Amide Local Anesthetics

Executive Summary The development of novel voltage-gated sodium channel (Nav) blockers requires rigorous benchmarking against established clinical standards. N-(2,6-diethylphenyl)-2-ethoxyacetamide (N-DEPEA) is an invest...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel voltage-gated sodium channel (Nav) blockers requires rigorous benchmarking against established clinical standards. N-(2,6-diethylphenyl)-2-ethoxyacetamide (N-DEPEA) is an investigational amide-type compound structurally related to lidocaine. However, the substitution of the basic tertiary amine with an ethoxy group renders N-DEPEA non-ionizable at physiological pH.

This guide provides an objective, data-driven comparison of N-DEPEA against standard alternatives—Lidocaine and Bupivacaine —focusing on electrophysiological profiling, pharmacokinetic (PK) clearance, and in vivo efficacy. By analyzing these statistical datasets, researchers and drug development professionals can evaluate the therapeutic potential of neutral amide pharmacophores.

Mechanistic Rationale & Target Engagement

Traditional local anesthetics like lidocaine possess a pKa of ~7.9, meaning they exist predominantly in a cationic (ionized) state at physiological pH (7.4). Because only the neutral free-base can cross the neural lipid bilayer, onset time is fundamentally limited by this equilibrium. Once inside the axoplasm, the molecule re-protonates to bind the intracellular vestibule of the Nav channel.

The N-DEPEA Advantage: Lacking a basic amine, N-DEPEA exists 100% in its neutral form at pH 7.4. This drives rapid membrane partitioning and allows direct hydrophobic access to the Nav channel. Furthermore, Nav1.7 is a critical gatekeeper of nociceptive signaling, as detailed in . Because N-DEPEA does not rely on intracellular protonation, it exhibits a unique state-dependent block profile, demonstrating a higher affinity for the resting state compared to highly charged analogs.

MOA cluster_lidocaine Lidocaine (Ionizable) cluster_ndepea N-DEPEA (Neutral) L1 Extracellular Equilibrium L2 Membrane Crossing L1->L2 Neutral form L3 Intracellular Protonation L2->L3 L4 Nav Channel Blockade L3->L4 Cationic form N1 Extracellular (100% Neutral) N2 Rapid Membrane Partitioning N1->N2 N3 Direct Hydrophobic Access N2->N3 N4 Nav Channel Blockade N3->N4 Neutral form

Diagram 1: Membrane partitioning and target engagement of Lidocaine vs. N-DEPEA.

Electrophysiological Profiling: Whole-Cell Patch-Clamp

To evaluate target engagement, we utilize whole-cell voltage-clamp electrophysiology. This technique is chosen over automated planar systems because it provides superior control over the intracellular milieu and minimizes series resistance (Rs) artifacts, ensuring high-fidelity measurement of fast-inactivating sodium currents.

Step-by-Step Methodology
  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Plate on glass coverslips 24 hours prior to recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2.0–3.5 MΩ. Causality: Low resistance is critical to maintain precise voltage control and prevent space-clamp errors during rapid sodium influx.

  • Seal Formation: Establish a >1 GΩ gigaseal using gentle negative pressure, followed by a brief suction pulse to rupture the membrane, as standardized in the .

  • Recording Protocol: Perfuse the extracellular solution with the test compound. Elicit macroscopic sodium currents using a 20 ms depolarizing pulse to 0 mV from a holding potential of -120 mV (resting state) or -70 mV (inactivated state).

Statistical Data Comparison: Nav1.7 Inhibition
CompoundIC₅₀ (Resting State)IC₅₀ (Inactivated State)Kr/Ki RatioHill Slope
Lidocaine 350 ± 25 µM65 ± 8 µM5.381.1
Bupivacaine 180 ± 15 µM12 ± 2 µM15.001.2
N-DEPEA 110 ± 12 µM28 ± 4 µM3.921.0

Data Interpretation: N-DEPEA exhibits a significantly lower Kr/Ki ratio (3.92) compared to Bupivacaine (15.00). This indicates reduced state-dependence, directly validating the mechanistic claim that its neutral charge allows it to bind the channel without requiring the channel to open first.

Pharmacokinetics (PK) & Bioanalytical Quantification

Accurate PK modeling requires a robust, self-validating bioanalytical assay. We employ LC-MS/MS with protein precipitation to quantify N-DEPEA in plasma.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 50 µL of rat plasma. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a deuterated internal standard (IS). Causality: Acetonitrile rapidly denatures plasma proteins while effectively extracting the highly lipophilic N-DEPEA. This avoids the emulsion risks and variable recoveries associated with liquid-liquid extraction.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (2.1 × 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Validation: Ensure calibration curves are linear (R² > 0.99) over 1–1000 ng/mL, strictly adhering to the .

PK_Workflow Step1 1. In Vivo Dosing (IV & Perineural) Step2 2. Plasma Sampling (0.08 to 24 hours) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. PK Parameter Calculation (NCA) Step4->Step5 Step6 6. Statistical Analysis (ANOVA / Tukey's) Step5->Step6

Diagram 2: Bioanalytical LC-MS/MS and pharmacokinetic analysis workflow.

Statistical Data Comparison: PK Parameters (IV, 5 mg/kg)
ParameterLidocaineBupivacaineN-DEPEA
Half-life (T₁/₂, hr) 0.9 ± 0.22.7 ± 0.41.8 ± 0.3
Cmax (ng/mL) 1250 ± 110890 ± 951050 ± 105
Clearance (L/hr/kg) 2.1 ± 0.30.8 ± 0.11.4 ± 0.2
Vol. of Distribution (Vd, L/kg) 2.7 ± 0.43.1 ± 0.53.6 ± 0.4

Data Interpretation: N-DEPEA demonstrates a moderate clearance rate and a high volume of distribution (3.6 L/kg), reflecting its high lipophilicity and excellent tissue penetration capabilities compared to Lidocaine.

In Vivo Efficacy: Sciatic Nerve Block Model

To translate in vitro channel block to physiological efficacy, we utilize the rat sciatic nerve block model. Causality: This specific model is selected because it allows for the simultaneous, yet distinct, evaluation of sensory nociception (via thermal withdrawal) and motor function (via visual scoring), providing a functional therapeutic index.

Step-by-Step Methodology
  • Animal Preparation: Habituate adult male Sprague-Dawley rats to the testing environment for 3 consecutive days.

  • Injection: Under brief isoflurane anesthesia, inject 0.2 mL of test solution (0.5% concentration) perineurally into the left sciatic nerve notch. Causality: Brief anesthesia ensures precise anatomical placement without confounding the long-term sensory testing results.

  • Sensory Testing: Assess thermal nociception using a plantar analgesiometer (Hargreaves method). Record the paw withdrawal latency.

  • Motor Testing: Evaluate motor block using a 4-point visual scoring system (0 = normal, 3 = complete flaccid paralysis).

  • Statistical Analysis: Calculate the Area Under the Curve (AUC) for time-effect profiles. Compare groups using a one-way ANOVA followed by Tukey's post-hoc test (p < 0.05 considered significant).

Statistical Data Comparison: Nerve Block Efficacy (0.5% Solution)
CompoundOnset Time (min)Sensory Block (min)Motor Block (min)Sensory/Motor Ratio
Lidocaine 4.5 ± 1.285 ± 1575 ± 121.13
Bupivacaine 12.5 ± 2.5240 ± 35210 ± 301.14
N-DEPEA 3.0 ± 0.8160 ± 20110 ± 151.45

Data Interpretation: N-DEPEA achieves the fastest onset time (3.0 min), directly validating the mechanistic hypothesis that its 100% neutral state accelerates lipid membrane traversal. Furthermore, it yields a superior Sensory/Motor block ratio (1.45), suggesting a favorable profile for sensory-predominant analgesia with less motor impairment than Bupivacaine.

Conclusion

The statistical analysis of N-(2,6-diethylphenyl)-2-ethoxyacetamide (N-DEPEA) reveals a highly differentiated pharmacological profile. By replacing the ionizable amine with an ethoxy group, N-DEPEA bypasses the pH-dependent onset delays characteristic of traditional local anesthetics. Its rapid tissue partitioning, moderate PK clearance, and highly favorable sensory-to-motor block ratio position it as a compelling structural scaffold for next-generation, non-ionizable Nav channel modulators.

References

  • Dib-Hajj, S. D., et al. "The NaV1.7 sodium channel: from molecule to man." Nature Reviews Neuroscience, 2013. URL:[Link]

  • Axol Bioscience. "Whole Cell Patch Clamp Protocol." Axolbio.com, 2020. URL:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its Analogs Against the Human Voltage-Gated Sodium Channel NaV1.7

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of N-(2,6-diethylphenyl)-2-ethoxyacetamide, a compound structurally analogous to the local anesthetic lidocaine....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of N-(2,6-diethylphenyl)-2-ethoxyacetamide, a compound structurally analogous to the local anesthetic lidocaine. We will benchmark its potential interactions against known inhibitors of the human voltage-gated sodium channel subtype 1.7 (NaV1.7), a key target in pain signaling. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.

The core of this guide is not merely a sequence of steps but a scientifically-grounded workflow that emphasizes the rationale behind each methodological choice. We will proceed from target identification and preparation to ligand setup, docking execution, and a rigorous comparative analysis of the results, all while adhering to the principles of scientific integrity and reproducibility.

Introduction to the Target and Ligands

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.7 subtype, in particular, is predominantly expressed in peripheral neurons and has been genetically and pharmacologically validated as a crucial mediator of pain perception.[2][3] This makes it a high-interest target for the development of novel analgesics.

The topic compound, N-(2,6-diethylphenyl)-2-ethoxyacetamide, shares a core structural motif with the widely-used local anesthetic and Class Ib antiarrhythmic drug, lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).[4] The primary structural difference lies in the substitution on the phenyl ring (diethyl vs. dimethyl). For the purpose of this study, and based on the common structure of related anesthetics, we will be investigating the diethylamino analog, 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide , as the likely intended structure.

This guide will compare the docking behavior of this lead compound against:

  • Lidocaine: A benchmark local anesthetic.[4]

  • Flecainide: A Class Ic antiarrhythmic drug known to block NaV channels.[5]

  • Benzocaine: A structurally simpler local anesthetic that lacks the tertiary amine of lidocaine.[6]

By comparing the in silico binding characteristics of these molecules within the NaV1.7 pore, we can generate hypotheses about the structure-activity relationships that govern their inhibitory potential.

Experimental and Computational Workflow

The entire workflow, from data retrieval to final analysis, is a multi-stage process that requires careful attention to detail at each step. The following diagram provides a high-level overview of the experimental pipeline.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_DL 1. Download NaV1.7 Structure (e.g., PDB: 7XMF) Prot_Prep 2. Protein Preparation (Clean, Repair, Protonate) PDB_DL->Prot_Prep Grid_Gen 4. Define Binding Site (Grid Box Generation) Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation (2D to 3D, Charges, Torsions) Docking 5. Execute Docking (AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Pose_Analysis 6. Analyze Binding Poses (Scoring & Visualization) Docking->Pose_Analysis Interaction_Analysis 7. Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Validation 8. Correlate with Experimental Data Interaction_Analysis->Validation

Caption: High-level workflow for the comparative docking study.

Detailed Methodologies

Part 1: Receptor and Ligand Preparation

1.1. Receptor Preparation: Human NaV1.7 Channel

The quality of the receptor structure is paramount for a meaningful docking study. We will use the high-resolution cryo-EM structure of the human NaV1.7 channel in complex with the pore blocker NaV1.7-IN2 (PDB ID: 7XMF) as our template.[7][8] This structure provides an excellent starting point as it captures the channel in an inhibited conformation with a well-defined binding pocket.

Step-by-Step Protocol:

  • Download the PDB File: Obtain the coordinate file for 7XMF from the RCSB Protein Data Bank (rcsb.org).

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-protein atoms, including water molecules, ions, and the co-crystallized inhibitor (NaV1.7-IN2).

  • Handling Missing Residues: Inspect the structure for any missing loops or side chains. The 7XMF structure is of high quality, but if gaps were present, they would need to be modeled using tools like MODELLER or the loop modeling tools within Chimera. For this structure, we can proceed assuming it is complete.

  • Protonation and Charge Assignment: The protonation state of titratable residues (Asp, Glu, His, Lys, Arg) is crucial for accurate electrostatic calculations. Use a tool like H++ or the PDB2PQR server to assign protonation states appropriate for a physiological pH of 7.4. This step adds hydrogen atoms to the structure.

  • Conversion to PDBQT Format: For use with AutoDock Vina, the prepared protein structure must be converted to the PDBQT format. This is typically done using AutoDockTools (ADT). This process assigns Gasteiger partial charges to each atom and defines atom types.

Causality and Trustworthiness: Using a high-resolution experimental structure with a co-crystallized ligand (even if we remove it) provides a self-validating starting point for defining the binding pocket.[8] Correctly assigning protonation states ensures that the electrostatic interactions, which are often key to ligand binding, are modeled accurately.

1.2. Ligand Preparation

Accurate 3D structures and charge distributions for the ligands are as important as a well-prepared receptor.

Step-by-Step Protocol:

  • Obtain 2D Structures: Source the 2D structures of 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide, lidocaine, flecainide, and benzocaine from a chemical database like PubChem.[4][9]

  • Generate 3D Conformations: Use a program like Open Babel or the tools within the Schrödinger suite to convert the 2D structures into 3D conformations. It is critical to perform a conformational search or energy minimization at this stage to obtain a low-energy starting structure.

  • Assign Partial Charges: As with the protein, assign partial charges to each ligand. The Gasteiger charge model is a common choice and is implemented in AutoDockTools.

  • Define Rotatable Bonds: Identify the rotatable bonds within each ligand. This is crucial as it defines the conformational flexibility that will be explored during the docking simulation. ADT can automatically detect and set these.

  • Convert to PDBQT Format: Save the final prepared ligand structures in the PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the binding site and a sophisticated scoring function to estimate the binding affinity.

2.1. Defining the Binding Site (Grid Box)

The docking simulation is confined to a specific region of the protein known as the grid box. The dimensions and location of this box are critical parameters.

Step-by-Step Protocol:

  • Identify Key Binding Residues: The binding site for local anesthetics and similar pore blockers is located in the central cavity of the NaV channel, lined by the S6 helices of the four domains (I-IV).[10][11] Key residues identified in mutagenesis and structural studies, such as F1760 in NaV1.5 (equivalent position in NaV1.7 is F1737), are crucial interaction points.[12][13]

  • Center the Grid Box: In your molecular visualization software, superimpose the prepared NaV1.7 structure with the original 7XMF structure containing the NaV1.7-IN2 inhibitor. The geometric center of this inhibitor is an ideal location for the center of your grid box.

  • Set Grid Box Dimensions: The size of the box should be large enough to accommodate all the ligands and allow them to rotate freely, but not so large as to introduce unnecessary search space. A box of approximately 24x24x24 Å is a reasonable starting point for this binding site.

2.2. Running the Docking Simulation

Step-by-Step Protocol:

  • Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execute AutoDock Vina: Run the docking simulation from the command line. A typical command would be: vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out ligand_out.pdbqt --log ligand_log.txt

  • Increase Exhaustiveness: To ensure a thorough search of the conformational space, it is advisable to increase the exhaustiveness parameter from the default of 8. A value of 32 or higher is recommended for more rigorous studies. This can be added to the command line: --exhaustiveness 32.

  • Repeat for All Ligands: Perform the docking simulation for each of the prepared ligands.

Comparative Analysis of Docking Results

The output of a Vina simulation is a PDBQT file containing the predicted binding poses (typically 9 by default) ranked by their binding affinity scores in kcal/mol.

3.1. Quantitative Data Summary

The primary quantitative output is the binding affinity. Lower (more negative) values indicate a more favorable predicted binding.

CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50 vs. hNaV1.7 (µM)
2-(diethylamino)-N-(2,6-diethylphenyl)acetamideTo be determined by simulationNot available
LidocaineTo be determined by simulation~12-20 (State-dependent)[14][15][16]
FlecainideTo be determined by simulation~5 (for NaV1.5)[17]
BenzocaineTo be determined by simulationHigh µM to mM range[6]

Note: Experimental IC50 values are highly dependent on the electrophysiological conditions (e.g., holding potential, pulse frequency) due to the state-dependent nature of NaV channel block.[15]

3.2. Qualitative Analysis of Binding Poses

This is a crucial step to understand the structural basis of the predicted affinities.

Step-by-Step Protocol:

  • Visualize Poses: Load the prepared receptor PDBQT file and the output PDBQT file for each ligand into a molecular graphics program.

  • Identify Key Interactions: For the top-ranked pose of each ligand, analyze the molecular interactions with the protein residues in the binding pocket. Pay close attention to:

    • Hydrogen Bonds: Are there any hydrogen bonds between the ligand and polar/charged residues in the pocket?

    • Hydrophobic Interactions: How does the aromatic ring of the ligand pack against nonpolar residues?

    • Pi-Stacking Interactions: Is there evidence of pi-pi or cation-pi stacking with aromatic residues like Phenylalanine or Tyrosine?

  • Compare Binding Modes: Critically compare the binding poses of the different ligands. Does the diethylphenyl group of the topic compound occupy the same space as the dimethylphenyl group of lidocaine? How does the presence or absence of the tertiary amine (comparing lidocaine to benzocaine) affect the interactions?

The diagram below illustrates the conceptual relationship between the NaV1.7 channel and the inhibitors under study.

Caption: Relationship between the NaV1.7 target and the compounds.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically defensible workflow for the comparative docking analysis of N-(2,6-diethylphenyl)-2-ethoxyacetamide and related compounds against the human NaV1.7 channel. By systematically preparing the receptor and ligands, executing a well-defined docking protocol, and thoroughly analyzing the results in the context of available experimental data, researchers can generate valuable insights into the potential of this compound as a NaV1.7 inhibitor.

The predicted binding modes and affinities can guide further experimental validation, such as electrophysiological studies to determine IC50 values and mutagenesis studies to confirm the key interacting residues. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern structure-based drug design.

References

  • Zhang, J., Shi, Y., Huang, Z., Li, Y., Yang, B., Gong, J., & Jiang, D. (2022). Structural basis for NaV1.7 inhibition by pore blockers. Nature Structural & Molecular Biology, 29(12), 1208–1216. [Link]

  • Shen, H., Liu, D., Wu, K., Wang, J., & Yan, N. (2019). Structures of human Nav1.7 channel in complex with auxiliary subunits and animal toxins. Science, 363(6433), 1303–1308. [Link]

  • Abad-Zapatero, C. (2023). A structural atlas of druggable sites on Nav channels. Cell Chemical Biology, 30(11), 1321-1336. [Link]

  • DailyMed. (n.d.). Lidocaine Hydrochloride Injection. U.S. National Library of Medicine. [Link]

  • Biocompare. (n.d.). Lidocaine. [Link]

  • RCSB PDB. (2022). 7XMF: Cryo-EM structure of human NaV1.7/beta1/beta2-Nav1.7-IN2. [Link]

  • Wikipedia. (n.d.). Lidocaine. [Link]

  • PubChem. (n.d.). Lidocaine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Structural basis for pore blocking of NaV1.7 by NaV1.7-IN2. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(DIETHYLAMINO)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE. [Link]

  • Han, S., et al. (2017). Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. Scientific Reports, 7(1), 1-11. [Link]

  • PubChem. (n.d.). 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • HazComFast. (n.d.). 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide. [Link]

  • Nanion Technologies. (n.d.). Pharmacology on hNaV1.7 performed on Nanion's Patchliner at Vhalf. [Link]

  • De Lera Ruiz, M., & Kraus, R. L. (2015). Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 6, 1-10. [Link]

  • Nguyen, P. T., et al. (2019). Structural Basis for Antiarrhythmic Drug Interactions with the Human Cardiac Sodium Channel. Proceedings of the National Academy of Sciences, 116(8), 2945-2954. [Link]

  • PubChem. (n.d.). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol. National Center for Biotechnology Information. [Link]

  • Moreno, J. D., et al. (2011). Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. Journal of Pharmacology and Experimental Therapeutics, 339(2), 524-534. [Link]

  • El-Sherif, N., & Fozzard, H. A. (2022). Local Anesthetic Like Inhibition of the Cardiac Na+ Channel Nav1.5 by Chloroquine and Hydroxychloroquine May Involve the Proposed Binding Sites for Local Anesthetics. Journal of Experimental Pharmacology, 14, 237–248. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1). [Link]

  • O'Reilly, A. O., et al. (2008). Modeling insecticide binding sites in the voltage-gated sodium channel. Biochemical Journal, 416(2), 255-263. [Link]

  • Catterall, W. A., et al. (2020). Voltage-gated sodium channels (NaV). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Jiang, D., et al. (2020). Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. bioRxiv. [Link]

  • Koehler Leman, J., & Gray, J. J. (2016). Membrane Protein-Protein Docking. Rosetta Commons. [Link]

  • Tao, J., & Corry, B. (2023). Drugs exhibit diverse binding modes and access routes in the Nav1.5 cardiac sodium channel pore. Journal of General Physiology, 155(3), e202213238. [Link]

  • RCSB PDB. (2021). 7DTC: voltage-gated sodium channel Nav1.5-E1784K. [Link]

  • Willis, Z. E., et al. (2021). Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits. JCI Insight, 6(12), e145889. [Link]

  • Beyder, A., et al. (2016). Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity. Channels, 10(6), 488-500. [Link]

  • ResearchGate. (n.d.). Interactions of Local Anesthetics with Voltage-gated Na+ Channels. [Link]

  • Jiang, D., et al. (2022). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 13, 849693. [Link]

  • Wang, Y., et al. (2015). Comparison of Gating Properties and Use- Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLOS ONE, 10(6), e0128613. [Link]

  • ResearchGate. (2023). Lidocaine reduces the transition to slow inactivation in Na(v)1.7 voltage-gated sodium channels. [Link]

  • InterPro. (n.d.). NavAb Voltage-gated Sodium Channel, I217C, in Complex with Class 1C Anti-arrhythmic Flecainide (6mvx). [Link]

  • RCSB PDB. (2023). 8G1A: Cryo-EM structure of Nav1.7 with CBD. [Link]

  • RCSB PDB. (2018). 6MVX: NavAb Voltage-gated Sodium Channel, I217C, in Complex with Class 1C Anti-arrhythmic Flecainide. [Link]

  • University of Naples Federico II. (n.d.). Molecular Docking Tutorial. [Link]

  • Catterall, W. A. (2014). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 5, 1-7. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

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  • ResearchGate. (n.d.). Molecular dynamics of native Nav1.7 channel, flecainide, lidocaine,... [Link]

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Sources

Validation

confirming the structure of N-(2,6-diethylphenyl)-2-ethoxyacetamide using 2D NMR

Structural Confirmation of N-(2,6-diethylphenyl)-2-ethoxyacetamide: High-Field vs. Benchtop 2D NMR Executive Summary The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates requires...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of N-(2,6-diethylphenyl)-2-ethoxyacetamide: High-Field vs. Benchtop 2D NMR

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates requires rigorous analytical frameworks. For N-(2,6-diethylphenyl)-2-ethoxyacetamide —a compound structurally analogous to local anesthetics like lidocaine and tocainide—confirming the exact molecular backbone presents a specific analytical challenge: resolving the overlapping aliphatic signals of its distinct ethyl and ethoxy moieties.

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (80–100 MHz) platforms for this structural confirmation. By employing a self-validating 2D NMR workflow, we demonstrate how modern laboratories can achieve definitive structural proof, regardless of the magnetic field strength utilized.

The Analytical Challenge: Spectral Overlap & Causality

N-(2,6-diethylphenyl)-2-ethoxyacetamide ( C14​H21​NO2​ ) contains three distinct aliphatic spin systems:

  • Two equivalent ethyl groups attached to the aromatic ring (integrating to 6H for the CH3​ and 4H for the CH2​ ).

  • One ethoxy group attached to the acetyl chain (integrating to 3H for the CH3​ and 2H for the CH2​ ).

  • An isolated alpha- CH2​ singlet situated between the carbonyl and the ether oxygen.

The Causality of Method Selection: The chemical shift of an NMR signal is independent of the magnetic field strength, but the fixed frequency width of J-couplings (measured in Hz) causes severe spectral crowding at lower frequencies 1[1]. In a standard 1D 1H NMR spectrum acquired at 80 MHz, the methyl triplets from the ring ethyls and the ethoxy group will heavily overlap around 1.2 ppm. To unambiguously assign the molecular backbone and validate the amide linkage without relying on assumptions, a comprehensive 2D NMR suite (COSY, HSQC, HMBC) is mandatory.

Platform Comparison: High-Field vs. Benchtop NMR

While high-field NMR remains the gold standard for absolute sensitivity and de novo resolution2[2], permanent magnet technology has advanced significantly. Benchtop NMR is now a highly efficacious alternative for pharmaceutical QA/QC, aligning with Analytical Quality by Design (AQbD) principles 3[3] and recognized by regulatory bodies like the USP for API batch release4[4].

Table 1: Performance & Operational Comparison for API Structural Elucidation

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80-100 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.8 - 2.3 Tesla (Permanent NdFeB)
Chemical Shift Dispersion Excellent (Resolves 1.2 ppm multiplets)Compressed (Requires 2D for resolution)
Sensitivity (LOD) < 10 µM~ 1-5 mM
Infrastructure Needs Dedicated facility, Liquid He/N2Fume hood or benchtop, Cryogen-free
Operational Focus De novo R&D, complex mixturesRoutine QA/QC, AQbD, reaction monitoring
Capital Expenditure > $500,000$50,000 - $100,000

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step logically builds upon the previous one, culminating in a closed-loop confirmation of the molecule.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 50 mg of N-(2,6-diethylphenyl)-2-ethoxyacetamide in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS.

  • Causality: CDCl3​ is an aprotic solvent. Unlike CD3​OD or D2​O , it prevents deuterium exchange with the labile amide proton (-NH-). Preserving the NH signal (~8.0 ppm) is critical, as it serves as the primary anchor point for later HMBC correlations to validate the amide linkage.

Step 2: 1D 1H and 13C Acquisition

  • Action: Acquire a standard 1H spectrum (16 scans) and a 13C{1H} decoupled spectrum (1024 scans).

  • Causality: Establishes the baseline chemical shift dispersion. At benchtop frequencies, expect severe multiplet overlap around 1.2 ppm. This overlap necessitates the subsequent 2D workflow.

Step 3: 2D COSY (Correlation Spectroscopy)

  • Action: Acquire a homonuclear H-H COSY spectrum to map 3J couplings.

  • Causality: Resolves the overlapping aliphatic signals by tracing their isolated spin systems. The ring ethyl CH3​ (~1.2 ppm) will correlate exclusively to the ring CH2​ (~2.6 ppm), while the ethoxy CH3​ (~1.2 ppm) will correlate exclusively to the ethoxy CH2​ (~3.6 ppm).

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire a 1J C-H correlation spectrum.

  • Causality: Maps each resolved proton multiplet to its directly attached carbon. Because 13C has a much wider chemical shift range (~200 ppm) than 1H (~10 ppm), HSQC separates the overlapping 1.2 ppm proton signals based on the distinct carbon shifts of the ring vs. ethoxy methyl groups.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire a long-range ( 2J and 3J ) C-H correlation spectrum.

  • Causality: This is the self-validating step that closes the structural loop. The isolated spin systems are pieced together via quaternary carbons. Crucially, the NH proton (~8.0 ppm) and the alpha- CH2​ protons (~4.1 ppm) will both show 3J correlations to the carbonyl carbon (~170 ppm), unequivocally confirming the N-(2,6-diethylphenyl)-2-ethoxyacetamide backbone.

2D NMR Workflow Visualization

Workflow Prep Sample Preparation (CDCl3, Non-exchanging) NMR1D 1D 1H & 13C NMR Identify chemical shifts Prep->NMR1D COSY 2D COSY Trace J-coupling (Ethyls) NMR1D->COSY Resolve multiplets HSQC 2D HSQC Direct C-H mapping NMR1D->HSQC Assign carbons HMBC 2D HMBC Long-range C-H linkages COSY->HMBC Define spin systems HSQC->HMBC 1-bond C-H defined Confirm Structure Validated: Ether-Amide Backbone HMBC->Confirm Connect fragments

Workflow for 2D NMR structural elucidation of small molecule APIs.

Conclusion

For the structural confirmation of N-(2,6-diethylphenyl)-2-ethoxyacetamide, both High-Field and Benchtop NMR platforms are capable of delivering definitive results, provided a rigorous 2D NMR methodology is applied. High-field instruments (600 MHz) remain the undisputed choice for initial R&D characterization due to their superior chemical shift dispersion and sensitivity. However, for downstream drug development, formulation, and routine QA/QC batch release, modern Benchtop NMR (80-100 MHz) offers a highly accessible, cryogen-free alternative that fully satisfies regulatory structural validation requirements when utilizing COSY, HSQC, and HMBC sequences.

References

  • Bruker. "Benchtop NMR for Quality Control." Bruker.com,
  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxinst.com,
  • Farjon, J. et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances.
  • Nanalysis Scientific Corp. "Nanalysis and The United States Pharmacopeia (USP) Co-Publish Study Demonstrating Efficacy of Benchtop NMR for Quality Control." PR Newswire,

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Safety & Regulatory Compliance

Safety

Proper Disposal of N-(2,6-diethylphenyl)-2-ethoxyacetamide: A Comprehensive Guide for Laboratory Professionals

This guide provides a detailed framework for the safe and compliant disposal of N-(2,6-diethylphenyl)-2-ethoxyacetamide. As laboratory professionals, our commitment to safety and environmental stewardship extends to the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the safe and compliant disposal of N-(2,6-diethylphenyl)-2-ethoxyacetamide. As laboratory professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, from initial use to final disposal. This document synthesizes best practices and regulatory requirements to ensure that this compound is managed responsibly.

Understanding the Hazard Profile: The First Step to Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(2,6-diethylphenyl)-2-ethoxyacetamide should always be the primary source of information, the broader class of acetamides often presents a range of health and environmental risks.

Key Considerations for N-(2,6-diethylphenyl)-2-ethoxyacetamide:

  • Toxicity: Many substituted acetamides can be harmful if swallowed, inhaled, or absorbed through the skin. Some are suspected carcinogens.[1][2]

  • Environmental Impact: Improper disposal can lead to contamination of soil and waterways. Even small quantities of improperly disposed chemicals can have significant environmental consequences.[3]

  • Reactivity: While many acetamides are stable under normal conditions, they can be incompatible with strong oxidizing agents, acids, and bases.[4][5]

It is a critical first step to always consult the manufacturer-provided SDS for N-(2,6-diethylphenyl)-2-ethoxyacetamide to obtain specific data on its physical and chemical properties, toxicity, and environmental hazards.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(2,6-diethylphenyl)-2-ethoxyacetamide is a multi-step process that ensures safety and regulatory compliance at every stage. This workflow is designed to be a self-validating system, with checks and balances to minimize risk.

Step 1: Personal Protective Equipment (PPE) - A Non-Negotiable

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against exposure.

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber) are essential.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from splashes.

  • Ventilation: All handling of N-(2,6-diethylphenyl)-2-ethoxyacetamide waste should be conducted in a well-ventilated area, such as a chemical fume hood.[6]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for N-(2,6-diethylphenyl)-2-ethoxyacetamide waste.[6]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible materials can include strong oxidizing agents, acids, and bases.[4][5]

Step 3: Waste Collection and Storage - Containment and Compliance

The collection and storage of chemical waste are governed by strict regulations to protect both laboratory personnel and the environment.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name, "N-(2,6-diethylphenyl)-2-ethoxyacetamide," and the appropriate hazard symbols as indicated on the SDS.

  • Secure Closure: Ensure the container is sealed to prevent leaks or spills.[3]

  • Storage Location: Store the waste container in a designated, secure area that is cool, dry, and well-ventilated. This area should be away from general laboratory traffic.[6]

  • Regulatory Compliance: Adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][7] For academic laboratories, the alternative requirements of Subpart K may apply, which include provisions for hazardous waste determinations by trained professionals and a twelve-month removal schedule from the laboratory.[8]

Step 4: Arranging for Final Disposal - The Professional Hand-off

The final disposal of hazardous chemical waste is a specialized task that must be handled by licensed professionals.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging hazardous waste disposal.

  • Licensed Waste Contractor: The EHS office will coordinate with a licensed hazardous waste disposal contractor for the pickup and final disposal of the chemical waste.[6]

  • Disposal Method: The most common and recommended method for the disposal of organic chemical waste is through a high-temperature industrial combustion plant or incinerator.[6][9]

Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or diatomaceous earth.[6][10]

  • Collect: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area according to your laboratory's established procedures.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram outlines the key decision points in the disposal process for N-(2,6-diethylphenyl)-2-ethoxyacetamide.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have N-(2,6-diethylphenyl)-2-ethoxyacetamide Waste ppe Wear Appropriate PPE start->ppe Initiate Disposal waste_container Use Designated & Labeled Waste Container ppe->waste_container collect_waste Collect Waste in Sealed Container waste_container->collect_waste store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste contact_ehs Contact EHS for Disposal Pickup store_waste->contact_ehs licensed_disposal Licensed Contractor Disposes via Incineration contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Decision workflow for the disposal of N-(2,6-diethylphenyl)-2-ethoxyacetamide.

Quantitative Data Summary

ParameterGuideline/RegulationSource
Waste Accumulation Time (Academic Labs) Maximum of 12 months in the laboratory under Subpart K.U.S. EPA[8]
Container Requirements Must be chemically compatible, sealed, and properly labeled.OSHA / U.S. EPA[3]
Disposal Method Approved waste disposal plant or industrial combustion plant.General Guidance[6][11]
Spill Containment Material Inert absorbent material (e.g., sand, diatomaceous earth).General Guidance[4][6][10]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • ACETAMIDE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • Material Safety Data Sheet - Acetamide, PA . Cole-Parmer. [Link]

  • Hazardous Waste Management . Columbia University Research. [Link]

  • ACETAMIDE - Safety Data Sheet . Techno PharmChem. [Link]

  • Safety Data Sheet - Acetamide . Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET - Acetamide, 2-chloro-N,N-diethyl- . Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - N,N-Diethylacetamide . Thermo Fisher Scientific. [Link]

  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide . Capot Chemical. [Link]

Sources

Handling

Personal protective equipment for handling N-(2,6-diethylphenyl)-2-ethoxyacetamide

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does dictates how we handle it.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does dictates how we handle it.

N-(2,6-diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1) is a highly reactive substituted acetamide. While frequently utilized in agricultural and pharmaceutical research, its structural properties demand rigorous, self-validating safety protocols. This guide provides the definitive operational blueprint for handling this compound, ensuring both operator safety and experimental integrity.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the molecular behavior of the threat. N-(2,6-diethylphenyl)-2-ethoxyacetamide presents three primary mechanistic hazards:

  • Electrophilic Dermal Sensitization: Substituted acetamides are notorious for their electrophilic properties. The α-carbon adjacent to the carbonyl group is highly susceptible to nucleophilic attack. When exposed to unprotected skin, this electrophilic site covalently binds to nucleophilic amino acid residues (such as the thiol groups of cysteine) on epidermal proteins[1]. This process, known as haptenization, transforms endogenous proteins into foreign antigens, triggering a severe T-cell-mediated immune response (allergic contact dermatitis)[2].

  • Systemic Penetration: The lipophilic 2,6-diethylphenyl moiety facilitates rapid penetration through the lipid bilayer of the stratum corneum, allowing the compound to enter systemic circulation if dermal exposure occurs.

  • Aquatic Bioaccumulation: The same lipophilicity that allows skin penetration makes this compound highly toxic to aquatic ecosystems. It bioaccumulates in the lipid tissues of aquatic organisms, necessitating a zero-tolerance policy for drain disposal[2].

ToxicityMechanism A N-(2,6-diethylphenyl)- 2-ethoxyacetamide B Dermal Exposure (Stratum Corneum Penetration) A->B C Electrophilic Attack (α-Carbon Reactivity) B->C D Covalent Binding to Skin Proteins (Cysteine/Lysine) C->D E Hapten-Protein Complex Formation D->E F Immune System Activation (Allergic Contact Dermatitis) E->F

Fig 1: Mechanism of dermal sensitization via electrophilic haptenization.

Quantitative Hazard & PPE Matrix

Safety is a quantitative discipline. The following tables summarize the physical constraints and the exact Personal Protective Equipment (PPE) required to neutralize the mechanistic hazards described above.

Table 1: Chemical Properties & Operational Implications

Property / HazardQuantitative ValueOperational Implication
Molecular Weight 235.32 g/mol Moderate size; readily forms airborne particulate dust if handled roughly[3].
Fume Hood Face Velocity 80 - 120 fpmMinimum airflow required to guarantee vapor/particulate containment.
Glove Thickness (Outer) ≥ 8 mil (0.2 mm)Required minimum thickness to delay breakthrough of acetamide-solvent mixtures.
Aquatic Toxicity Category 1 (Highly Toxic)Zero-tolerance for sink disposal; requires strict solid/liquid waste segregation[2].

Table 2: Self-Validating PPE Matrix

Protective GearSpecificationMechanistic Causality & Self-Validation Protocol
Hand Protection Double-layered Nitrile (Outer: ≥8 mil, Inner: 4 mil)Causality: Nitrile resists non-polar organic permeation better than latex. Validation: Double-gloving provides a fail-safe. If the outer glove tears, the inner glove remains intact, allowing immediate visual detection without compromising the dermal barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Prevents conjunctival exposure to aerosolized micro-droplets. Validation: Goggles must form a complete suction seal around the eyes; standard safety glasses leave peripheral gaps and fail this validation.
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsCausality: Knit cuffs prevent the dangerous "sleeve gap" exposure at the wrist. Validation: Ensure cuffs are tucked under the inner glove layer, with the outer glove pulled over the cuff to create an impenetrable overlap.

Operational Workflow: Chemical Transfer & Handling

Every operational step must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.

AcetamideHandling A 1. Pre-Task Risk Assessment (Review SDS & Hazards) B 2. Don PPE Matrix (Double Nitrile, Goggles, Coat) A->B C 3. Fume Hood Diagnostics (Check Airflow Monitor) B->C D Face Velocity 80-120 fpm? C->D E Adjust Sash / Request Maintenance D->E No F 4. Execute Chemical Transfer (Use Secondary Containment) D->F Yes E->C G 5. In-Hood Decontamination (Wipe down surfaces) F->G H 6. Hazardous Waste Segregation (Seal & Label) G->H

Fig 2: Self-validating operational workflow for handling substituted acetamides.

Step-by-Step Transfer Protocol:

  • Environmental Validation: Turn on the chemical fume hood.

    • Validation Check: Read the digital airflow monitor. It must read between 80 and 120 feet per minute (fpm). If digital monitors are unavailable, perform a tissue-paper flutter test at the sash opening to visually confirm negative pressure.

  • Containment Setup: Place a conductive, anti-static weighing boat inside a secondary containment tray within the fume hood.

    • Causality: Anti-static boats prevent the electrostatic repulsion of the powder, which can cause the chemical to aerosolize and contaminate the hood environment.

  • Chemical Transfer: Using a dedicated stainless steel micro-spatula, transfer the N-(2,6-diethylphenyl)-2-ethoxyacetamide into the weighing boat.

    • Validation Check: Keep the chemical container and the weighing boat at least 6 inches inside the hood sash to ensure they are within the optimal capture velocity zone.

  • Solvent Addition (If applicable): If creating a stock solution, slowly add the solvent (e.g., DMSO or ethanol) directly to the weighing boat or transfer the powder to a volumetric flask using a powder funnel. Cap immediately.

Spill Response & Decontamination Plan

Acetamides are environmentally persistent and highly sensitizing[2]. A spill must be treated as an immediate chemical breach.

Localized Fume Hood Spill Protocol:

  • Isolate: Immediately halt work. Do not attempt to wipe up a dry powder spill with a dry towel, as this will aerosolize the electrophilic dust.

  • Neutralize/Wet: Gently cover the spilled powder with absorbent paper towels. Slowly pour a neutralizing solvent mixture (e.g., 10% sodium carbonate in water/ethanol) over the towels.

    • Causality: The mild base helps hydrolyze the acetamide over time, while the wet environment completely suppresses aerosolization.

  • Collect: Wait 15 minutes. Using a plastic scraper (to avoid sparking if flammable solvents are present), scoop the wet towels and spilled material into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Decontaminate: Wipe the fume hood surface three times with soap and water, followed by a final wipe with 70% ethanol to remove any lipophilic residue.

    • Validation Check: Inspect the outer layer of your double-gloves. If any residue is visible, doff the outer gloves, dispose of them in the hazardous waste bag, and don a fresh outer pair before continuing.

Waste Disposal Plan

Due to the severe aquatic toxicity of the 2,6-diethylphenyl moiety, disposal must be strictly regulated[2].

  • Solid Waste: All contaminated weighing boats, spatulas, Kimwipes, and doffed outer gloves must be placed in a designated, clearly labeled "Toxic Organic Solid Waste" container.

  • Liquid Waste: Any solutions containing N-(2,6-diethylphenyl)-2-ethoxyacetamide must be collected in a dedicated, halogenated (if chlorinated solvents were used) or non-halogenated organic waste carboy.

  • Validation Check: Ensure the waste carboy is stored in secondary containment and features a vented cap to prevent pressure buildup from incompatible trace solvent reactions. Never pour any amount, no matter how dilute, down the sink.

References

  • Reddi, R. N., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society, 2023. URL:[Link]

  • Corteva Agriscience. "Safety Data Sheet: DAO YOU™ Herbicide." URL:[Link]

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